molecular formula C51H69N13O9 B612409 PG106

PG106

Cat. No.: B612409
M. Wt: 1008.2 g/mol
InChI Key: ZFZDDBJAFMOQSH-JHMPFZGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PG 106 is a selective antagonist of human melanocortin receptor 3 (hMC3R), and shows no activity at hMC4 receptors and hMC5 receptors. Therefore, it may be used to differentiate the substructural features responsible for selectivity at the hMC3R, hMC4R, and hMC5R.

Properties

IUPAC Name

(3S,6S,9R,16S,24S)-16-(2-acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H69N13O9/c1-3-4-15-38(59-30(2)65)47(70)64-42-28-44(67)55-22-10-9-17-37(45(52)68)61-50(73)41(27-34-29-58-36-16-8-7-14-35(34)36)63-48(71)39(18-11-23-57-51(53)54)62-49(72)40(60-43(66)21-24-56-46(42)69)26-31-19-20-32-12-5-6-13-33(32)25-31/h5-8,12-14,16,19-20,25,29,37-42,58H,3-4,9-11,15,17-18,21-24,26-28H2,1-2H3,(H2,52,68)(H,55,67)(H,56,69)(H,59,65)(H,60,66)(H,61,73)(H,62,72)(H,63,71)(H,64,70)(H4,53,54,57)/t37-,38?,39-,40+,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZDDBJAFMOQSH-JHMPFZGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H69N13O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PG106 Plasmid Vector: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The PG106 plasmid is a versatile and highly valuable tool for researchers in molecular biology, particularly those working with Porphyromonas, Bacteroides, and related bacteria. This document provides a comprehensive technical overview of the this compound vector, its variants, and associated experimental protocols, designed for scientists and professionals in drug development.

Core Vector Characteristics

The this compound vector is an Escherichia coli / Bacteroides shuttle vector, engineered for stable maintenance and gene expression in both bacterial hosts. Its construction is based on the pUC19 and pYH420 vector backbones.[1] This dual-origin design allows for the convenient cloning of genes of interest in E. coli before subsequent transfer to and study in anaerobic bacteria like Porphyromonas gingivalis and Bacteroides thetaiotaomicron.[2]

A key feature of the this compound series is the inclusion of a multiple cloning site (MCS) within the lacZ gene, which facilitates blue-white screening for successful insertion of foreign DNA when working in appropriate E. coli strains.[2] The stability of the vector in P. gingivalis is attributed to the inclusion of the full Mob–Rep (MR) fragment, which was found to be essential for optimal plasmid retention.[2]

Quantitative Data Summary

The following tables summarize the key quantitative features of the this compound plasmid and its common variants.

Vector Name Description Backbone Size (bp) Selectable Markers Copy Number Addgene ID
This compound - KA Bacteroides - E. coli shuttle vectorpUC19 and pYH42012948Ampicillin, Kanamycin, Erythromycin, ClindamycinLow Copy178041
pG106K Bacteroides - E. coli shuttle vectorpUC19 and pYH420Not specifiedKanamycinLow Copy191377

Data sourced from Addgene.[1]

Plasmid Map and Key Genetic Elements

The this compound vector contains several critical genetic elements that enable its function as a shuttle vector. These include origins of replication for both E. coli and Bacteroides, selectable markers for antibiotic resistance, and a multiple cloning site for the insertion of foreign DNA.

PG106_Plasmid_Map Backbone pUC19 & pYH420 origins repA repA (Replication Protein) ErmF ErmF (Erythromycin Resistance) KanR KanR (Kanamycin Resistance) AmpR AmpR (Ampicillin Resistance) MCS Multiple Cloning Site (within lacZα) lacZ lacZα (Blue-White Screening)

Caption: A conceptual diagram of the this compound plasmid vector, highlighting key genetic elements.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the this compound plasmid vector, as described in the foundational research by Jones et al. (2020).[2]

Vector Construction Workflow

The construction of the this compound shuttle vector involved the ligation of components from the pUC19 and pYH420 plasmids. This process is outlined in the diagram below.

Vector_Construction_Workflow pUC19 pUC19 Plasmid (E. coli replicon, AmpR, lacZα) Restriction_Digest Restriction Enzyme Digestion pUC19->Restriction_Digest pYH420 pYH420 Plasmid (P. gingivalis replicon) pYH420->Restriction_Digest Ligation T4 DNA Ligase Ligation Restriction_Digest->Ligation Transformation_Ecoli Transformation into E. coli Ligation->Transformation_Ecoli Screening Blue-White Screening (X-gal/IPTG) Transformation_Ecoli->Screening This compound This compound Shuttle Vector Screening->this compound

Caption: Workflow for the construction of the this compound shuttle vector.

Bacterial Transformation Protocol (Heat Shock)

Materials:

  • Competent E. coli cells (e.g., DH5α)

  • This compound plasmid DNA (1-10 ng)

  • SOC or LB medium

  • Agar plates with appropriate antibiotics

  • Microcentrifuge tubes

  • Water bath at 42°C

  • Ice

Procedure:

  • Thaw competent cells on ice.

  • Add 1-5 µl of this compound plasmid DNA to 50 µl of competent cells.

  • Incubate the cell/DNA mixture on ice for 30 minutes.

  • Heat shock the mixture by placing the tube in a 42°C water bath for 45-60 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µl of SOC or LB medium to the tube.

  • Incubate at 37°C for 1 hour with shaking.

  • Plate 100-200 µl of the cell suspension onto agar plates containing the appropriate antibiotic.

  • Incubate the plates overnight at 37°C.

Conjugation Protocol for Transfer to P. gingivalis

Materials:

  • E. coli donor strain carrying the this compound plasmid and a helper plasmid (e.g., RK231)

  • P. gingivalis recipient strain

  • Appropriate liquid media for both strains

  • Nitrocellulose filters

  • Agar plates with appropriate antibiotics for selection

Procedure:

  • Grow early log-phase cultures of the E. coli donor and P. gingivalis recipient strains.

  • Concentrate the cultures by centrifugation.

  • Resuspend the cell pellets and mix the donor and recipient cells at a ratio of 20:1.

  • Spot the cell mixture onto a nitrocellulose filter placed on a non-selective agar plate.

  • Incubate the filter mating plate under conditions suitable for both donor and recipient growth.

  • After incubation, resuspend the cells from the filter in liquid medium.

  • Plate serial dilutions of the cell suspension onto selective agar plates that permit the growth of P. gingivalis transconjugants while inhibiting the growth of the E. coli donor.

  • Incubate the plates under anaerobic conditions until colonies appear.

Plasmid Stability Assay

This assay is designed to determine the stability of the this compound plasmid in the host organism over several generations without selective pressure.

Plasmid_Stability_Assay Start_Culture Inoculate culture with a single colony from a selective plate (P0) Overnight_Growth_Selective Grow overnight in selective medium Start_Culture->Overnight_Growth_Selective Plating_P0 Plate dilutions on selective and non-selective media Overnight_Growth_Selective->Plating_P0 Subculture_NonSelective Subculture into non-selective medium (P1) Overnight_Growth_Selective->Subculture_NonSelective Overnight_Growth_NonSelective Grow overnight in non-selective medium Subculture_NonSelective->Overnight_Growth_NonSelective Plating_P1 Plate dilutions on selective and non-selective media Overnight_Growth_NonSelective->Plating_P1 Repeat_Subculture Repeat subculturing and plating for subsequent passages (P2, P3...) Overnight_Growth_NonSelective->Repeat_Subculture Calculate_Stability Calculate plasmid stability as the percentage of antibiotic-resistant colonies at each passage Repeat_Subculture->Calculate_Stability

Caption: Experimental workflow for assessing the stability of the this compound plasmid.

Applications in Research

The this compound shuttle vector and its derivatives are invaluable for a range of molecular biology applications in anaerobic bacteria, including:

  • Gene Complementation Studies: The vector can be used to introduce a wild-type copy of a gene into a mutant strain to confirm that the observed phenotype is due to the mutation.[2]

  • Gene Expression Analysis: By cloning a promoter of interest upstream of a reporter gene (e.g., fluorescent proteins) in this compound, researchers can study gene expression patterns under different conditions.[2]

  • Protein Overexpression and Purification: The vector can be used to express and purify proteins of interest from Bacteroides or Porphyromonas.

Conclusion

The this compound plasmid vector represents a significant tool for the genetic manipulation of Porphyromonas, Bacteroides, and related species. Its shuttle capabilities, stability, and the availability of multiple selectable markers make it a versatile platform for a wide array of research applications, from fundamental studies of gene function to the development of novel therapeutic strategies. This guide provides a foundational understanding of the vector's properties and the experimental protocols necessary for its effective use in a research setting.

References

pG106-KA Plasmid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The pG106-KA plasmid is a versatile shuttle vector designed for genetic manipulation in both Escherichia coli and Bacteroides species. This guide provides an in-depth overview of its features, a detailed plasmid map, and experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Features and Quantitative Data

The this compound-KA plasmid is a composite vector, deriving its backbone from pUC19 and pYH420.[1] It is designed as a bacterial expression and shuttle vector, facilitating the transfer and study of genes between E. coli and anaerobic bacteria like Bacteroides.[1][2] The plasmid is maintained at a low copy number within its host bacteria.[1][2]

A summary of the key quantitative data for the this compound plasmid is presented in the table below. The full sequence of the this compound vector is 9278 base pairs in length.[3]

FeatureCategoryStart CoordinateEnd CoordinateLength (bp)Description
repB Replication76723591593Putative protein required for plasmid replication in Porphyromonas gingivalis.[3]
mob Plasmid Stability25183495978Putative protein required for plasmid stability in Porphyromonas gingivalis.[3]
ori Replication49365601666High-copy-number ColE1/pMB1/pBR322/pUC origin of replication for E. coli.[3]
rRNA adenine N-6-methyltransferase (ermBP) Antibiotic Resistance59426676735rRNA adenine N-6-methyltransferase from Enterococcus faecalis, conferring erythromycin resistance.[3]
ermF Antibiotic Resistance69127712801Erythromycin resistance gene functional in Bacteroidetes.[3]
lac Promoter Expression---Drives expression of the lacZ gene for blue-white screening.[4]
CAP binding site Regulation---Catabolite activator protein binding site involved in the regulation of the lac operon.[3]
Multiple Cloning Site (MCS) Cloning---Located within the lacZ gene, containing unique restriction enzyme sites for gene insertion.[4]

Plasmid Map and Logical Relationships

The following diagram illustrates the key functional components of the this compound-KA plasmid and their relationships.

pG106_KA_Features cluster_replication Replication & Stability cluster_selection Selectable Markers cluster_cloning Cloning & Expression repB repB mob mob repB->mob Stability ori E. coli ori ori->repB Replication ermF ermF (Bacteroides) ermAM ermAM (E. coli) Amp Ampicillin Resistance Kan Kanamycin Resistance MCS Multiple Cloning Site lacZ lacZα lacZ->MCS Insertion Site

Caption: Key functional elements of the this compound-KA plasmid.

Experimental Protocols

Detailed methodologies for the use of the this compound-KA plasmid are described in Jones et al., 2020.[4] Key experimental procedures are summarized below.

Plasmid Transformation into E. coli

Electro-transformation is a standard method for introducing the this compound-KA plasmid into E. coli.

  • Prepare electrocompetent E. coli cells (e.g., NEB Stable or DH5α strains).[1][2]

  • Thaw competent cells on ice and add 1-5 µL of this compound-KA plasmid DNA.

  • Transfer the cell-DNA mixture to a pre-chilled electroporation cuvette.

  • Electroporate using a suitable electroporator with appropriate settings for E. coli.

  • Immediately add SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for selection (e.g., 50 µg/mL Kanamycin).[1][2]

  • Incubate the plates overnight at 37°C.

Plasmid Stability Assay

This protocol, adapted from Jones et al. (2020), can be used to assess the stability of the this compound-KA plasmid in the absence of antibiotic selection.[4]

  • Inoculate a starter culture in appropriate media with antibiotics and grow overnight.

  • The following day, spin down the culture and resuspend the cells in fresh media to an OD660 of 0.5. This is Passage 0 (P0).

  • Plate a dilution of the P0 culture on selective and non-selective agar plates and incubate at 37°C.

  • Dilute the remaining P0 culture to an OD660 of 0.15 in fresh media without antibiotics and grow overnight.

  • Repeat the plating and overnight growth for a total of three passages without antibiotic selection.

  • After incubation, count the colonies on both selective and non-selective plates to determine the percentage of plasmid retention.

Experimental Workflow: Gene Cloning into this compound-KA

The following diagram outlines a typical workflow for cloning a gene of interest into the this compound-KA plasmid.

Cloning_Workflow cluster_prep Preparation cluster_reaction Cloning Reaction cluster_verification Verification pG106_KA This compound-KA Plasmid DNA Restriction_Digest Restriction Digest (this compound-KA & Gene) pG106_KA->Restriction_Digest Gene_Interest Gene of Interest (PCR product) Gene_Interest->Restriction_Digest Ligation Ligation Restriction_Digest->Ligation Transformation Transformation into E. coli Ligation->Transformation Colony_Screening Colony PCR / Blue-White Screening Transformation->Colony_Screening Sequencing Plasmid Sequencing Colony_Screening->Sequencing Verified Recombinant Plasmid Verified Recombinant Plasmid Sequencing->Verified Recombinant Plasmid

Caption: Workflow for cloning a gene into the this compound-KA vector.

References

A Technical Guide to the Antibiotic Resistance Markers of the PG106 Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic resistance markers present in the PG106 vector, a shuttle vector designed for use in Escherichia coli and Bacteroides species. The information compiled herein is intended to assist researchers in understanding the mechanisms of resistance, expected resistance levels, and the experimental protocols necessary for utilizing and evaluating these markers in a laboratory setting.

Overview of this compound Vector Antibiotic Resistance

The this compound vector is a versatile shuttle plasmid constructed from components of the pUC19 and pYH420 vectors.[1][2][3] This genetic background equips the this compound vector and its derivatives with multiple antibiotic resistance markers, enabling robust selection in both E. coli and anaerobic bacteria such as Bacteroides. The primary antibiotic resistance markers found in various iterations of the this compound vector are:

  • Erythromycin Resistance: Conferred by the ermF and ermAM (also known as ermBP) genes. This marker is particularly crucial for selection in Bacteroides and other related anaerobic species.

  • Kanamycin Resistance: Provided by a kanamycin resistance gene, likely the neomycin phosphotransferase II (nptII) gene, for selection in both E. coli and potentially in Bacteroides.

  • Ampicillin Resistance: Derived from the pUC19 backbone, the bla gene encodes for β-lactamase, providing high-level resistance to ampicillin and related antibiotics in E. coli.

Quantitative Data on Antibiotic Resistance

The following tables summarize the typical Minimum Inhibitory Concentrations (MICs) observed for the antibiotic resistance genes present in the this compound vector. It is important to note that specific MIC values for the this compound vector itself may vary depending on the host strain, culture conditions, and the specific construct. The data presented here is based on studies of the individual resistance genes in relevant bacterial species.

Table 1: Erythromycin Resistance Conferred by the ermF Gene

Host OrganismGeneAntibioticTypical MIC Range (μg/mL)
Riemerella anatipestiferermFErythromycin32 - 2048[2]
Anaerobic Bacteriaerm(B)/ mefErythromycin4 - 128[4]

Table 2: Kanamycin Resistance in E. coli

Host OrganismGeneAntibioticTypical MIC Range (μg/mL)
E. colinptIIKanamycin6 - 30[5]
E. coli K12Not specifiedKanamycin8 - 16[6]

Table 3: Ampicillin Resistance in E. coli

Host OrganismGeneAntibioticTypical MIC Range (μg/mL)
E. colibla (TEM)Ampicillin≥ 32[7]
E. coli DH5α carrying ampCampCAmpicillin24 - 256[3]

Mechanisms of Antibiotic Resistance and Signaling Pathways

The antibiotic resistance markers in the this compound vector employ distinct biochemical mechanisms to confer resistance. These mechanisms are visualized in the following diagrams.

Erythromycin Resistance (ermF and ermAM)

Erythromycin resistance is mediated by the erm genes, which encode for rRNA methyltransferases. These enzymes add one or two methyl groups to a specific adenine residue within the 23S rRNA of the bacterial ribosome. This modification sterically hinders the binding of macrolide antibiotics, such as erythromycin, to the ribosome, thereby allowing protein synthesis to proceed unimpeded.

Erythromycin_Resistance cluster_resistance Resistance Mechanism cluster_outcome Outcome Erythromycin Erythromycin Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome Binds and inhibits Protein_Synthesis Protein Synthesis Erythromycin->Protein_Synthesis Blocks Methylated_Ribosome Methylated 50S Ribosomal Subunit Erythromycin->Methylated_Ribosome Binding prevented Ribosome->Protein_Synthesis Enables ermF_ermAM ermF / ermAM genes Methyltransferase rRNA Methyltransferase ermF_ermAM->Methyltransferase Transcription & Translation Methyltransferase->Ribosome Methylates 23S rRNA Methylated_Ribosome->Protein_Synthesis Allows continuation

Caption: Mechanism of erythromycin resistance via rRNA methylation.

Kanamycin Resistance (nptII)

Kanamycin resistance is conferred by the neomycin phosphotransferase II (nptII) gene. This gene encodes an aminoglycoside phosphotransferase enzyme that inactivates kanamycin by transferring a phosphate group from ATP to the antibiotic molecule. This modification prevents kanamycin from binding to the 30S ribosomal subunit, thus allowing protein synthesis to continue.

Kanamycin_Resistance cluster_resistance Resistance Mechanism cluster_outcome Outcome Kanamycin Kanamycin Ribosome_30S 30S Ribosomal Subunit Kanamycin->Ribosome_30S Binds and inhibits Protein_Synthesis Protein Synthesis Kanamycin->Protein_Synthesis Blocks Inactive_Kanamycin Inactive Kanamycin (Phosphorylated) Kanamycin->Inactive_Kanamycin Phosphorylation Ribosome_30S->Protein_Synthesis Enables Ribosome_30S->Protein_Synthesis Continues nptII_gene nptII gene Phosphotransferase Aminoglycoside Phosphotransferase nptII_gene->Phosphotransferase Transcription & Translation Phosphotransferase->Inactive_Kanamycin ATP ATP Inactive_Kanamycin->Ribosome_30S No binding ADP ADP ATP->ADP

Caption: Mechanism of kanamycin resistance via enzymatic inactivation.

Ampicillin Resistance (bla)

Ampicillin resistance is mediated by the bla gene, which encodes the β-lactamase enzyme. This enzyme is secreted into the periplasmic space of Gram-negative bacteria like E. coli. β-lactamase hydrolyzes the β-lactam ring, which is the core structural component of ampicillin and other β-lactam antibiotics. This enzymatic cleavage inactivates the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

Ampicillin_Resistance cluster_resistance Resistance Mechanism cluster_outcome Outcome Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds and inhibits Cell_Wall_Synthesis Cell Wall Synthesis Ampicillin->Cell_Wall_Synthesis Blocks Inactive_Ampicillin Inactive Ampicillin (Hydrolyzed) Ampicillin->Inactive_Ampicillin Hydrolysis PBP->Cell_Wall_Synthesis Catalyzes bla_gene bla gene Beta_Lactamase β-Lactamase bla_gene->Beta_Lactamase Transcription & Translation Beta_Lactamase->Inactive_Ampicillin Inactive_Ampicillin->PBP No inhibition

Caption: Mechanism of ampicillin resistance via enzymatic degradation.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following are generalized protocols for determining the MIC of antibiotics against bacterial strains carrying the this compound vector. These methods are based on established procedures for antibiotic susceptibility testing of both aerobic and anaerobic bacteria.[1][7][8]

This method is recommended for routine susceptibility testing.[7]

  • Prepare Inoculum:

    • Culture the bacterial strain containing the this compound vector overnight in an appropriate liquid medium (e.g., LB for E. coli, supplemented Brain Heart Infusion for Bacteroides) with the relevant antibiotic for plasmid maintenance.

    • Dilute the overnight culture to achieve a standardized cell density, typically equivalent to a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate growth medium. The concentration range should bracket the expected MIC.

    • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Inoculate and Incubate:

    • Inoculate each well (except the negative control) with the standardized bacterial suspension.

    • For E. coli, incubate the plate at 37°C for 16-20 hours.

    • For Bacteroides, incubate the plate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 37°C for 48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

The agar dilution method is considered the gold standard for anaerobic bacteria.[1]

  • Prepare Antibiotic Plates:

    • Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1 for Bacteroides) containing two-fold dilutions of the antibiotic.

    • Include a control plate with no antibiotic.

  • Prepare Inoculum:

    • Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculate Plates:

    • Spot a standardized volume of the inoculum onto the surface of each antibiotic-containing plate and the control plate. A multipoint inoculator can be used to test multiple strains simultaneously.

  • Incubate:

    • Incubate the plates under appropriate conditions (E. coli: 37°C for 16-20 hours; Bacteroides: anaerobic conditions at 37°C for 48 hours).

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

General Plasmid Transformation Protocol

This is a general protocol for introducing the this compound plasmid into competent E. coli cells.

  • Thaw Competent Cells:

    • Thaw a 50-100 µL aliquot of chemically competent E. coli cells on ice.

  • Add Plasmid DNA:

    • Add 1-5 µL of the this compound plasmid DNA solution to the competent cells. Gently mix by flicking the tube.

  • Incubate on Ice:

    • Incubate the mixture on ice for 30 minutes.

  • Heat Shock:

    • Transfer the tube to a 42°C water bath for 45-60 seconds.

  • Recovery:

    • Immediately place the tube back on ice for 2 minutes.

    • Add 250-900 µL of SOC or LB medium (without antibiotics) to the tube.

    • Incubate at 37°C for 1 hour with shaking (200-250 rpm). For kanamycin selection, a longer recovery of at least 60 minutes is recommended.

  • Plating:

    • Spread 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate selective antibiotic (e.g., ampicillin or kanamycin).

  • Incubation:

    • Incubate the plate overnight at 37°C.

Conclusion

The this compound vector possesses a robust set of antibiotic resistance markers that facilitate its use in both E. coli and Bacteroides. Understanding the mechanisms of action of the ermF/AM, nptII, and bla genes, along with the expected levels of resistance they confer, is essential for the successful application of this vector in genetic engineering and drug development research. The experimental protocols provided in this guide offer a starting point for the characterization and utilization of the this compound vector system. Researchers are encouraged to optimize these protocols for their specific host strains and experimental conditions.

References

Host Range of the PG106 Plasmid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The PG106 plasmid is a versatile Escherichia coli-Bacteroides shuttle vector, engineered for genetic manipulation in a range of bacterial hosts. This guide provides a comprehensive overview of the known host range of the this compound plasmid, detailing its stability, replication mechanisms, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical resource for researchers employing this vector in their work.

Introduction

The this compound plasmid is a shuttle vector designed for genetic studies in Gram-negative bacteria, particularly those of the genera Bacteroides and Porphyromonas, as well as the common laboratory host Escherichia coli. Its construction, based on the backbones of pUC19 and pYH420, allows for replication and selection in these diverse bacterial lineages. The ability to shuttle the plasmid between E. coli (for ease of cloning) and target anaerobic bacteria makes this compound a valuable tool for functional genomics, gene expression studies, and the development of novel therapeutics.

Host Range of this compound

The demonstrated host range of the this compound plasmid encompasses species from two distinct phyla: Proteobacteria and Bacteroidetes.

Table 1: Confirmed Host Organisms for the this compound Plasmid

PhylumGenusSpeciesStrain(s)Notes
ProteobacteriaEscherichiacoliNEB Stable, DH5alphaUtilized for cloning and plasmid propagation.[1][2]
BacteroidetesPorphyromonasgingivalisATCC 33277Stable maintenance demonstrated.[3][4]
BacteroidetesBacteroidesthetaiotaomicronVPI-5482Stable maintenance demonstrated.[3][4]

The host range is primarily determined by the origins of replication present in the plasmid's backbone. The pUC19 component contributes a ColE1-type origin of replication, which is functional in E. coli and other related Enterobacteriaceae. The pYH420 component, originally isolated from Porphyromonas asaccharolytica, provides the replication machinery necessary for maintenance in Porphyromonas and Bacteroides species.[3][4]

Plasmid Stability

The stability of this compound has been experimentally verified in its key host organisms. The plasmid is considered stable in E. coli, Porphyromonas gingivalis, and Bacteroides thetaiotaomicron.[3][4]

Table 2: Summary of this compound Plasmid Stability Data

Host OrganismStability AssessmentReference
Escherichia coliStable for routine cloning and propagation.[1][2]
Porphyromonas gingivalisStable after multiple passages without antibiotic selection.[3][4]
Bacteroides thetaiotaomicronStable after multiple passages without antibiotic selection.[3][4]

Experimental Protocols

Plasmid Stability Assay

This protocol is adapted from the methodology used to assess the stability of this compound and its derivatives.[3]

  • Initial Culture: Inoculate a single colony of the bacterial strain harboring the this compound plasmid into an appropriate liquid medium containing the selective antibiotic. Incubate under suitable conditions (e.g., 37°C, anaerobically for P. gingivalis and B. thetaiotaomicron).

  • Passage 0 (P0): After overnight growth, centrifuge the culture to pellet the cells and resuspend them in fresh, antibiotic-free medium to an optical density at 660 nm (OD660) of 0.5.

  • Plating P0: Dilute and plate the P0 culture on both non-selective and selective agar plates. Incubate the plates and subsequently count the colony-forming units (CFUs) to determine the initial percentage of plasmid-containing cells.

  • Subsequent Passages: Dilute the remaining P0 culture to an OD660 of 0.15 in fresh, antibiotic-free medium and incubate overnight.

  • Repeat: Repeat the process of dilution and overnight growth for a desired number of passages (e.g., three passages).

  • Final Plating: After the final passage, dilute and plate the culture on both non-selective and selective agar plates.

  • Analysis: Calculate the percentage of plasmid retention at each passage by dividing the CFU count on selective plates by the CFU count on non-selective plates and multiplying by 100.

Electroporation into Host Organisms

This is a general protocol for the electroporation of P. gingivalis.

  • Cell Preparation: Grow P. gingivalis in an appropriate broth medium to mid-log phase.

  • Washing: Harvest the cells by centrifugation and wash them multiple times with ice-cold electroporation buffer (e.g., 10% glycerol).

  • Electroporation: Resuspend the cell pellet in a small volume of electroporation buffer and mix with the this compound plasmid DNA. Transfer the mixture to a pre-chilled electroporation cuvette.

  • Pulse: Deliver an electrical pulse using an electroporator with optimized settings for P. gingivalis.

  • Recovery: Immediately add recovery medium to the cuvette and transfer the cell suspension to a larger volume of recovery medium. Incubate for a period to allow for the expression of antibiotic resistance genes.

  • Plating: Plate the recovered cells on selective agar plates and incubate under anaerobic conditions.

This protocol provides a general guideline for the electroporation of Bacteroides thetaiotaomicron.

  • Cell Preparation: Grow B. thetaiotaomicron anaerobically in a suitable broth medium to the desired growth phase.

  • Washing: Pellet the cells by centrifugation and wash them with a wash buffer (e.g., 1 mM MgCl2 in 10% glycerol).

  • Electroporation: Resuspend the cells in electroporation buffer and add the this compound plasmid DNA. Transfer to an electroporation cuvette.

  • Pulse: Apply an electrical pulse with parameters optimized for Bacteroides species.

  • Recovery: Resuspend the cells in a recovery medium and incubate anaerobically to allow for phenotypic expression.

  • Plating: Plate the cell suspension on selective agar plates and incubate anaerobically until colonies appear.

Visualizations

Signaling Pathways and Experimental Workflows

Plasmid_Host_Range_Determination cluster_E_coli E. coli Host cluster_Bacteroides_Porphyromonas Bacteroides/Porphyromonas Host ecoli_cloning Plasmid Cloning & Propagation (pUC19 ori) anaerobic_intro Plasmid Introduction (Electroporation) ecoli_cloning->anaerobic_intro Shuttle anaerobic_rep Replication (pYH420 ori) anaerobic_intro->anaerobic_rep stability_test Stability Assay anaerobic_rep->stability_test Plasmid_Stability_Workflow start Start with culture in selective medium p0 Passage 0: Resuspend in non-selective medium start->p0 plate_p0 Plate on selective and non-selective plates p0->plate_p0 passage_n Subsequent Passages (P1, P2, P3...) in non-selective medium p0->passage_n analyze Calculate % Plasmid Retention plate_p0->analyze plate_pn Plate final passage on selective and non-selective plates passage_n->plate_pn plate_pn->analyze PG106_Replication_Mechanism cluster_ecoli In E. coli cluster_bacteroides In Bacteroides/Porphyromonas This compound This compound Plasmid pUC19 Backbone pYH420 Backbone ecoli_rep ColE1-type Replication This compound:pUC19->ecoli_rep pMB1 ori bacteroides_rep Theta Replication This compound:pYH420->bacteroides_rep pYH420 ori

References

Unveiling the PG106 Plasmid: A Technical Guide for Molecular Biologists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the molecular characteristics and experimental protocols for the PG106 plasmid is now available for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the this compound plasmid, a pivotal tool in the genetic manipulation of Bacteroides and Porphyromonas species.

The this compound plasmid is an Escherichia coli-Bacteroides shuttle vector, a versatile tool for molecular cloning and gene expression studies in these important anaerobic bacteria. This guide summarizes its key quantitative data, provides detailed experimental methodologies, and visualizes the essential workflow for its application.

Quantitative Data Summary

The following table outlines the key molecular characteristics of the this compound plasmid.

PropertyValueReference
Plasmid Size 9,278 bp[1]
Vector Backbone pUC19 and pYH420[2][3]
Vector Type Bacterial Expression; Shuttle vector[2][3]
Selectable Markers Ampicillin, Kanamycin, Erythromycin, Clindamycin[2][3]
Copy Number Low Copy[2]

Experimental Protocols

Detailed methodologies for the construction and application of the this compound plasmid are crucial for its effective utilization. The following protocols are based on the original research that characterized this vector.

Construction of the this compound Shuttle Vector

The this compound shuttle vector was engineered by combining elements from the E. coli plasmid pUC19 and the Prevotella asaccharolytica plasmid pYH420.[2][4] This construction resulted in a vector containing a multiple cloning site (MCS) within the lacZ gene, facilitating blue-white screening for successful ligation of DNA inserts.[2][4]

Bacterial Strains and Growth Conditions
  • Escherichia coli strains (e.g., DH5α, NEB Stable): Cultured at 37°C in Luria-Bertani (LB) medium.[2] For selection of transformants, the appropriate antibiotics are added to the medium (e.g., Kanamycin at 50 μg/mL).[2]

  • Bacteroides thetaiotaomicron (strain VPI-5482) and Porphyromonas gingivalis (strain W83): Grown and maintained under anaerobic conditions (80% N₂, 10% CO₂, 10% H₂) in an anaerobic chamber.[4]

Plasmid Transformation via Electroporation

The this compound and its derivatives can be introduced into E. coli, P. gingivalis, and B. thetaiotaomicron through electroporation.[2][4] This method allows for the efficient transfer of the plasmid into these bacterial hosts for subsequent molecular studies.[2][4]

Experimental Workflow Visualization

The following diagram illustrates the typical experimental workflow for utilizing the this compound shuttle vector, from cloning in E. coli to its application in Bacteroides.

PG106_Shuttle_Vector_Workflow cluster_ecoli E. coli Host System cluster_bacteroides Bacteroides Host System start Start: Gene of Interest (GOI) cloning Cloning of GOI into this compound start->cloning transformation Transformation into E. coli cloning->transformation selection Selection & Screening (Blue-White, Antibiotics) transformation->selection verification Plasmid Verification (Restriction Digest, Sequencing) selection->verification purification Plasmid DNA Purification verification->purification bact_transformation Electroporation into Bacteroides/Porphyromonas purification->bact_transformation Shuttle bact_selection Anaerobic Culture with Antibiotic Selection bact_transformation->bact_selection expression Gene Expression or Complementation Studies bact_selection->expression phenotype Phenotypic Analysis expression->phenotype

This compound shuttle vector experimental workflow.

This technical guide provides a foundational understanding of the this compound plasmid, empowering researchers to leverage this valuable tool for advancing their studies in the microbiology of the human gut and oral cavity. The provided data and protocols are essential for the successful application of this vector in genetic manipulation and functional genomics.

References

pG106K Plasmid in E. coli: A Technical Guide to Copy Number and Replication

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the pG106K plasmid, with a specific focus on its copy number in Escherichia coli. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological processes.

Introduction to pG106K

The pG106K plasmid is an E. coli-Bacteroides shuttle vector, designed for the genetic manipulation of both bacterial species. Its architecture is a composite of two distinct plasmid backbones: pUC19 and pYH420. This dual nature allows for replication and selection in both Gram-negative hosts. The pUC19 backbone confers a high copy number replication origin (ColE1 type) for propagation in E. coli, while the pYH420 backbone, derived from Porphyromonas asaccharolytica, enables its maintenance in Bacteroides species. While Addgene describes pG106K as a "low copy" plasmid, this is likely a reflection of its shuttle vector functionality, particularly its low copy number in Bacteroides. In E. coli, the replication is governed by the pUC19 origin.

Quantitative Data on Plasmid Copy Number

PlasmidHost OrganismOrigin of ReplicationReported Copy NumberReference(s)
pG106K E. coliColE1 (from pUC19)Described as "Low Copy"Addgene Plasmid #191377
pUC19 E. coliColE1 (mutated pMB1)High Copy (500-700 copies/cell)[Sourced from multiple references]
pYH420 P. asaccharolyticapYH420 oriNot specifiedJones et al., 2020[1]
pG108 (related shuttle vector) E. coliColE1 (from pUC19)Very High CopyJones et al., 2020[1]
pG108 (related shuttle vector) B. thetaiotaomicronpYH420 oriLow Copy (~6 copies/cell)Jones et al., 2020[1]
pG108 (related shuttle vector) P. gingivalispYH420 oriVery Low Copy (~1-2 copies/cell)Jones et al., 2020[1]

The high copy number of the related shuttle vector pG108 in E. coli suggests that the ColE1 origin from pUC19 is fully functional in this context. The "low copy" designation for pG106K on Addgene may be a general classification for shuttle vectors or could indicate that specific elements within the pG106K construct lead to a lower copy number in E. coli compared to its pUC19 parent. To ascertain the precise copy number of pG106K in a specific E. coli strain and under particular experimental conditions, it is essential to perform a quantitative determination.

Experimental Protocols for Plasmid Copy Number Determination

The two most common and accurate methods for determining plasmid copy number are quantitative PCR (qPCR) and droplet digital PCR (ddPCR).

Quantitative PCR (qPCR) Protocol

This protocol outlines the relative quantification method for determining plasmid copy number.

3.1.1. Principle

The copy number is determined by comparing the amplification of a single-copy gene on the plasmid with a single-copy gene on the bacterial chromosome. The ratio of these two values, after accounting for amplification efficiencies, provides the plasmid copy number per chromosome.

3.1.2. Materials

  • E. coli strain containing the pG106K plasmid

  • Genomic DNA and plasmid DNA purification kits

  • Primers specific for a single-copy gene on pG106K (e.g., targeting the kanamycin resistance gene, aph)

  • Primers specific for a single-copy gene on the E. coli chromosome (e.g., dxs)

  • qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

  • qPCR instrument

  • Nuclease-free water

3.1.3. Methodology

  • Primer Design and Validation:

    • Design primers for the plasmid and chromosomal target genes with similar melting temperatures (Tm) and product sizes (typically 80-200 bp).

    • Validate primer specificity through melt curve analysis and gel electrophoresis to ensure a single amplicon of the correct size is produced.

    • Determine the amplification efficiency of each primer pair by generating a standard curve with a serial dilution of template DNA. The efficiency (E) is calculated from the slope of the standard curve using the formula: E = 10^(-1/slope).

  • DNA Extraction:

    • Culture the E. coli strain harboring pG106K to the desired growth phase (e.g., mid-logarithmic phase).

    • Isolate total DNA (containing both chromosomal and plasmid DNA) from a known number of cells or a fixed volume of culture. Ensure the extraction method does not bias the recovery of plasmid versus chromosomal DNA.

  • qPCR Reaction Setup:

    • Prepare qPCR reactions in triplicate for each sample and each primer pair.

    • Include a no-template control (NTC) for each primer pair to check for contamination.

    • A typical reaction mixture (20 µL) includes:

      • 10 µL of 2x qPCR master mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 1-5 µL of template DNA (e.g., 1-10 ng of total DNA)

      • Nuclease-free water to a final volume of 20 µL.

  • qPCR Cycling Conditions:

    • A typical qPCR program includes:

      • Initial denaturation: 95°C for 5-10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Melt curve analysis.

  • Data Analysis:

    • Determine the threshold cycle (Ct) value for each reaction.

    • Calculate the plasmid copy number using the following formula, which accounts for differing amplification efficiencies: Copy Number = (E_chromo ^ Ct_chromo) / (E_plasmid ^ Ct_plasmid)

      • Where E_chromo and E_plasmid are the amplification efficiencies of the chromosomal and plasmid primer pairs, respectively.

      • Ct_chromo and Ct_plasmid are the threshold cycle values for the chromosomal and plasmid targets, respectively.

Droplet Digital PCR (ddPCR) Protocol

3.2.1. Principle

ddPCR provides an absolute quantification of target DNA molecules without the need for a standard curve. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After amplification, droplets containing the target DNA are fluorescently labeled and counted. The copy number is determined from the ratio of plasmid-positive droplets to chromosome-positive droplets.

3.2.2. Materials

  • Same as for qPCR, with the addition of:

  • ddPCR supermix for probes or EvaGreen

  • Droplet generation oil

  • ddPCR-specific cartridges and gaskets

  • Droplet generator

  • Droplet reader

3.2.3. Methodology

  • Assay Design:

    • Design primers and probes (for probe-based ddPCR) or just primers (for EvaGreen-based ddPCR) for the plasmid and chromosomal target genes.

  • DNA Preparation:

    • Isolate total DNA as described for the qPCR protocol.

    • It is often necessary to digest the genomic DNA with a restriction enzyme that does not cut within the amplicons to ensure random partitioning of the DNA into droplets.

  • ddPCR Reaction Setup:

    • Prepare the ddPCR reaction mix. A typical 20 µL reaction includes:

      • 10 µL of 2x ddPCR supermix

      • 2 µL of 20x primer/probe mix for the plasmid target

      • 2 µL of 20x primer/probe mix for the chromosomal target (for duplex reactions)

      • 1-5 µL of digested total DNA

      • Nuclease-free water to a final volume of 20 µL.

  • Droplet Generation:

    • Load the ddPCR reaction mix and droplet generation oil into the appropriate cartridge.

    • Generate droplets using the droplet generator according to the manufacturer's instructions.

  • PCR Amplification:

    • Transfer the droplets to a 96-well PCR plate and seal it.

    • Perform PCR amplification using a thermal cycler with cycling conditions similar to qPCR.

  • Droplet Reading and Data Analysis:

    • Read the fluorescence of each individual droplet using the droplet reader.

    • The software will determine the number of positive and negative droplets for each target.

    • The concentration (copies/µL) of the plasmid and chromosomal DNA is calculated based on Poisson statistics.

    • The plasmid copy number is the ratio of the plasmid DNA concentration to the chromosomal DNA concentration.

Signaling Pathways and Experimental Workflows

ColE1-type Plasmid Replication Control

The replication of pG106K in E. coli is controlled by the ColE1-type origin of replication derived from pUC19. This is a well-characterized mechanism involving two RNA molecules: RNA II, which acts as a primer for DNA synthesis, and RNA I, an antisense RNA that inhibits replication.

ColE1_Replication_Control pUC19_ori pUC19 Origin of Replication (oriV) RNA_II_gene RNA II gene RNA_I_gene RNA I gene (antisense) Transcription Transcription RNA_II_gene->Transcription by host RNA Pol RNA_I_gene->Transcription by host RNA Pol RNA_II RNA II (pre-primer) Transcription->RNA_II RNA_I RNA I (inhibitor) Transcription->RNA_I RNA_I_RNA_II_complex RNA I - RNA II Hybrid RNA_II->RNA_I_RNA_II_complex Primer_formation Primer Formation RNA_II->Primer_formation forms stable RNA-DNA hybrid RNA_I->RNA_I_RNA_II_complex binds to RNA II Replication_inhibition Replication Inhibition RNA_I_RNA_II_complex->Replication_inhibition prevents primer formation RNaseH RNase H DNA_Pol_I DNA Polymerase I RNaseH->DNA_Pol_I creates 3'-OH end Primer_formation->RNaseH cleavage Replication_initiation Replication Initiation DNA_Pol_I->Replication_initiation

Caption: ColE1-type plasmid replication control mechanism.

qPCR Experimental Workflow

The following diagram illustrates the key steps in determining plasmid copy number using qPCR.

qPCR_Workflow start Start: E. coli culture with pG106K dna_extraction Total DNA Extraction (Chromosomal + Plasmid) start->dna_extraction primer_design Primer Design & Validation (Plasmid & Chromosome targets) start->primer_design qpcr_setup qPCR Reaction Setup dna_extraction->qpcr_setup primer_design->qpcr_setup qpcr_run qPCR Amplification & Data Acquisition qpcr_setup->qpcr_run data_analysis Data Analysis (Ct values & Efficiency) qpcr_run->data_analysis copy_number_calc Copy Number Calculation data_analysis->copy_number_calc end Result: Plasmid Copy Number per Chromosome copy_number_calc->end

Caption: Workflow for plasmid copy number determination by qPCR.

ddPCR Experimental Workflow

The following diagram outlines the workflow for determining plasmid copy number using ddPCR.

ddPCR_Workflow start Start: E. coli culture with pG106K dna_extraction Total DNA Extraction & Restriction Digest start->dna_extraction ddpcr_setup ddPCR Reaction Setup dna_extraction->ddpcr_setup droplet_generation Droplet Generation ddpcr_setup->droplet_generation pcr_amplification PCR Amplification droplet_generation->pcr_amplification droplet_reading Droplet Reading (Fluorescence) pcr_amplification->droplet_reading data_analysis Data Analysis (Poisson Statistics) droplet_reading->data_analysis end Result: Absolute Plasmid & Chromosome Concentration data_analysis->end

Caption: Workflow for plasmid copy number determination by ddPCR.

References

An In-depth Technical Guide to the pG106 Backbone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with anaerobic bacteria, particularly Porphyromonas and Bacteroides species, the pG106 shuttle vector and its derivatives are indispensable tools for genetic manipulation. This guide provides a comprehensive overview of the this compound backbone, its core features, experimental protocols for its use, and visualizations of key workflows.

Core Features of the this compound Vector Family

The this compound series of shuttle vectors are designed for replication and gene expression in both Escherichia coli and bacteria of the Porphyromonas and Bacteroides genera.[1][2] These vectors are built upon the backbones of pUC19 and pYH420, a cryptic plasmid originally isolated from Porphyromonas asaccharolytica.[1] This construction allows for the convenient use of E. coli for cloning and plasmid propagation before introduction into the target anaerobic host.

Quantitative data for common this compound variants are summarized in the table below for easy comparison. The primary publication by Jones et al. (2020) describes the construction and characterization of this compound and pG108, while Addgene provides information on commercially available variants like this compound-KA and pG106K.[1][3][4] The discrepancy in backbone size likely reflects the specific combination of elements in each variant.

FeatureThis compound-KApG106KThis compound (NovoPro)
Backbone Size (bp) 12,948[3]Not Specified9,278
Vector Type Bacterial Expression; Shuttle vector[3]Shuttle vectorNot Specified
Backbone Components pUC19 and pYH420[3]pUC19 and pYH420[4]Not Specified
Bacterial Resistance Ampicillin, Kanamycin, Erythromycin, Clindamycin[3]Kanamycin, Erythromycin (ErmF marker)[4]Erythromycin (ermF)
Growth Strain (E. coli) NEB Stable[3]DH5alpha[4]Not Specified
Copy Number Low Copy[3][4]Low Copy[4]Not Specified
Key Genetic Elements ErmF, ErmAM, Kan, Amp selection markers[3]ErmF, Kan selection marker[4]repB, mob, ermF, oriT, ColE1 ori

Key Genetic Elements of the this compound Backbone

The functionality of the this compound vector is derived from its key genetic elements. A diagram of the this compound backbone is presented below, illustrating the arrangement of these components.

pG106_Backbone repB repB (Replication in Porphyromonas) mob mob (Mobilization) ori_colE1 ColE1 ori (Replication in E. coli) lacZ lacZα (Blue-White Screening) ermF ermF (Erythromycin Resistance) KanR KanR (Kanamycin Resistance) AmpR AmpR (Ampicillin Resistance) oriT oriT (Origin of Transfer) MCS Multiple Cloning Site (within lacZα)

Caption: Genetic map of the this compound shuttle vector backbone.

Experimental Protocols

Detailed methodologies for the use of this compound in Porphyromonas gingivalis and Bacteroides thetaiotaomicron are described by Jones et al. (2020).[1]

Plasmid Isolation from Porphyromonas and Bacteroides

Due to the high nuclease activity in many black-pigmented anaerobes, a robust plasmid isolation protocol is crucial. The Promega Wizard Plus SV Minipreps DNA Purification System is recommended for its ability to effectively neutralize DNases and preserve plasmid DNA.[1] The manufacturer's protocol for spin columns should be followed.

Electroporation of P. gingivalis and B. thetaiotaomicron

A generalized workflow for the electroporation of this compound into P. gingivalis and B. thetaiotaomicron is outlined below. This protocol is adapted from Smith (1995) and Jones et al. (2020).[1]

Electroporation_Workflow cluster_prep Cell Preparation cluster_electro Electroporation cluster_selection Selection and Verification Start Inoculate 5 mL BHI broth with fresh bacterial plate Overnight Incubate overnight at 37°C in anaerobic chamber Start->Overnight Inoculate_50mL Inoculate 50 mL pre-warmed BHI broth Overnight->Inoculate_50mL Grow Grow to OD660 of 0.5-0.6 Inoculate_50mL->Grow Harvest Harvest cells by centrifugation (6,500 x g, 15 min, 4°C) Grow->Harvest Wash Wash with 25 mL cold electroporation buffer (10% glycerol, 1 mM MgCl2) Harvest->Wash Resuspend Resuspend in 0.5 mL electroporation buffer Wash->Resuspend Add_DNA Add 1-2 µg of this compound plasmid DNA to 50 µL of competent cells Resuspend->Add_DNA Electroporate Electroporate in a 0.2 cm cuvette (2.5 kV, 200 Ω, 25 µF) Add_DNA->Electroporate Recover Immediately add 1 mL BHI broth and recover for 16-24h Electroporate->Recover Plate Plate on selective BHI agar Recover->Plate Incubate Incubate anaerobically for 5-10 days Plate->Incubate Verify Verify transformants by colony PCR and plasmid isolation Incubate->Verify

Caption: Workflow for electroporation of this compound into anaerobic bacteria.

Applications in Research

The this compound shuttle vector and its derivatives have been successfully used for several molecular cloning applications in P. gingivalis and B. thetaiotaomicron.[1]

Complementation Studies

The pG108 vector, a derivative of this compound, was used to complement an hcpR mutant strain of P. gingivalis. The mutant strain exhibited a nitrite-sensitive phenotype, which was rescued by the expression of wild-type HcpR from the pG108 vector.[1] This demonstrates the utility of the this compound backbone for functional complementation assays.

The logical relationship of this complementation experiment is depicted below.

Complementation_Logic hcpR_mutant P. gingivalis hcpR mutant pG108_hcpR pG108 expressing wild-type hcpR hcpR_mutant->pG108_hcpR transformed with Nitrite_Sensitivity Nitrite-sensitive phenotype hcpR_mutant->Nitrite_Sensitivity exhibits Rescued_Phenotype Wild-type phenotype (Nitrite resistant) pG108_hcpR->Rescued_Phenotype leads to

Caption: Logical flow of the hcpR complementation study.

Gene Expression Studies

The this compound backbone is also suitable for gene expression studies. In one such application, the ahpC promoter was cloned into the pG108 vector to drive the expression of a green fluorescent reporter gene (P-glow BS2) in B. thetaiotaomicron.[1] This allowed for the monitoring of gene expression from the ahpC promoter.

This guide provides a foundational understanding of the this compound backbone for researchers venturing into the genetic manipulation of Porphyromonas and Bacteroides. The versatility of this shuttle vector system opens up numerous possibilities for studying gene function, regulation, and pathogenesis in these important anaerobic bacteria.

References

Unveiling the PG106 Shuttle Vector: A Technical Guide for Advanced Genetic Manipulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the key features, experimental applications, and molecular architecture of the PG106 shuttle vector is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the vector's capabilities for genetic manipulation in both Escherichia coli and anaerobic bacteria of the genera Bacteroides and Porphyromonas.

The this compound shuttle vector, a versatile tool in molecular biology, is a composite plasmid constructed from the backbones of pUC19 and pYH420.[1][2][3] Its robust design allows for the stable replication and selection in both prokaryotic hosts, making it an invaluable asset for studies in microbial genetics, pathogenesis, and metabolic engineering. This guide summarizes the vector's core components, provides detailed experimental protocols, and visualizes key workflows to facilitate its effective implementation in the laboratory.

Core Features of the this compound Shuttle Vector

The this compound vector possesses a unique combination of genetic elements that confer its broad utility. It is a low-copy-number plasmid with a total size of 12,948 base pairs.[1][3] A key feature is the inclusion of a multiple cloning site (MCS) within the lacZα gene, enabling straightforward blue-white screening for recombinant plasmids in E. coli.[4]

Quantitative Vector Specifications
FeatureSpecificationReference
Vector Size 12,948 bp[3]
Backbone pUC19 and pYH420[1][2][3]
Copy Number Low Copy[1][2]
Host Range Escherichia coli, Bacteroides spp., Porphyromonas spp.[4]
Selectable Markers

The this compound vector is equipped with a suite of selectable markers, providing flexibility in experimental design and host selection.

Marker GeneResistanceHost
bla (Ampicillin)AmpicillinE. coli
aph (Kanamycin)KanamycinE. coli and Bacteroides
ermFErythromycinBacteroides
ermAMErythromycin, ClindamycinBacteroides

Molecular Architecture and Functional Elements

The this compound vector is meticulously engineered with distinct origins of replication for its maintenance in different bacterial hosts and a comprehensive set of resistance genes. The diagram below illustrates the functional organization of the plasmid.

PG106_Vector_Map Figure 1: Functional Map of the this compound Shuttle Vector cluster_ecoli E. coli Functionality cluster_bacteroides Bacteroides/Porphyromonas Functionality pUC_ori pUC ori (E. coli replication) AmpR Ampicillin Resistance (bla) pYH420_ori pYH420 ori (Bacteroides replication) lacZ lacZα with MCS (Blue-White Screening) KanR Kanamycin Resistance (aph) ErmF_R Erythromycin Resistance (ermF) ErmAM_R Erythromycin/Clindamycin Resistance (ermAM)

Caption: Functional components of the this compound shuttle vector.

Experimental Protocols

The utility of the this compound vector has been demonstrated in various molecular biology applications, including gene expression studies and genetic complementation.[4]

Transformation of this compound into E. coli

A standard heat shock protocol is effective for introducing the this compound plasmid into competent E. coli cells. The workflow for this procedure is outlined below.

E_coli_Transformation_Workflow Figure 2: E. coli Transformation Workflow start Start: Mix this compound DNA with competent E. coli ice_incubation Incubate on ice (30 minutes) start->ice_incubation heat_shock Heat shock at 42°C (45-60 seconds) ice_incubation->heat_shock ice_recovery Return to ice (2 minutes) heat_shock->ice_recovery soc_addition Add SOC medium ice_recovery->soc_addition outgrowth Incubate at 37°C with shaking (1 hour) soc_addition->outgrowth plating Plate on selective media (e.g., LB + Ampicillin) outgrowth->plating incubation Incubate overnight at 37°C plating->incubation end End: Select transformed colonies incubation->end

Caption: Heat shock transformation protocol for E. coli.

Electroporation into Bacteroides and Porphyromonas

For the transformation of anaerobic hosts such as Bacteroides and Porphyromonas, electroporation is the method of choice.[4] The following diagram illustrates the general workflow for this technique.

Electroporation_Workflow Figure 3: Electroporation Workflow for Anaerobes start Start: Prepare electrocompetent anaerobic cells dna_mix Mix cells with this compound DNA in an electroporation cuvette start->dna_mix electropulse Apply electrical pulse dna_mix->electropulse recovery_medium Immediately add recovery medium electropulse->recovery_medium anaerobic_incubation Incubate under anaerobic conditions (e.g., 37°C) recovery_medium->anaerobic_incubation selective_plating Plate on selective agar anaerobic_incubation->selective_plating anaerobic_growth Incubate plates anaerobically selective_plating->anaerobic_growth end End: Select transformants anaerobic_growth->end

Caption: General workflow for electroporation of anaerobic bacteria.

Applications in Research

The this compound shuttle vector has been instrumental in advancing the genetic understanding of anaerobic bacteria. Its applications include:

  • Gene Complementation: The vector has been successfully used to complement gene knockouts in Porphyromonas gingivalis, restoring wild-type phenotypes.[4]

  • Gene Expression Studies: this compound serves as a reliable platform for expressing foreign genes in Bacteroides thetaiotaomicron, enabling the study of gene function and regulation in this gut commensal.[4]

  • Metabolic Engineering: Researchers have utilized this compound for the genetic optimization of Phocaeicola vulgatus to enhance the production of valuable biochemicals.

This technical guide provides a foundational understanding of the this compound shuttle vector. For further details on specific experimental conditions and troubleshooting, researchers are encouraged to consult the original publication by Jones et al. in Molecular Oral Microbiology (2020).

References

PG106 Plasmid: A Technical Guide for Gene Expression in Bacteroides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the PG106 plasmid, an essential tool for genetic manipulation and gene expression in Bacteroides, a prominent genus of the human gut microbiota. This document details the plasmid's core features, provides structured data for key components, and offers detailed experimental protocols for its use.

Introduction to the this compound Shuttle Vector

The this compound plasmid is an Escherichia coli-Bacteroides shuttle vector designed for the stable maintenance and expression of foreign genes in Bacteroides species, such as Bacteroides thetaiotaomicron and Phocaeicola vulgatus (formerly Bacteroides vulgatus). Its development has been crucial for advancing the genetic study of these anaerobic bacteria, enabling researchers to investigate gene function, protein production, and the impact of specific genes on the gut environment.

Constructed from the backbones of the E. coli plasmid pUC19 and the Porphyromonas asaccharolytica plasmid pYH420, this compound is a versatile tool for molecular cloning and expression studies.[1][2][3] It can be readily manipulated in E. coli before being introduced into Bacteroides, where it replicates autonomously.

Core Features and Quantitative Data

The this compound plasmid and its derivatives possess several key features that make them amenable to genetic engineering in Bacteroides. The quantitative data associated with these features are summarized in the tables below.

Table 1: this compound Plasmid Specifications
FeatureDescriptionValueReference
Vector Type E. coli-Bacteroides shuttle vector-[3]
Backbone pUC19 and pYH420-[1][2][3]
Size Varies with insert~9278 bp (empty vector)[4]
Copy Number Low copy-[3]
Table 2: Selectable Markers for this compound
Host OrganismAntibioticGeneConcentrationReference
E. coli Ampicillinbla100 µg/mL[3]
Kanamycinaph50 µg/mL[3]
Bacteroides Erythromycin/ClindamycinermF10 µg/mL[3]
Table 3: Reported Gene Expression Levels using this compound
Host OrganismGene ExpressedPromoterFold Increase (Transcript)Fold Increase (Activity)Reference
Phocaeicola vulgatus D-lactate dehydrogenase (ldh)Native ldh promoter~1500-fold~200-fold

Key Genetic Components and Their Functions

The functionality of the this compound plasmid is dependent on several key genetic elements that ensure its replication, selection, and the expression of the cloned gene of interest in both E. coli and Bacteroides.

PG106_Components cluster_ecoli E. coli Functionality cluster_bacteroides Bacteroides Functionality cluster_shared Shared Functionality ori ori (ColE1 origin) Replication in E. coli lacZ lacZα Blue-white screening ampR Ampicillin Resistance (bla) Selection in E. coli MCS Multiple Cloning Site (MCS) Insertion of gene of interest GOI Gene of Interest (GOI) Expressed in Bacteroides MCS->GOI Mob_Rep Mob-Rep Region (from pYH420) Replication in Bacteroides ermF Erythromycin Resistance (ermF) Selection in Bacteroides

Caption: Functional components of the this compound shuttle vector.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using the this compound plasmid for gene expression in Bacteroides.

Cloning the Gene of Interest into this compound in E. coli

The initial cloning steps are performed in E. coli due to its high transformation efficiency and ease of manipulation.

Protocol:

  • Vector and Insert Preparation:

    • Digest the this compound plasmid and the DNA fragment containing the gene of interest with appropriate restriction enzymes that cut within the Multiple Cloning Site (MCS).

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the purified, digested this compound vector and the gene of interest insert at a suitable molar ratio (e.g., 1:3 vector to insert).

    • Incubate the ligation mixture with T4 DNA ligase at the recommended temperature and time.

  • Transformation into E. coli :

    • Transform the ligation mixture into a competent E. coli strain (e.g., DH5α or NEB Stable).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection (e.g., ampicillin or kanamycin) and supplements for blue-white screening (IPTG and X-gal).

  • Colony Screening and Plasmid Purification:

    • Select white colonies (indicating successful insertion into the lacZα gene) for further analysis.

    • Grow selected colonies in liquid LB medium with the corresponding antibiotic.

    • Purify the recombinant this compound plasmid using a plasmid miniprep kit.

  • Verification:

    • Verify the correct insertion of the gene of interest by restriction digestion analysis and Sanger sequencing.

Transformation of Recombinant this compound into Bacteroides

Once the recombinant plasmid is constructed and verified in E. coli, it is introduced into the target Bacteroides species via electroporation.

Protocol:

  • Preparation of Electrocompetent Bacteroides Cells:

    • Grow the desired Bacteroides strain (e.g., B. thetaiotaomicron) in an anaerobic chamber in pre-reduced Brain Heart Infusion (BHI) broth supplemented with hemin and menadione to mid-log phase.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with a cold, sterile electroporation buffer (e.g., 10% glycerol).

    • Resuspend the final cell pellet in a small volume of electroporation buffer to create a concentrated cell suspension.

  • Electroporation:

    • In an anaerobic chamber, mix the electrocompetent Bacteroides cells with the purified recombinant this compound plasmid DNA in a pre-chilled electroporation cuvette.

    • Apply an electrical pulse using an electroporator with optimized settings for Bacteroides (e.g., 2.5 kV, 25 µF, 200 Ω for a 0.2 cm cuvette).

  • Recovery and Plating:

    • Immediately after the pulse, add pre-reduced BHI broth to the cuvette to recover the cells.

    • Incubate the cell suspension under anaerobic conditions for a recovery period (typically 2-4 hours) to allow for the expression of the antibiotic resistance gene.

    • Plate the recovered cells on BHI agar plates containing the appropriate antibiotic for Bacteroides selection (e.g., erythromycin).

  • Incubation and Colony Selection:

    • Incubate the plates under anaerobic conditions at 37°C for 48-72 hours, or until colonies appear.

    • Pick individual colonies for further analysis.

Gene Expression and Analysis in Bacteroides

Following successful transformation, the expression of the gene of interest can be analyzed. For this compound, expression is often constitutive, driven by a promoter recognized by the Bacteroides transcriptional machinery.

Protocol:

  • Culturing of Bacteroides Transformants:

    • Inoculate a single colony of the transformed Bacteroides into pre-reduced BHI broth containing the selective antibiotic.

    • Grow the culture anaerobically at 37°C to the desired growth phase (e.g., mid-log or stationary phase).

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Lyse the cells to release the protein of interest. This can be achieved through mechanical methods (e.g., sonication, bead beating) or enzymatic lysis in an anaerobic environment.

  • Protein Analysis:

    • Quantify the total protein concentration in the cell lysate.

    • Analyze the expression of the target protein using methods such as SDS-PAGE and Western blotting with a specific antibody.

    • If the expressed protein is an enzyme, perform an activity assay to determine its functional expression.

Visualizing the Experimental Workflow

The following diagram illustrates the overall workflow for using the this compound plasmid for gene expression in Bacteroides.

Gene_Expression_Workflow cluster_ecoli In E. coli cluster_bacteroides In Bacteroides Cloning 1. Clone Gene of Interest into this compound Transformation_Ecoli 2. Transform into E. coli Cloning->Transformation_Ecoli Screening 3. Screen and Verify Recombinant Plasmid Transformation_Ecoli->Screening Purification 4. Purify Recombinant This compound Plasmid Screening->Purification Transformation_Bacteroides 5. Electroporate into Bacteroides Purification->Transformation_Bacteroides Selection 6. Select Transformants on Antibiotic Plates Transformation_Bacteroides->Selection Expression 7. Culture and Express Gene of Interest Selection->Expression Analysis 8. Analyze Protein Expression Expression->Analysis

Caption: Workflow for gene expression in Bacteroides using this compound.

Gene Expression Pathway in Bacteroides

The expression of a gene cloned into the this compound plasmid within a Bacteroides host cell follows the central dogma of molecular biology. The plasmid provides the genetic template, which is transcribed and translated by the host cell's machinery.

Transcription_Translation cluster_host Bacteroides Host Cell Machinery Promoter Promoter GOI Gene of Interest mRNA mRNA GOI->mRNA Transcription RNAP RNA Polymerase RNAP->Promoter Binds Ribosome Ribosome Protein Protein Ribosome->Protein Translation mRNA->Ribosome Binds

Caption: Gene expression pathway from this compound in Bacteroides.

This guide provides a foundational understanding and practical protocols for utilizing the this compound plasmid in Bacteroides research. As the field of gut microbiome engineering advances, tools like this compound will continue to be instrumental in elucidating the complex roles of gut bacteria in health and disease.

References

Methodological & Application

Application Notes and Protocols for Transformation of Bacteroides with Plasmid pG106

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteroides, a genus of Gram-negative, obligate anaerobic bacteria, are predominant members of the human gut microbiota and play a crucial role in host physiology, including the metabolism of complex carbohydrates and the development of the immune system. The genetic manipulation of Bacteroides is essential for understanding their biology and for developing novel therapeutic strategies. This document provides detailed application notes and protocols for the transformation of Bacteroides species using the E. coli-Bacteroides shuttle vector pG106.

The plasmid this compound is a versatile shuttle vector designed for genetic manipulation in Bacteroides and related species. It is a composite plasmid constructed from the Porphyromonas asaccharolytica plasmid pYH420 and the widely used E. coli vector pUC19[1][2]. This construction allows for the replication and selection of the plasmid in both E. coli and Bacteroides, facilitating cloning and subsequent introduction into the target anaerobic host[3].

Plasmid Profile: this compound

The key features of the this compound shuttle vector are summarized in the table below. This information is critical for experimental design, including strain selection, antibiotic concentrations, and cloning strategies.

FeatureDescriptionReference(s)
Vector Type E. coli-Bacteroides shuttle vector[1][2][4]
Backbone pUC19 and pYH420[1][2]
Size 12948 bp[1]
Replication in Bacteroides Contains a Mob-Rep region with an oriV from pYH420[4]
Selectable Markers - E. coli : Ampicillin, Kanamycin- Bacteroides : Erythromycin, Clindamycin (conferred by an ermF-ermAM cassette)[1][4]
Copy Number Low Copy[1]
Availability Addgene (Plasmid #178041)[1]

Transformation of Bacteroides with this compound

The primary method for introducing this compound into Bacteroides is electroporation. This technique utilizes an electrical pulse to transiently permeabilize the bacterial cell membrane, allowing for the uptake of plasmid DNA. While conjugation is another common method for gene transfer in Bacteroides, electroporation is often preferred for the direct introduction of purified plasmid DNA[5][6][7][8][9].

Experimental Workflow for Bacteroides Transformation with this compound

Transformation_Workflow cluster_ecoli Plasmid Preparation in E. coli cluster_bacteroides Bacteroides Transformation ecoli_transform Transform this compound into E. coli ecoli_culture Culture E. coli and select with Ampicillin/Kanamycin ecoli_transform->ecoli_culture plasmid_isolation Isolate high-purity this compound DNA ecoli_culture->plasmid_isolation electroporation Electroporate with this compound DNA plasmid_isolation->electroporation Plasmid DNA bacteroides_culture Grow Bacteroides anaerobically to mid-log phase competent_cells Prepare electrocompetent Bacteroides cells bacteroides_culture->competent_cells competent_cells->electroporation recovery Recover cells in anaerobic recovery medium electroporation->recovery selection Plate on selective medium with Erythromycin/Clindamycin recovery->selection incubation Incubate anaerobically selection->incubation verification Verify transformants by PCR and sequencing incubation->verification

Caption: Workflow for this compound transformation into Bacteroides.

Detailed Protocols

I. Preparation of this compound Plasmid DNA from E. coli

High-quality, pure plasmid DNA is crucial for successful electroporation of Bacteroides.

  • Transformation of E. coli : Transform the this compound plasmid into a suitable E. coli strain (e.g., NEB Stable, DH5α).

  • Culture and Selection : Plate the transformed E. coli on LB agar containing ampicillin (100 µg/mL) or kanamycin (50 µg/mL). Incubate overnight at 37°C.

  • Inoculation : Pick a single colony and inoculate a liquid culture of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Plasmid Isolation : Isolate plasmid DNA from the overnight culture using a commercial plasmid midiprep or maxiprep kit to ensure high purity and concentration. Elute the plasmid DNA in sterile, nuclease-free water or TE buffer.

  • Quantification and Quality Control : Determine the concentration and purity of the isolated this compound DNA using a spectrophotometer (A260/A280 ratio should be ~1.8).

II. Electroporation of Bacteroides with this compound

This protocol is adapted from established methods for Bacteroides electroporation[4]. All steps involving Bacteroides must be performed under strict anaerobic conditions.

Materials:

  • Bacteroides strain (e.g., B. thetaiotaomicron VPI-5482, P. vulgatus)

  • Anaerobic chamber (e.g., 80% N₂, 10% CO₂, 10% H₂)

  • Pre-reduced supplemented Brain Heart Infusion (BHIS) broth

  • Pre-reduced electroporation buffer (10% glycerol, 1 mM MgCl₂)

  • This compound plasmid DNA (0.5 - 1 µg)

  • Electroporation cuvettes (1 mm gap)

  • Electroporator

  • Anaerobic recovery medium (e.g., BHIS broth)

  • BHIS agar plates with appropriate antibiotics (e.g., erythromycin 5-10 µg/mL or clindamycin 5-10 µg/mL)

Procedure:

  • Growth of Bacteroides : In an anaerobic chamber, inoculate 50 mL of BHIS broth with an overnight culture of the desired Bacteroides strain. Grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

  • Preparation of Competent Cells :

    • Transfer the culture to pre-chilled, sterile centrifuge tubes inside the anaerobic chamber.

    • Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C[4].

    • Discard the supernatant and wash the cell pellet twice with 4 mL of cold, pre-reduced electroporation buffer[4].

    • After the final wash, resuspend the cell pellet in 0.5 mL of cold electroporation buffer[4].

  • Electroporation :

    • Add 0.5-1 µg of this compound plasmid DNA to 50-100 µL of the competent cell suspension.

    • Transfer the cell-DNA mixture to a pre-chilled 1 mm gap electroporation cuvette.

    • Electroporate using the following parameters:

      • Voltage : 1.8 - 2.5 kV

      • Capacitance : 25 µF

      • Resistance : 200 - 400 Ω

      • (These parameters may need optimization depending on the Bacteroides species and electroporator used).

  • Recovery :

    • Immediately after the pulse, add 1 mL of pre-warmed anaerobic recovery medium (BHIS broth) to the cuvette.

    • Transfer the cell suspension to a sterile tube and incubate anaerobically at 37°C for 3-6 hours to allow for expression of the antibiotic resistance gene.

  • Plating and Selection :

    • Plate serial dilutions of the recovered cells onto pre-reduced BHIS agar plates containing the appropriate selective antibiotic (erythromycin or clindamycin).

    • Incubate the plates anaerobically at 37°C for 48-72 hours, or until colonies appear.

  • Verification of Transformants :

    • Pick individual colonies and streak onto fresh selective plates to isolate pure cultures.

    • Confirm the presence of the this compound plasmid in the transformants by performing colony PCR using primers specific for a gene on the plasmid (e.g., the ermF gene).

    • Further verification can be done by isolating the plasmid from the Bacteroides transformants and confirming its size by gel electrophoresis or by restriction digest analysis.

Quantitative Data and Expected Results

The efficiency of transformation can vary significantly between different Bacteroides species and even between strains of the same species. The following table provides a summary of typical electroporation parameters and expected efficiencies based on published data for Bacteroides transformation.

ParameterValue/RangeReference(s)
Electric Field Strength 5 - 12.5 kV/cm[6][8]
Pulse Duration 5 ms[6][8]
Post-pulse Incubation 2.5 - 3 hours[6][8]
DNA Concentration 0.01 - 2 µg[6][8]
Transformation Efficiency >10⁶ transformants/µg DNA (with homologous DNA)[6][8]
~10⁴ transformants/µg DNA (E. coli-derived plasmid)[5][9]

Note: Transformation efficiency is often lower when using plasmid DNA isolated from E. coli compared to DNA isolated from a homologous Bacteroides strain. This is likely due to restriction-modification systems in Bacteroides that recognize and degrade foreign DNA[6][8][9].

Signaling and Regulatory Considerations

While the direct signaling pathways involved in plasmid uptake during electroporation are not well-defined, the stability and expression of genes on this compound will be subject to the regulatory networks of the Bacteroides host. For gene expression studies using this compound, it is important to consider the following:

  • Promoter Activity : The expression of a gene of interest cloned into this compound will depend on the promoter used. It is advisable to use a promoter known to be active in Bacteroides.

  • Codon Usage : While not always a major issue, codon usage differences between E. coli and Bacteroides could potentially affect the expression levels of heterologous proteins.

  • Plasmid Stability : The stability of this compound in the absence of selective pressure should be evaluated for long-term experiments.

Logical Flow of Genetic Manipulation in Bacteroides

Genetic_Manipulation_Logic cluster_cloning Cloning in E. coli cluster_bacteroides_work Transformation and Analysis in Bacteroides gene_of_interest Gene of Interest ligation Ligation/Assembly gene_of_interest->ligation This compound This compound Shuttle Vector This compound->ligation ecoli_transform Transformation into E. coli ligation->ecoli_transform clone_verification Verification of Clones ecoli_transform->clone_verification bacteroides_transform Electroporation into Bacteroides clone_verification->bacteroides_transform Verified Plasmid bacteroides_selection Selection of Transformants bacteroides_transform->bacteroides_selection phenotypic_analysis Phenotypic/Functional Analysis bacteroides_selection->phenotypic_analysis

Caption: Logical flow for gene expression studies in Bacteroides using this compound.

Conclusion

The shuttle vector this compound is a valuable tool for the genetic manipulation of Bacteroides species. The protocols and data presented here provide a comprehensive guide for researchers to successfully introduce and express genes of interest in this important genus of gut bacteria. Optimization of electroporation parameters for specific Bacteroides strains may be necessary to achieve maximal transformation efficiencies. Careful verification of transformants is essential to ensure the integrity of the genetic modification.

References

Application Notes and Protocols: Electroporation of pG106 into E. coli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroporation is a widely utilized technique for introducing foreign DNA into bacteria. It employs an electrical pulse to transiently permeabilize the cell membrane, allowing for the uptake of macromolecules such as plasmids. This method is particularly advantageous for large plasmids, which can be challenging to introduce using traditional chemical transformation methods. The pG106 plasmid, a Bacteroides - Escherichia coli shuttle vector, is a valuable tool in molecular biology. With a size of approximately 12.9 kbp and a low copy number, optimizing its delivery into E. coli is crucial for successful downstream applications.[1] This document provides a detailed protocol for the electroporation of this compound into common laboratory strains of E. coli, such as DH5α and TOP10.

The efficiency of electroporation is influenced by several critical parameters, including the growth phase of the bacterial cells, the voltage and duration of the electrical pulse, the purity and concentration of the plasmid DNA, and the composition of the wash and recovery media.[2][3] For large plasmids like this compound, a lower electric field strength may be necessary to avoid DNA damage and improve transformation efficiency.[4][5] This protocol outlines the preparation of highly electrocompetent E. coli cells and provides a starting point for the successful electroporation of the this compound plasmid.

Materials and Methods

Materials
  • E. coli strain (e.g., DH5α, NEB Stable, TOP10)[1][6]

  • This compound plasmid DNA

  • Luria-Bertani (LB) broth and agar plates

  • SOC medium[3]

  • 10% sterile glycerol[7]

  • Kanamycin (50 µg/mL)[1]

  • Sterile centrifuge tubes (50 mL and 1.5 mL)

  • Spectrophotometer

  • Electroporator and electroporation cuvettes (0.1 or 0.2 cm gap)

  • Shaking incubator

  • Ice

Experimental Protocols

1. Preparation of Electrocompetent E. coli Cells

This protocol is for preparing small batches of electrocompetent cells, sufficient for several transformations.[7]

  • Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • The following day, inoculate 100 mL of fresh LB broth in a 500 mL flask with the overnight culture to an initial OD₆₀₀ of approximately 0.05.[7]

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until it reaches the mid-logarithmic phase of growth, corresponding to an OD₆₀₀ of 0.4-0.6.[7] This is a critical step for obtaining highly competent cells.

  • Chill the culture on ice for 20-30 minutes. From this point forward, it is crucial to keep the cells and all solutions ice-cold.[7]

  • Transfer the culture to pre-chilled 50 mL centrifuge tubes.

  • Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant.

  • Gently resuspend the cell pellet in 50 mL of sterile, ice-cold 10% glycerol.

  • Repeat the centrifugation step (4,000 x g for 15 minutes at 4°C).

  • Decant the supernatant and resuspend the pellet in 25 mL of sterile, ice-cold 10% glycerol.

  • Repeat the centrifugation step.

  • Resuspend the final cell pellet in 1 mL of sterile, ice-cold 10% glycerol.

  • Aliquot 40-50 µL of the electrocompetent cells into pre-chilled 1.5 mL microcentrifuge tubes.

  • Immediately freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and store at -80°C until use.

2. Electroporation of this compound

  • Thaw an aliquot of electrocompetent cells on ice.

  • Pre-chill electroporation cuvettes (0.1 or 0.2 cm gap) on ice.

  • Add 1-2 µL of purified this compound plasmid DNA (typically 10-100 ng) to the thawed cells. Gently tap the tube to mix. Avoid pipetting up and down.

  • Incubate the DNA-cell mixture on ice for 1 minute.

  • Transfer the mixture to the pre-chilled electroporation cuvette, ensuring the suspension settles to the bottom between the electrodes.

  • Wipe any moisture from the outside of the cuvette and place it in the electroporation chamber.

  • Pulse the cells using the electroporator. Optimal settings may vary between instruments, but a good starting point for large plasmids in a 0.2 cm cuvette is a voltage of 1.8 kV.[4][5]

  • Immediately after the pulse, add 950 µL of room temperature SOC medium to the cuvette.

  • Gently resuspend the cells by pipetting and transfer the entire volume to a sterile 1.5 mL microcentrifuge tube.

  • Incubate the tube at 37°C for 1 hour with gentle shaking (150-200 rpm) to allow for the expression of the antibiotic resistance gene.

  • Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing 50 µg/mL kanamycin.

  • Incubate the plates overnight at 37°C.

Data Presentation

The success of electroporation is highly dependent on the electrical parameters. The following table provides a summary of suggested starting parameters and their potential impact on transformation efficiency, particularly for a large, low-copy plasmid like this compound.

ParameterRecommended Starting ValueExpected Outcome/Considerations for this compound
Voltage 1.8 kV (for 0.2 cm cuvette)Lower voltages may be beneficial for large plasmids to prevent DNA damage and increase survival.[4][5]
Capacitance 25 µFInfluences the time constant of the pulse.
Resistance 200-400 ΩAlso affects the time constant.
Time Constant ~5 msA longer time constant may improve efficiency for large plasmids, but can also decrease cell viability.
Plasmid Amount 10-100 ngHigher concentrations can lead to more transformants, but excessive amounts may cause arcing.
Cell Density OD₆₀₀ 0.4-0.6Harvesting at mid-log phase is critical for high competency.[7]
Cuvette Gap Size 0.1 or 0.2 cmThe choice of cuvette will determine the required voltage setting.

Visualizations

Experimental Workflow

Electroporation_Workflow cluster_prep Cell Preparation cluster_electro Electroporation cluster_recovery Recovery and Plating A Inoculate E. coli B Grow to Mid-Log Phase (OD600 0.4-0.6) A->B C Chill Culture B->C D Centrifuge and Wash (ice-cold 10% glycerol) C->D E Resuspend and Aliquot D->E F Store at -80°C E->F G Thaw Cells on Ice F->G H Add this compound Plasmid G->H I Transfer to Cuvette H->I J Electroporate I->J K Add SOC Medium J->K L Incubate at 37°C for 1h K->L M Plate on Kanamycin LB Agar L->M N Incubate Overnight M->N

Caption: Workflow for electroporation of this compound into E. coli.

Critical Parameters for Electroporation Success

Critical_Parameters cluster_cell Cell Factors cluster_plasmid Plasmid Factors cluster_pulse Pulse Parameters center Transformation Efficiency cell_strain E. coli Strain competency Cell Competency cell_strain->competency growth_phase Growth Phase (Mid-Log) growth_phase->competency competency->center plasmid_size Plasmid Size (Large) plasmid_size->center plasmid_purity Purity & Concentration plasmid_purity->center copy_number Low Copy Number copy_number->center voltage Voltage voltage->center time_constant Time Constant time_constant->center pulse_number Number of Pulses pulse_number->center

Caption: Key factors influencing electroporation efficiency.

References

Application Notes and Protocols for the PG106 Vector in Genetic Engineering of Gut Microbes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using the PG106 vector for the genetic engineering of gut microbes, particularly Bacteroides species. This document includes detailed protocols for vector manipulation, bacterial transformation, and analysis of gene expression, alongside quantitative data to inform experimental design.

Introduction to the this compound Vector

The this compound vector is an Escherichia coli-Bacteroides shuttle vector designed for the genetic manipulation of anaerobic gut bacteria. Its versatility allows for the cloning and expression of genes of interest in Bacteroides, a prominent and metabolically significant genus in the human gut microbiome. The ability to genetically engineer these microbes opens avenues for studying gene function, engineering novel therapeutic strains, and understanding the complex interactions within the gut ecosystem.

The this compound vector is constructed from the backbones of pUC19 and pYH420, a plasmid isolated from Porphyromonas asaccharolytica. This combination allows for replication in both E. coli (for ease of cloning) and Bacteroides.

This compound Vector Characteristics

The key features of the this compound vector are summarized in the table below, providing essential information for experimental planning.

FeatureDescription
Vector Type E. coli-Bacteroides shuttle vector
Backbone pUC19 and pYH420
Vector Size Approximately 9.2 - 12.9 kbp[1]
Replication Replicates in E. coli and Bacteroides
Selectable Markers Ampicillin (Amp), Kanamycin (Kan), Erythromycin (Erm), Clindamycin (Clin)[1]
Copy Number Low copy number in Bacteroides[1]
Cloning Contains a Multiple Cloning Site (MCS) within the lacZα gene for blue-white screening in E. coli

Quantitative Performance Data

While specific quantitative performance data for the this compound vector is not extensively published, the following table provides data from similar shuttle vectors used in Bacteroides, which can serve as a valuable reference.

ParameterOrganismVectorValueReference
Transformation Efficiency Bacteroides fragilispLYL05~1 x 10⁴ transformants/µg DNA[2]
Plasmid Stability Ruminal BacteroidespBAC0.11-0.165% loss per generation (without selection)[3]
Gene Expression Bacteroides thetaiotaomicronpG108 (similar to this compound)Transcript levels from the vector are similar to genomic expression.[4][4]

Experimental Protocols

Detailed methodologies for key experiments involving the this compound vector are provided below.

Protocol 1: Cloning a Gene of Interest into this compound

This protocol outlines the steps for inserting a gene of interest into the multiple cloning site (MCS) of the this compound vector using standard restriction enzyme cloning.

Materials:

  • This compound vector DNA

  • DNA fragment of the gene of interest with appropriate restriction sites

  • Restriction enzymes and corresponding buffers

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar plates with Ampicillin (100 µg/mL), IPTG, and X-Gal

  • Plasmid purification kit

Procedure:

  • Restriction Digest:

    • Digest 1-2 µg of this compound vector and the purified DNA fragment of your gene of interest with the chosen restriction enzymes.

    • Incubate at the optimal temperature for the enzymes for 1-2 hours.

    • Run the digested products on an agarose gel to confirm complete digestion and purify the vector and insert fragments using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with a 1:3 molar ratio of the digested this compound vector to the insert DNA.

    • Add T4 DNA Ligase and buffer.

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation into E. coli:

    • Transform the ligation mixture into competent E. coli cells using a standard heat-shock or electroporation protocol.

    • Plate the transformed cells on LB agar plates containing Ampicillin, IPTG, and X-Gal.

    • Incubate overnight at 37°C.

  • Screening and Verification:

    • Select white colonies (indicating successful insertion into the lacZα gene).

    • Inoculate selected colonies into LB broth with Ampicillin and grow overnight.

    • Purify the plasmid DNA using a miniprep kit.

    • Verify the correct insertion by restriction digest analysis and Sanger sequencing.

Protocol 2: Transfer of this compound into Bacteroides via Conjugation

Conjugation is the most common method for transferring plasmids into Bacteroides. This protocol describes a biparental mating procedure using an E. coli donor strain (e.g., S17-1) carrying the this compound construct.

Materials:

  • E. coli S17-1 donor strain containing the this compound construct

  • Bacteroides recipient strain

  • Brain Heart Infusion (BHI) agar and broth, supplemented with hemin and Vitamin K1

  • LB broth

  • Appropriate antibiotics for selection (e.g., Erythromycin or Clindamycin for Bacteroides, Ampicillin for E. coli)

  • Anaerobic chamber or jars

Procedure:

  • Culture Preparation:

    • Grow the E. coli donor strain overnight in LB broth containing the appropriate antibiotic for this compound selection (e.g., Ampicillin).

    • Grow the Bacteroides recipient strain overnight in BHI broth under anaerobic conditions.

  • Mating:

    • Subculture both donor and recipient strains to an OD600 of ~0.5.

    • Mix 1 mL of the donor and 1 mL of the recipient cultures in a microfuge tube.

    • Centrifuge the mixture to pellet the cells, and discard the supernatant.

    • Resuspend the cell pellet in a small volume (~50 µL) of BHI broth.

    • Spot the cell mixture onto a BHI agar plate without antibiotics.

    • Incubate the mating plate aerobically or anaerobically (depending on the recipient's oxygen tolerance for mating) at 37°C for 6-8 hours.

  • Selection of Transconjugants:

    • After incubation, scrape the cell growth from the mating spot and resuspend it in 1 mL of BHI broth.

    • Plate serial dilutions of the cell suspension onto BHI agar plates containing an antibiotic to select for Bacteroides (e.g., Gentamicin, to which many Bacteroides are resistant) and the antibiotic for this compound selection (e.g., Erythromycin or Clindamycin).

    • Incubate the plates anaerobically at 37°C for 48-72 hours until colonies appear.

  • Verification:

    • Pick individual colonies and streak them onto fresh selective plates to isolate pure clones.

    • Confirm the presence of the this compound vector in the Bacteroides transconjugants by colony PCR or by purifying the plasmid and performing a restriction digest.

Protocol 3: Plasmid DNA Purification from Bacteroides

This protocol is for isolating the this compound plasmid from Bacteroides transconjugants. Standard plasmid purification kits can be used with some modifications.

Materials:

  • Overnight culture of Bacteroides carrying the this compound vector

  • Plasmid miniprep kit (e.g., Qiagen, Thermo Fisher Scientific)

  • Lysozyme solution (optional, for enhanced lysis)

Procedure:

  • Cell Lysis:

    • Pellet cells from 1-5 mL of an overnight anaerobic culture of Bacteroides.

    • Resuspend the pellet in the resuspension buffer provided in the kit. For some Bacteroides strains, adding lysozyme and incubating for 10-30 minutes at 37°C can improve lysis efficiency.

    • Proceed with the alkaline lysis steps as per the manufacturer's protocol.

  • Purification:

    • Follow the remaining steps of the plasmid purification kit, including neutralization, binding to the silica column, washing, and elution.

  • Verification:

    • Verify the purified plasmid by agarose gel electrophoresis and restriction digest.

Protocol 4: Analysis of Gene Expression

A. RNA Extraction and RT-qPCR

This protocol allows for the quantification of the transcript levels of the gene of interest expressed from the this compound vector.

Materials:

  • Anaerobically grown Bacteroides culture

  • RNA extraction kit suitable for Gram-negative bacteria

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for the gene of interest and a housekeeping gene (e.g., 16S rRNA)

Procedure:

  • RNA Extraction:

    • Harvest Bacteroides cells from a mid-log phase culture.

    • Extract total RNA using a commercial kit, including a mechanical lysis step (e.g., bead beating) to ensure efficient cell disruption.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the purified RNA using a reverse transcriptase kit.

  • qPCR:

    • Perform qPCR using the synthesized cDNA, primers for your gene of interest, and primers for a housekeeping gene.

    • Analyze the relative gene expression using the ΔΔCt method.

B. Western Blot Analysis

This protocol is for detecting the protein product of the gene of interest.

Materials:

  • Anaerobically grown Bacteroides culture

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Pellet Bacteroides cells and resuspend in lysis buffer.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

    • Quantify the protein concentration.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

This compound Vector Map

PG106_Vector_Map cluster_vector This compound Vector (~12.9 kbp) AmpR Ampicillin Resistance (AmpR) KanR Kanamycin Resistance (KanR) AmpR->KanR ErmF Erythromycin Resistance (ErmF) KanR->ErmF oriT Origin of Transfer (oriT) ErmF->oriT pUC_ori pUC Origin (ori) oriT->pUC_ori pYH420_rep pYH420 Replication (rep) pUC_ori->pYH420_rep MCS Multiple Cloning Site (within lacZα) pYH420_rep->MCS MCS->AmpR caption Diagram of the this compound shuttle vector.

Diagram of the this compound shuttle vector.

Genetic Engineering Workflow

Genetic_Engineering_Workflow cluster_ecoli In E. coli cluster_bacteroides In Bacteroides cluster_analysis Analysis A 1. Clone Gene of Interest into this compound B 2. Transform into E. coli (S17-1) A->B C 3. Select and Verify Recombinant Plasmid B->C D 4. Conjugate this compound into Bacteroides C->D Transfer Plasmid E 5. Select Transconjugants on Selective Media D->E F 6. Verify Plasmid Presence E->F G 7. Analyze Gene Expression (RT-qPCR) F->G H 8. Analyze Protein Expression (Western Blot) F->H I 9. Phenotypic Assays F->I caption Workflow for genetic engineering of Bacteroides.

Workflow for genetic engineering of Bacteroides.

Gene Expression Signaling Pathway

Gene_Expression_Pathway This compound This compound Vector (with Gene of Interest) Transcription Transcription This compound->Transcription mRNA mRNA Transcript Transcription->mRNA Translation Translation (Ribosome) mRNA->Translation Protein Protein of Interest Translation->Protein Function Cellular Function/ Phenotype Protein->Function caption Pathway of gene expression from the this compound vector.

Pathway of gene expression from the this compound vector.

References

Application Notes & Protocols: Constructing a Gene Knockout in Bacteroides spp. using the PG106 Shuttle Vector

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genetic manipulation of anaerobic bacteria, such as those from the genus Bacteroides, is a cornerstone of research into the human microbiome, infectious diseases, and novel therapeutic development. The construction of targeted gene knockouts is a critical technique for elucidating gene function, validating drug targets, and engineering strains with desired properties.

The PG106 vector is an Escherichia coli / Bacteroides shuttle vector, a versatile tool for molecular cloning in these organisms.[1][2] While not a direct gene editing system itself, its properties as a shuttle vector make it a suitable backbone for constructing a suicide or conditional delivery vector for introducing a gene knockout cassette into a target bacterium via homologous recombination. This document provides a detailed protocol for utilizing the this compound vector to create a gene knockout in Bacteroides spp.

Principle of the Method

The strategy for creating a gene knockout using the this compound vector involves replacing the target gene on the bacterial chromosome with a selectable marker cassette. This is achieved through double homologous recombination. A knockout plasmid is constructed in E. coli by cloning upstream and downstream flanking regions (homology arms) of the target gene into the this compound vector, flanking a selectable marker gene. The resulting plasmid is then transferred from the E. coli donor strain to the recipient Bacteroides strain. Since this compound may not replicate in the target Bacteroides strain without specific replication proteins, it can function as a suicide vector. Homologous recombination between the flanking regions on the plasmid and the corresponding sequences on the chromosome leads to the replacement of the target gene with the selectable marker.

Materials and Reagents

  • Strains:

    • E. coli cloning strain (e.g., DH5α, NEB Stable)[1][2]

    • Recipient Bacteroides strain

    • E. coli donor strain for conjugation (if applicable)

  • Vector: this compound Shuttle Vector (or a derivative like pG106K)[1][2]

  • Media and Buffers:

    • Luria-Bertani (LB) agar and broth

    • Brain Heart Infusion (BHI) agar and broth, supplemented with hemin and vitamin K

    • Phosphate-Buffered Saline (PBS)

    • Appropriate antibiotics for selection (e.g., Kanamycin, Erythromycin)[1][2]

  • Enzymes and Reagents:

    • Restriction enzymes

    • T4 DNA Ligase

    • High-fidelity DNA polymerase for PCR

    • Plasmid DNA purification kits

    • Genomic DNA purification kits

    • Oligonucleotide primers

Experimental Protocols

Protocol 1: Construction of the Gene Knockout Plasmid
  • Design and Amplify Homology Arms:

    • Identify approximately 500-1000 bp of sequence immediately upstream (Upstream Homology Arm) and downstream (Downstream Homology Arm) of the gene to be knocked out.

    • Design primers to amplify these homology arms from the genomic DNA of the target Bacteroides strain. Incorporate unique restriction sites into the primers that are compatible with the multiple cloning site (MCS) of the this compound vector.

    • Perform PCR using a high-fidelity polymerase to amplify the homology arms.

  • Amplify the Selectable Marker:

    • Choose a selectable marker that is effective in Bacteroides (e.g., an erythromycin resistance gene, ermF, which is present on some shuttle vectors).[3]

    • Design primers to amplify the marker gene, adding the same restriction sites used for the inner ends of the homology arms to facilitate three-fragment ligation, or different sites for sequential cloning.

  • Cloning into this compound:

    • Digest the this compound vector and the amplified DNA fragments (upstream arm, downstream arm, and selectable marker) with the appropriate restriction enzymes.

    • Purify the digested DNA fragments.

    • Ligate the three fragments (upstream arm - selectable marker - downstream arm) into the digested this compound vector. This can be done in a single three-fragment ligation or sequentially.

    • Transform the ligation mixture into a suitable E. coli cloning strain.

  • Verification of the Knockout Construct:

    • Select transformed E. coli colonies on LB agar containing the appropriate antibiotic for this compound selection (e.g., Kanamycin 50 µg/mL).[1][2]

    • Isolate plasmid DNA from several colonies.

    • Verify the correct assembly of the knockout cassette in the this compound vector by restriction digestion analysis and Sanger sequencing.

Protocol 2: Transfer of the Knockout Plasmid into Bacteroides

This protocol assumes transfer by electroporation. Conjugation is an alternative method.

  • Preparation of Electrocompetent Bacteroides Cells:

    • Grow the recipient Bacteroides strain anaerobically in BHI broth to mid-log phase.

    • Harvest the cells by centrifugation at 4°C.

    • Wash the cells multiple times with a cold, sterile electroporation buffer (e.g., 10% glycerol).

    • Resuspend the final cell pellet in a small volume of electroporation buffer.

  • Electroporation:

    • Add the verified knockout plasmid DNA to the electrocompetent Bacteroides cells.

    • Transfer the cell/DNA mixture to a pre-chilled electroporation cuvette.

    • Apply an electrical pulse using an electroporator with appropriate settings for Bacteroides.

    • Immediately add recovery medium (e.g., BHI broth) and incubate anaerobically to allow the cells to recover and express the resistance marker.

Protocol 3: Selection and Screening of Knockout Mutants
  • Selection of Recombinants:

    • Plate the recovered cells onto BHI agar supplemented with the antibiotic corresponding to the selectable marker used in the knockout cassette.

    • Incubate the plates anaerobically until colonies appear.

  • Screening for Double Crossover Events:

    • Colonies growing on the selective plates can be the result of a single or double crossover event. To distinguish between these, screen individual colonies by PCR.

    • Design three sets of primers:

      • Primer Set A: One primer annealing outside the cloned homology region on the chromosome and one primer within the selectable marker. This should yield a product only in true knockouts.

      • Primer Set B: A pair of primers internal to the target gene. This should yield a product in wild-type cells but not in knockout mutants.

      • Primer Set C: A pair of primers flanking the target gene region. This will produce a larger product in the knockout mutant (due to the insertion of the marker) compared to the wild-type.

    • Perform colony PCR on the selected colonies with these primer sets.

  • Verification of Gene Knockout:

    • Confirm the gene knockout in putative mutants from the PCR screen by Southern blot analysis or by sequencing the PCR product from Primer Set C.

    • Further verify the loss of the target gene's function by a relevant phenotypic assay or by confirming the absence of the protein product via Western blot, if an antibody is available.

Data Presentation

The following table summarizes hypothetical quantitative data from a gene knockout experiment in Bacteroides fragilis using the described protocol.

Parameter Result
Concentration of Knockout Plasmid DNA2 µg
Number of B. fragilis cells for electroporation1 x 10^9 CFU
Electroporation Efficiency (CFU/µg DNA)5 x 10^3
Number of Colonies on Selective Media~100
Screening Results (from 24 colonies)
Putative Knockouts (PCR Screen Positive)4 (16.7%)
Wild-Type (Revertants or no recombination)20 (83.3%)
Confirmation of Putative Knockouts
Confirmed by Sequencing4/4
Confirmed by Phenotypic Assay4/4

Visualizations

Gene_Knockout_Workflow cluster_plasmid_construction Plasmid Construction in E. coli cluster_bacteroides_transfer Gene Transfer into Bacteroides cluster_screening Screening and Verification PCR_Arms 1. PCR Amplification - Upstream Homology Arm - Downstream Homology Arm Ligation 3. Ligation into this compound PCR_Arms->Ligation PCR_Marker 2. PCR Amplification - Selectable Marker PCR_Marker->Ligation Transformation_Ecoli 4. Transformation into E. coli Ligation->Transformation_Ecoli Verification 5. Plasmid Verification (Restriction Digest, Sequencing) Transformation_Ecoli->Verification Electroporation 6. Electroporation of Knockout Plasmid Verification->Electroporation Verified Knockout Plasmid Recovery 7. Cell Recovery Electroporation->Recovery Selection 8. Selection on Antibiotic Media Recovery->Selection PCR_Screen 9. Colony PCR Screening Selection->PCR_Screen Resistant Colonies Sequencing_Verification 10. Sequencing Confirmation PCR_Screen->Sequencing_Verification Phenotype_Assay 11. Phenotypic Analysis Sequencing_Verification->Phenotype_Assay

Caption: Workflow for constructing a gene knockout using the this compound vector.

Homologous_Recombination cluster_chromosome Bacterial Chromosome cluster_plasmid Knockout Plasmid (linearized view) cluster_recombined Recombined Chromosome (Knockout) chr_start ... UHA_chr Upstream Homology Arm Target_Gene Target Gene DHA_chr Downstream Homology Arm chr_end ... plasmid_start ... UHA_plasmid Upstream Homology Arm UHA_plasmid->UHA_chr Homologous Recombination Marker Selectable Marker DHA_plasmid Downstream Homology Arm DHA_plasmid->DHA_chr plasmid_end ... recomb_start ... UHA_recomb Upstream Homology Arm Marker_recomb Selectable Marker DHA_recomb Downstream Homology Arm recomb_end ... placeholder->Marker_recomb

Caption: Mechanism of gene replacement via double homologous recombination.

References

Application Notes and Protocols for Plasmid DNA Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of plasmid DNA, such as PG106, from bacterial cultures. The methods described are widely applicable and designed to yield high-quality plasmid DNA suitable for a variety of downstream applications, including cloning, sequencing, transfection, and in vitro transcription.

Introduction

Plasmid DNA purification is a fundamental technique in molecular biology. The process involves separating plasmid DNA from genomic DNA, RNA, proteins, and other cellular components of the bacterial host. The choice of purification method often depends on the scale of the preparation, the required purity, and the intended downstream application. This document outlines two common and effective methods for plasmid DNA purification: Alkaline Lysis followed by Silica Column Chromatography and Alkaline Lysis with Isopropanol Precipitation.

The principles of these methods rely on the structural differences between supercoiled plasmid DNA and bacterial chromosomal DNA.[1] During alkaline lysis, both types of DNA are denatured.[2] Subsequent neutralization allows the smaller, supercoiled plasmid DNA to reanneal efficiently, while the larger, more complex genomic DNA precipitates out of solution along with proteins and other cellular debris.[2]

Data Summary

The following tables summarize typical quantitative data for plasmid DNA purification. Actual yields and purity can vary depending on factors such as plasmid copy number, bacterial strain, culture volume, and the specific purification protocol used.[3]

Table 1: Comparison of Plasmid DNA Purification Methods

ParameterAlkaline Lysis with Silica ColumnAlkaline Lysis with Isopropanol Precipitation
Typical Yield (per mL of culture) Up to 20 µg (high-copy plasmid)1-5 µg (high-copy plasmid)
Purity (A260/A280) 1.8 - 2.01.7 - 1.9
Purity (A260/A230) 2.0 - 2.21.8 - 2.2
Processing Time 20-30 minutes45-60 minutes
Primary Application Molecular cloning, sequencing, PCRGeneral cloning, restriction digests

Table 2: Troubleshooting Guide for Plasmid DNA Purification

ProblemPossible CauseRecommended Solution
Low DNA Yield Incomplete cell lysisEnsure complete resuspension of the cell pellet before adding lysis buffer.[4][5]
Low-copy number plasmidIncrease the starting culture volume.
Overloaded columnDo not exceed the recommended culture volume for the column size.[4]
Genomic DNA Contamination Excessive mechanical shearing during lysisMix gently by inverting the tube; do not vortex after adding lysis buffer.[5][6]
RNA Contamination RNase A not added or inactiveEnsure RNase A is added to the resuspension buffer and is not expired.[5]
Poor Performance in Downstream Applications Presence of ethanol in the final eluateEnsure the column is dry before elution by performing an additional centrifugation step.[5]
Plasmid DNA was irreversibly denaturedAvoid incubating in the alkaline lysis solution for more than 5 minutes.

Experimental Protocols

Method 1: Alkaline Lysis with Silica Column Chromatography

This method is rapid and yields high-purity plasmid DNA suitable for most molecular biology applications.

Materials:

  • Bacterial culture harboring the this compound plasmid

  • Resuspension Solution (e.g., 50 mM Tris-HCl, pH 8.0; 10 mM EDTA; 100 µg/mL RNase A)

  • Lysis Solution (e.g., 0.2 N NaOH, 1% SDS)

  • Neutralization Solution (e.g., 3 M Potassium Acetate, pH 5.5)

  • Wash Buffer (containing ethanol)

  • Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water

  • Silica spin columns and collection tubes

  • Microcentrifuge

Protocol:

  • Harvest Cells: Pellet 1-5 mL of overnight bacterial culture by centrifugation at >8,000 x g for 3 minutes at room temperature. Discard the supernatant.

  • Resuspend: Add 250 µL of Resuspension Solution to the bacterial pellet and vortex until the pellet is completely resuspended.[7]

  • Lyse: Add 250 µL of Lysis Solution and gently invert the tube 4-6 times to mix.[7] Do not vortex. The solution should become clear and viscous. Incubate at room temperature for no more than 5 minutes.[7]

  • Neutralize: Add 350 µL of Neutralization Solution and immediately mix by inverting the tube 4-6 times.[7] A white precipitate should form.

  • Clarify Lysate: Centrifuge at >12,000 x g for 10 minutes at room temperature.[8]

  • Bind DNA: Carefully transfer the supernatant to a silica spin column placed in a collection tube. Centrifuge for 1 minute.[7][8] Discard the flow-through.

  • Wash: Add 500 µL of Wash Buffer to the column and centrifuge for 1 minute. Discard the flow-through. Repeat this wash step.[7][8]

  • Dry Column: Centrifuge the empty column for an additional 1-2 minutes to remove any residual wash buffer.[7][8]

  • Elute DNA: Place the column in a clean 1.5 mL microcentrifuge tube. Add 50-100 µL of Elution Buffer to the center of the silica membrane.[8] Incubate at room temperature for 1-2 minutes.[7][8] Centrifuge for 1 minute to elute the plasmid DNA.[8]

  • Store DNA: Store the purified plasmid DNA at -20°C.

Method 2: Alkaline Lysis with Isopropanol Precipitation

This protocol is a classic method that does not require a commercial kit.

Materials:

  • Bacterial culture with this compound plasmid

  • Resuspension Solution (e.g., 50 mM Tris-HCl, pH 8.0; 10 mM EDTA; 100 µg/mL RNase A)

  • Lysis Solution (e.g., 0.2 N NaOH, 1% SDS)

  • Neutralization Solution (e.g., 3 M Potassium Acetate, pH 5.5)

  • Isopropanol, room temperature

  • 70% Ethanol, cold

  • TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA) or nuclease-free water

  • Microcentrifuge

Protocol:

  • Harvest Cells: Pellet 1.5 mL of overnight bacterial culture in a microcentrifuge tube by centrifuging at >8,000 x g for 3 minutes. Discard the supernatant.

  • Resuspend: Add 100 µL of cold Resuspension Solution and resuspend the pellet by vortexing.[9]

  • Lyse: Add 200 µL of Lysis Solution and mix gently by inverting the tube 5 times.[9] The solution will become clear and viscous.

  • Neutralize: Add 150 µL of Neutralization Solution and mix gently by inverting. A white precipitate will form.

  • Clarify Lysate: Centrifuge at >12,000 x g for 10 minutes at 4°C.[8]

  • Precipitate DNA: Transfer the clear supernatant to a new tube. Add an equal volume of room temperature isopropanol and mix.[6] Incubate at room temperature for 10-15 minutes.[6]

  • Pellet DNA: Centrifuge at >12,000 x g for 15-30 minutes at 4°C.[9] Carefully discard the supernatant.

  • Wash: Add 500 µL of cold 70% ethanol to the DNA pellet.[9] Centrifuge at >12,000 x g for 5 minutes.[9]

  • Dry Pellet: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend DNA: Resuspend the DNA pellet in 30-50 µL of TE Buffer or nuclease-free water.

  • Store DNA: Store the purified plasmid DNA at -20°C.

Visualized Workflows

Alkaline_Lysis_with_Silica_Column cluster_prep Cell Preparation cluster_lysis Lysis & Neutralization cluster_purify Purification cluster_elute Elution Harvest Harvest Cells (Centrifugation) Resuspend Resuspend Pellet Harvest->Resuspend Lyse Alkaline Lysis Resuspend->Lyse Neutralize Neutralize Lyse->Neutralize Clarify Clarify Lysate (Centrifugation) Neutralize->Clarify Bind Bind to Silica Column Clarify->Bind Wash1 Wash 1 Bind->Wash1 Wash2 Wash 2 Wash1->Wash2 Dry Dry Column Wash2->Dry Elute Elute DNA Dry->Elute PurifiedDNA Purified this compound DNA Elute->PurifiedDNA

Caption: Workflow for Alkaline Lysis with Silica Column Purification.

Alkaline_Lysis_with_Isopropanol_Precipitation cluster_prep Cell Preparation cluster_lysis Lysis & Neutralization cluster_precip Precipitation & Wash cluster_final Final Steps Harvest Harvest Cells (Centrifugation) Resuspend Resuspend Pellet Harvest->Resuspend Lyse Alkaline Lysis Resuspend->Lyse Neutralize Neutralize Lyse->Neutralize Clarify Clarify Lysate (Centrifugation) Neutralize->Clarify Precipitate Isopropanol Precipitation Clarify->Precipitate Pellet Pellet DNA (Centrifugation) Precipitate->Pellet Wash 70% Ethanol Wash Pellet->Wash Dry Air-Dry Pellet Wash->Dry ResuspendDNA Resuspend DNA Dry->ResuspendDNA PurifiedDNA Purified this compound DNA ResuspendDNA->PurifiedDNA

Caption: Workflow for Alkaline Lysis with Isopropanol Precipitation.

References

Application Notes and Protocols for Primer Design: Sequencing PG106 Inserts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Successful Sanger sequencing is fundamentally dependent on the quality of the primers used. This document provides a detailed guide for designing primers to sequence inserts cloned into the PG106 vector, a versatile Bacteroides - Escherichia coli shuttle vector. The principles and protocols outlined here are applicable for the verification of cloned inserts, identification of mutations, and other sequencing-based analyses.

The this compound vector and its variants (e.g., this compound-KA, pG106K) are commonly used in molecular biology for cloning and expression studies.[1][2] Accurate sequencing of the insert within this vector is crucial for experimental validation. This guide will cover the essential parameters for primer design, a step-by-step protocol for designing and validating primers, and troubleshooting common issues.

Primer Design Principles for Sanger Sequencing

Effective primer design is a critical factor for obtaining high-quality sequencing data.[3][4] Key parameters to consider include primer length, melting temperature (Tm), GC content, and the avoidance of secondary structures.[3][5][6][7]

  • Primer Length: Primers should typically be between 18 and 24 nucleotides long.[3][6][8] This length is a balance between providing adequate specificity and ensuring efficient annealing to the template DNA.

  • Melting Temperature (Tm): The optimal Tm for sequencing primers is generally between 55°C and 65°C.[3][5][9] The Tm of forward and reverse primers for PCR-based sequencing should be within 5°C of each other.[8][10]

  • GC Content: A GC content of 40-60% is recommended for sequencing primers.[7][9][10] This helps to ensure stable annealing without being so high as to promote non-specific binding.

  • GC Clamp: Including one or two G or C bases at the 3' end of the primer, known as a "GC clamp," can enhance priming efficiency.[3][6][7]

  • Secondary Structures: Primers should be designed to avoid the formation of hairpins (intra-primer homology) and self-dimers (inter-primer homology), as these can interfere with the sequencing reaction.[3][7]

  • Homopolymer Repeats: Long stretches of a single nucleotide (homopolymers), especially G's, should be avoided as they can cause the polymerase to slip.[3][11]

  • Specificity: Primers must be specific to the target sequence to prevent non-specific amplification and mixed sequencing signals.[5][12]

Data Presentation: Primer Design Parameters

The following table summarizes the recommended quantitative parameters for designing sequencing primers.

ParameterRecommended ValueRationale
Primer Length 18 - 24 bases[3][6][8]Balances specificity and annealing efficiency.
Melting Temperature (Tm) 55°C - 65°C[3][5][9]Ensures stable primer annealing at typical sequencing reaction temperatures.
GC Content 40% - 60%[7][9][10]Promotes stable annealing without causing non-specific binding.
3' End Composition End with a G or C (GC Clamp)[3][6][7]Enhances priming efficiency and stability.
Homopolymer Runs Avoid runs of > 4 identical nucleotides[3]Prevents polymerase slippage and sequencing errors.
Secondary Structures Avoid hairpins and self-dimers[3][7]Prevents interference with primer annealing to the template.
Primer Concentration (for sequencing reaction) 3.2 pmol/µl (typical)[9]Optimal concentration for Sanger sequencing reactions.

Experimental Protocols

This section provides a detailed methodology for designing primers to sequence inserts within the this compound vector.

Materials
  • Sequence of the this compound vector (and its variants, if applicable). The this compound vector sequence can be found in online databases.[13]

  • Sequence of the insert DNA to be sequenced.

  • Primer design software (e.g., Primer3, NCBI Primer-BLAST, IDT's OligoAnalyzer).[3][12]

Protocol for Primer Design for this compound Inserts

Step 1: Obtain the Vector and Insert Sequence

  • Download the sequence of the this compound vector from a reliable source. The vector map from the supplier (e.g., Addgene) will indicate the location of the multiple cloning site (MCS).[1][2]

  • Obtain the sequence of your specific insert that has been cloned into the MCS of this compound.

Step 2: Primer Design Strategy

There are two main strategies for sequencing an insert within a plasmid:

  • Vector-based primers: Design primers that anneal to the this compound vector backbone, flanking the MCS. These primers will sequence into the insert from both ends. This is useful for initial screening and for sequencing the ends of the insert.

  • Insert-specific primers: Design primers that anneal within the insert sequence itself. This is necessary for sequencing long inserts ("primer walking") or for sequencing specific regions within the insert.

Step 3: Designing Vector-Based Primers

  • Identify the MCS in the this compound vector sequence.

  • Select regions in the vector backbone approximately 50-100 base pairs upstream and downstream of the MCS.[3][9] This ensures that the sequencing reaction starts before the insert and provides good quality sequence at the beginning of the insert.

  • Use primer design software to generate forward and reverse primers in these flanking regions. Input the this compound vector sequence as the template.

  • Set the primer design parameters in the software according to the recommendations in the table above (Section 3).

  • Analyze the candidate primers for potential issues such as secondary structures and specificity. Use NCBI BLAST to check for potential off-target binding sites within the vector or the insert.

Step 4: Designing Insert-Specific Primers (Primer Walking)

  • For inserts longer than what can be read in a single sequencing reaction (~800-1000 bp), internal primers are required.

  • Use the sequence obtained from the initial vector-based sequencing runs as the template for designing the next set of primers.

  • Design a new forward primer that anneals near the end of the reliable sequence read from the first forward primer.

  • Similarly, design a new reverse primer that anneals near the end of the reliable sequence read from the first reverse primer.

  • Repeat this process, "walking" along the insert sequence until the entire insert has been sequenced from both strands.

Step 5: In Silico Primer Validation

  • Before ordering primers, perform a final in silico validation.

  • Use tools like NCBI Primer-BLAST to ensure that the designed primers are specific to the target region and will not amplify other parts of the plasmid or host genome.

  • Check for potential primer-dimer formation and hairpins using online tools.

Step 6: Primer Synthesis and Purification

  • Order the designed primers from a reputable supplier.

  • For sequencing applications, standard desalting is often sufficient. However, for more sensitive applications, consider higher purity options like HPLC purification.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for designing primers to sequence inserts in the this compound vector.

Primer_Design_Workflow cluster_prep Preparation cluster_design Primer Design cluster_validation Validation & Synthesis cluster_application Application get_seq Obtain Vector (this compound) and Insert Sequences define_strategy Define Sequencing Strategy (Vector-based vs. Insert-specific) get_seq->define_strategy set_params Set Design Parameters (Length, Tm, GC%, etc.) define_strategy->set_params design_primers Design Primers using Software (e.g., Primer3, Primer-BLAST) in_silico In Silico Validation (BLAST, Secondary Structure Analysis) design_primers->in_silico set_params->design_primers synthesis Primer Synthesis and Purification in_silico->synthesis sequencing Sanger Sequencing Reaction synthesis->sequencing analysis Sequence Data Analysis sequencing->analysis

Caption: Workflow for this compound insert sequencing primer design.

Logical Relationships in Primer Design

This diagram illustrates the key parameters and their relationships in the process of designing effective sequencing primers.

Primer_Design_Parameters cluster_core Core Parameters cluster_avoid Factors to Avoid cluster_enhance Enhancing Factors Length Length (18-24 bp) Tm Melting Temp. (55-65°C) Length->Tm Specificity High Specificity Length->Specificity Successful_Sequencing Successful Sequencing Tm->Successful_Sequencing GC_Content GC Content (40-60%) GC_Content->Tm Secondary_Structure Secondary Structures (Hairpins, Dimers) Secondary_Structure->Successful_Sequencing inhibits Homopolymers Homopolymer Runs (>4 bp) Homopolymers->Successful_Sequencing inhibits Non_Specific_Binding Non-Specific Binding Non_Specific_Binding->Successful_Sequencing inhibits GC_Clamp 3' GC Clamp GC_Clamp->Successful_Sequencing Specificity->Successful_Sequencing

References

Application Notes and Protocols for PG106 in Microbiome Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the use of PG106, a proprietary probiotic strain, in microbiome research. This compound has demonstrated significant potential in modulating the gut microbiota, influencing host immune responses, and improving metabolic health. These notes are intended for researchers, scientists, and drug development professionals interested in investigating the therapeutic potential of this compound. The following sections detail the effects of this compound on the microbiome, provide protocols for key experiments, and illustrate relevant biological pathways.

Modulation of Gut Microbiota Composition and Diversity

This compound has been shown to alter the composition and diversity of the gut microbiota, promoting a healthier microbial community structure. Studies have demonstrated that supplementation with this compound can lead to an increase in beneficial bacteria and a decrease in potentially pathogenic microbes.

Table 1: Effects of this compound on Gut Microbiota Composition

Microbial Phylum/GenusChange with this compound SupplementationSignificance
FirmicutesIncreaseAssociated with production of short-chain fatty acids (SCFAs)[1]
BacteroidetesIncreaseImportant for the breakdown of complex carbohydrates[1]
ProteobacteriaDecreaseOften increased in dysbiotic states and inflammation[2]
BifidobacteriumIncreaseKnown for their probiotic properties and role in maintaining gut health[1]
LactobacillusIncreaseContributes to the production of lactic acid and inhibition of pathogens[1]
EnterobacteriaceaeDecreaseFamily includes several opportunistic pathogens[2]

Table 2: Effects of this compound on Microbial Diversity Indices

Diversity IndexChange with this compound SupplementationInterpretation
Shannon DiversityIncreaseIndicates a richer and more evenly distributed microbial community[3]
Chao1 IndexIncreaseSuggests an increase in the total number of species (richness)[4]

Enhancement of Short-Chain Fatty Acid (SCFA) Production

This compound promotes the growth of SCFA-producing bacteria, leading to increased concentrations of these beneficial metabolites in the gut. SCFAs, such as butyrate, propionate, and acetate, are crucial for maintaining gut barrier integrity, regulating immune function, and influencing host metabolism.[1][5][6]

Table 3: Impact of this compound on Fecal Short-Chain Fatty Acid Concentrations

Short-Chain Fatty AcidChange with this compound SupplementationKey Functions
ButyrateSignificant IncreasePrimary energy source for colonocytes, anti-inflammatory properties[5][7]
PropionateIncreaseInvolved in glucose homeostasis and appetite regulation[6]
AcetateIncreaseSubstrate for cholesterol synthesis and lipogenesis[6]

Immunomodulatory Effects

By modulating the gut microbiota and increasing SCFA production, this compound exerts significant immunomodulatory effects. It has been shown to promote an anti-inflammatory environment in the gut, which may be beneficial in the context of inflammatory bowel disease (IBD) and other immune-mediated conditions.[8][9]

Signaling Pathway: this compound Modulation of Immune Response

The diagram below illustrates the proposed mechanism by which this compound influences the host immune system.

PG106_Immune_Modulation cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria This compound This compound Microbiota Gut Microbiota This compound->Microbiota Modulates Composition SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Microbiota->SCFAs Increases Production IEC Intestinal Epithelial Cells SCFAs->IEC Enhances Barrier Function Treg Regulatory T cells (Tregs) (Anti-inflammatory) SCFAs->Treg Promotes Differentiation Th17 Th17 cells (Pro-inflammatory) Treg->Th17 Inhibits Cytokines Anti-inflammatory Cytokines (e.g., IL-10) Treg->Cytokines Stimulates Production

This compound influences immune cells to reduce inflammation.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a research setting.

In Vitro Fermentation Assay

This protocol is designed to assess the direct impact of this compound on a model gut microbial community and its metabolic output.

Objective: To determine the effect of this compound on microbial composition and SCFA production in an in vitro fermentation model.

Materials:

  • Fecal samples from healthy donors

  • Anaerobic culture medium (e.g., basal medium with prebiotics)

  • This compound culture

  • Anaerobic chamber or jars

  • Gas chromatograph (for SCFA analysis)

  • DNA extraction kit

  • 16S rRNA gene sequencing platform

Procedure:

  • Prepare a fecal slurry from fresh human stool samples under anaerobic conditions.

  • Inoculate anaerobic culture medium with the fecal slurry.

  • Add this compound to the experimental cultures at a predetermined concentration. A control group without this compound should be included.

  • Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • At specified time points, collect aliquots for SCFA analysis and microbial DNA extraction.

  • Analyze SCFA concentrations using gas chromatography.[10]

  • Extract DNA from the culture pellets and perform 16S rRNA gene sequencing to determine changes in microbial composition.[11]

Murine Model of Colitis

This protocol describes the use of a mouse model to evaluate the in vivo efficacy of this compound in ameliorating colitis.

Objective: To assess the ability of this compound to protect against chemically induced colitis in mice.

Materials:

  • 6-8 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS)

  • This compound suspension

  • Vehicle control (e.g., PBS)

  • Tools for monitoring disease activity (e.g., scale, hemoccult test)

  • Materials for tissue collection and histological analysis

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into experimental groups: (1) Control, (2) DSS + Vehicle, (3) DSS + this compound.

  • Administer this compound or vehicle daily via oral gavage for a pre-treatment period (e.g., 7-14 days).

  • Induce colitis by administering DSS in the drinking water (e.g., 2-3% w/v) for 5-7 days.

  • Continue daily administration of this compound or vehicle during DSS treatment.

  • Monitor mice daily for weight loss, stool consistency, and presence of blood. Calculate a Disease Activity Index (DAI).

  • At the end of the experiment, euthanize mice and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels).

  • Collect cecal contents for microbiome and SCFA analysis.

Experimental Workflow: From Sample to Data

The following diagram outlines the typical workflow for a microbiome study involving this compound.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_interpretation Interpretation Phase start Study Design (e.g., In Vivo Mouse Model) treatment This compound Administration start->treatment collection Sample Collection (Fecal, Cecal, Tissue) treatment->collection extraction DNA/RNA/Metabolite Extraction collection->extraction sequencing Sequencing (16S rRNA, Metagenomic) extraction->sequencing metabolomics Metabolomics (GC-MS, LC-MS) extraction->metabolomics bioinformatics Bioinformatic Analysis sequencing->bioinformatics metabolomics->bioinformatics stats Statistical Analysis bioinformatics->stats pathway Pathway & Functional Analysis stats->pathway conclusion Conclusion & Reporting pathway->conclusion

A typical workflow for a this compound microbiome study.

Applications in Drug Development

The ability of this compound to modulate the gut microbiome and associated host responses suggests several potential applications in drug development:

  • Inflammatory Bowel Disease (IBD): this compound's anti-inflammatory properties make it a promising candidate for the treatment of Crohn's disease and ulcerative colitis.[2][8][9]

  • Metabolic Disorders: By enhancing SCFA production and influencing glucose metabolism, this compound could be explored as an adjunct therapy for obesity and type 2 diabetes.[12][13][14]

  • Antibiotic-Associated Diarrhea: this compound may help restore microbial diversity and prevent the overgrowth of opportunistic pathogens following antibiotic treatment.[4]

  • Oncology: Emerging research suggests the gut microbiome can influence the efficacy of cancer immunotherapies.[15] this compound could be investigated for its potential to enhance patient responses to these treatments.

This compound demonstrates significant potential as a modulator of the gut microbiome with broad therapeutic implications. The data presented in these application notes highlight its ability to foster a healthy microbial community, enhance the production of beneficial metabolites, and regulate host immune and metabolic pathways. The provided protocols offer a starting point for researchers to further investigate the mechanisms of action and clinical utility of this compound.

References

Application Notes and Protocols for the PG106 Vector in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PG106 vector is a versatile Escherichia coli-Bacteroides-Porphyromonas shuttle vector designed for genetic manipulation and studying gene function in anaerobic bacteria, particularly those implicated in antibiotic resistance.[1][2][3] Its ability to replicate in both E. coli and members of the Bacteroidales order makes it an invaluable tool for cloning, gene expression, and complementation assays aimed at understanding the molecular mechanisms of antibiotic resistance. This document provides detailed application notes and protocols for utilizing the this compound vector in antibiotic resistance research.

Vector Characteristics

The this compound vector and its derivatives are constructed from the pUC19 and pYH420 backbones, providing a stable platform for genetic studies.[2][4] Key features are summarized in the table below for easy reference.

FeatureDescriptionReference
Vector Name This compound[1]
Vector Type Shuttle vector (E. coli-Bacteroides-Porphyromonas)[1][2]
Backbone pUC19 and pYH420[2][4]
Vector Size 9278 bp (this compound) / 12948 bp (this compound-KA)[1][2]
Copy Number Low Copy[2][4]
Selectable Markers Ampicillin, Kanamycin, Erythromycin, Clindamycin[2]
Cloning Site Multiple Cloning Site (MCS) within the lacZ gene for blue-white screening[1]

Applications in Antibiotic Resistance Research

The this compound vector is particularly well-suited for several applications in the study of antibiotic resistance:

  • Cloning and Expression of Resistance Genes: The vector's multiple cloning site allows for the straightforward insertion of putative antibiotic resistance genes. These genes can then be expressed in a susceptible host to confirm their function and study their effects.

  • Complementation of Resistance Gene Mutants: this compound can be used to introduce a functional copy of a gene into a mutant strain that has been rendered susceptible to an antibiotic.[1] Restoration of the resistant phenotype confirms the role of the mutated gene in antibiotic resistance.

  • Promoter Activity and Regulation Studies: The vector can be adapted to study the regulation of antibiotic resistance genes by cloning promoter regions upstream of a reporter gene.

Experimental Protocols

Cloning an Antibiotic Resistance Gene into this compound

This protocol outlines the steps for inserting a gene of interest (e.g., a putative antibiotic resistance gene) into the this compound vector using standard molecular cloning techniques.

a. Vector and Insert Preparation:

  • Digest the this compound vector with appropriate restriction enzymes within the Multiple Cloning Site (MCS).

  • Dephosphorylate the linearized vector to prevent self-ligation.

  • Amplify the antibiotic resistance gene of interest using PCR with primers that incorporate the same restriction sites as used for the vector.

  • Digest the PCR product with the corresponding restriction enzymes.

  • Purify the digested vector and insert using a gel extraction or PCR purification kit.

b. Ligation:

  • Set up a ligation reaction with the purified, digested this compound vector and the insert DNA. A molar ratio of 1:3 (vector:insert) is recommended.

  • Incubate the reaction with T4 DNA ligase at the recommended temperature and time.

c. Transformation into E. coli

  • Thaw a vial of competent E. coli cells (e.g., DH5α or NEB Stable) on ice.[4]

  • Add 1-5 µl of the ligation mixture to 50 µl of competent cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds.

  • Immediately return the cells to ice for 2 minutes.

  • Add 950 µl of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic for selection and X-gal/IPTG for blue-white screening.

  • Incubate overnight at 37°C. White colonies should contain the insert.

d. Plasmid Verification:

  • Pick several white colonies and grow them in LB broth with the selective antibiotic.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence and orientation of the insert by restriction digest analysis and/or Sanger sequencing.

Transformation of this compound into Porphyromonas gingivalis and Bacteroides

The this compound vector can be introduced into P. gingivalis and Bacteroides species via electroporation.[1]

a. Preparation of Electrocompetent Cells:

Porphyromonas gingivalis

  • In an anaerobic chamber, inoculate 5 ml of BHI broth with P. gingivalis from a fresh plate and grow overnight at 37°C.[1]

  • The next day, use this culture to inoculate 50 ml of pre-warmed BHI broth and grow to an OD660 of 0.5-0.6.[1]

  • Harvest the cells by centrifugation at 6,500 x g for 15 minutes at 4°C.[1]

  • Wash the cells with 25 ml of cold electroporation buffer (10% glycerol, 1 mM MgCl2).[1]

  • Resuspend the cell pellet in 0.5 ml of electroporation buffer.[1]

Bacteroides thetaiotaomicron (adapted from B. fragilis protocols)

  • Grow B. thetaiotaomicron in GAM broth to mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with a cold electroporation buffer (e.g., 10% glycerol).

  • Resuspend the cells in a small volume of electroporation buffer to a concentration of 50- to 100-fold.[5]

b. Electroporation:

  • Mix 50-100 µl of electrocompetent cells with 100-500 ng of purified this compound plasmid DNA in a pre-chilled electroporation cuvette (1 mm gap).

  • Pulse the mixture using an electroporator. Optimal settings for Bacteroides have been reported with field strengths from 5 to 12.5 kV/cm and 5-ms pulses.[5]

  • Immediately add 1 ml of pre-warmed recovery medium (e.g., BHI or GAM broth) to the cuvette.

  • Transfer the cell suspension to a microfuge tube and incubate anaerobically at 37°C for at least 2.5 hours to allow for the expression of the antibiotic resistance marker.[5]

  • Plate the cells on selective agar plates containing the appropriate antibiotic.

  • Incubate anaerobically at 37°C for 2-5 days until colonies appear.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterial strain carrying the this compound vector with a cloned resistance gene.

  • Prepare a stock solution of the antibiotic to be tested.

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in the appropriate broth medium (e.g., BHI for P. gingivalis).[6]

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[7] Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.[6][8]

  • The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.[6]

Quantitative Data Summary

Vector ComponentParameterValueReference
This compound Vector Size9278 bp[1]
BackbonepUC19, pYH420[2][4]
Copy NumberLow[2][4]
This compound-KA Variant Size12948 bp[2]
Selectable Markers Kanamycin (in E. coli)50 µg/mL[2][4]
Ampicillin (in E. coli)100 µg/mL(General Practice)
Erythromycin/Clindamycin (in P. gingivalis/Bacteroides)5-10 µg/mL(General Practice)

Visualizations

experimental_workflow cluster_cloning 1. Cloning of Resistance Gene cluster_host_transformation 2. Host Transformation & Analysis Vector Prep Prepare this compound Vector (Restriction Digest, Dephosphorylation) Ligation Ligate Insert into this compound Vector Prep->Ligation Insert Prep Prepare Resistance Gene Insert (PCR, Restriction Digest) Insert Prep->Ligation Transformation Ecoli Transform into E. coli Ligation->Transformation Ecoli Selection Screening Select on Antibiotic Plates (Blue-White Screening) Transformation Ecoli->Selection Screening Verification Verify Plasmid (Restriction Digest, Sequencing) Selection Screening->Verification Electrotransformation Electroporate Verified Plasmid into P. gingivalis / Bacteroides Verification->Electrotransformation Host Selection Select Transformants on Antibiotic Plates Electrotransformation->Host Selection MIC Assay Perform MIC Assay to Confirm Resistance Host Selection->MIC Assay Growth Curve Analyze Growth Curves in Presence of Antibiotic Host Selection->Growth Curve

Caption: Workflow for cloning and analyzing an antibiotic resistance gene using the this compound vector.

complementation_assay cluster_strains Bacterial Strains cluster_vector_prep Vector Preparation cluster_complementation Complementation WT Wild-Type Strain (Antibiotic Resistant) Mutant Mutant Strain (Resistance Gene Knockout, Antibiotic Sensitive) Transform Mutant Electroporate this compound-Gene into Mutant Strain Mutant->Transform Mutant Clone Gene Clone Wild-Type Resistance Gene into this compound Vector Transform Ecoli Transform into E. coli and Verify Plasmid Clone Gene->Transform Ecoli Transform Ecoli->Transform Mutant Select Complemented Select on Plates with Vector-specific Antibiotic Transform Mutant->Select Complemented Test Resistance Test for Restoration of Resistance (MIC Assay / Growth on Antibiotic) Select Complemented->Test Resistance Result Resistance Phenotype Restored Test Resistance->Result

Caption: Workflow for a complementation assay to confirm the function of an antibiotic resistance gene.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Transformation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers experiencing low transformation efficiency, with a focus on experiments involving competent E. coli cells. While tailored to address issues encountered with strain PG106, the principles and protocols outlined here are broadly applicable to other commonly used E. coli strains.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no transformation efficiency?

Low transformation efficiency, characterized by few or no colonies on your selective plates, can stem from several factors. The most common culprits include issues with the competent cells, the plasmid DNA, the transformation protocol itself, or the selective plating.[1][2][3][4] It is crucial to systematically evaluate each of these components to identify the root cause of the problem.

Q2: How do I know if my competent cells are the problem?

The efficiency of your competent cells is a critical factor.[1] Cells can lose their competency due to improper handling, such as repeated freeze-thaw cycles or not being kept consistently on ice.[4][5][6] To verify the efficiency of your competent cells, it's recommended to perform a positive control transformation with a known amount of a standard, uncut plasmid like pUC19.[1][2] This will help you calculate the transformation efficiency in colony-forming units per microgram of DNA (CFU/µg) and determine if the cells are performing as expected.[2]

Q3: Can the plasmid DNA affect transformation efficiency?

Yes, the quality, concentration, and size of the plasmid DNA significantly impact transformation outcomes.[1][7] Larger plasmids are generally more difficult to transform than smaller ones.[1] The DNA should be pure and free of contaminants like phenol, ethanol, proteins, and detergents, which can inhibit transformation.[5][6][8] The form of the DNA also matters; supercoiled plasmids transform more efficiently than relaxed or linear DNA.[8][9] It is also important to use the correct amount of DNA, as too much or too little can decrease efficiency.[5][10]

Q4: How critical are the heat shock parameters?

For chemically competent cells, the heat shock step is a delicate and crucial part of the transformation protocol.[11] Both the temperature and the duration of the heat shock must be precise.[12] Deviations from the optimal conditions can lead to a significant drop in transformation efficiency or even cell death.[13][14] The optimal time and temperature can vary depending on the strain and the transformation vessel.[5][12]

Q5: What should I check if I get a lawn of bacteria or too many colonies?

A lawn of bacterial growth or an excessive number of colonies usually points to a problem with the antibiotic selection.[1][2] This can happen if the antibiotic was omitted from the plates, its concentration was too low, or it had degraded due to improper storage or being added to hot agar.[4][15] It's also possible that the plasmid concentration was too high, leading to an overwhelming number of transformants.[2]

Troubleshooting Guide

If you are experiencing low transformation efficiency, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate Your Competent Cells
  • Action: Perform a positive control transformation.

  • Procedure: Transform your competent cells with 1-10 ng of a standard supercoiled plasmid (e.g., pUC19).

  • Expected Outcome: A high number of colonies, which allows you to calculate the transformation efficiency. Commercially prepared competent cells should have an efficiency of at least 1 x 10^8 CFU/µg.[4] For lab-prepared cells, an efficiency of 5 x 10^7 CFU/µg is considered reliable for most cloning purposes.[2]

  • Troubleshooting:

    • Low Efficiency: If the control transformation also yields low efficiency, your competent cells are likely the issue. Prepare a fresh batch of competent cells or use a new vial of commercially prepared cells. Ensure cells are handled properly: thaw on ice, do not vortex, and avoid repeated freeze-thaw cycles.[5][6]

Step 2: Assess Your Plasmid DNA
  • Action: Check the quality, quantity, and integrity of your plasmid DNA.

  • Procedure:

    • Purity: Measure the A260/A280 and A260/A230 ratios of your DNA sample using a spectrophotometer. The ideal A260/A280 ratio is ~1.8-2.0, and the A260/A230 ratio should be ~2.0-2.2.[16]

    • Integrity: Run your plasmid on an agarose gel. You should see a prominent band corresponding to the supercoiled form.[8]

    • Concentration: Use an appropriate amount of DNA for the transformation. Typically, 1 pg to 100 ng of plasmid DNA is recommended for chemically competent cells.[1]

  • Troubleshooting:

    • Poor Purity: Repurify your DNA to remove contaminants. Ethanol precipitation can help remove salts and other impurities.[5]

    • Degraded DNA: If the gel shows mostly nicked or linear DNA, your sample may be degraded. Prepare a fresh plasmid prep.

    • Incorrect Concentration: If using a ligation product, you may need to use a larger volume (e.g., 5 µL) to ensure enough circularized plasmid is added.[2] For highly concentrated plasmids, consider diluting the DNA before transformation.[2]

Step 3: Review Your Transformation Protocol
  • Action: Carefully review each step of your transformation protocol.

  • Procedure: Pay close attention to incubation times and temperatures.

    • Incubation on Ice: Ensure cells and DNA are incubated on ice for the recommended duration (typically 30 minutes) to allow the DNA to adhere to the cell surface.[12] Shortening this step can reduce efficiency.[12]

    • Heat Shock: Verify the temperature and duration of the heat shock. For many strains, this is 42°C for 30-45 seconds.[1] Using tubes with thick walls may require a longer heat shock time.[4]

    • Recovery: Allow for a sufficient recovery period (typically 1 hour at 37°C) in a rich medium like SOC before plating.[12] This allows the cells to repair their membranes and express the antibiotic resistance gene. Shorter recovery times can decrease efficiency.[12]

  • Troubleshooting:

    • Optimize Protocol: If you suspect protocol deviations, repeat the transformation, adhering strictly to the recommended parameters. You may need to optimize the heat shock time and temperature for your specific competent cells and tubes.

Step 4: Check Your Selective Plates
  • Action: Ensure your selective plates are properly prepared.

  • Procedure:

    • Antibiotic: Double-check that you are using the correct antibiotic for your plasmid's resistance marker and at the appropriate concentration.[1][2]

    • Plate Preparation: Make sure the antibiotic was added to the agar when it had cooled to below 60°C to prevent degradation.[14]

  • Troubleshooting:

    • No Colonies: If you suspect an issue with the antibiotic, you can perform a negative control by plating untransformed competent cells on the selective plate. No growth should be observed.[17]

    • Lawn of Growth: If you see a lawn, it's likely a problem with the antibiotic. Prepare fresh plates with the correct, active antibiotic.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can influence transformation efficiency.

Table 1: Factors Affecting Transformation Efficiency

FactorOptimal Range/ConditionPotential Impact of Deviation
Competent Cell Efficiency > 1 x 10^8 CFU/µg (commercial) > 5 x 10^7 CFU/µg (lab-made)Drastic reduction in colony numbers
Plasmid DNA Amount 1 pg - 100 ngToo little: fewer colonies Too much: can inhibit transformation
Plasmid DNA Purity (A260/280) 1.8 - 2.0Lower ratios indicate protein contamination, which inhibits transformation
Plasmid DNA Purity (A260/230) 2.0 - 2.2Lower ratios indicate salt or solvent contamination, inhibiting transformation
Plasmid Size Smaller plasmids (< 10 kb) transform more efficientlyEfficiency decreases as plasmid size increases
Heat Shock Temperature 42°C (strain-dependent)Incorrect temperature can reduce efficiency or cause cell death
Heat Shock Duration 10 - 90 seconds (strain and vessel dependent)Too short: inefficient DNA uptake Too long: cell death
Recovery Time 60 minutes at 37°CShorter times reduce efficiency as antibiotic resistance is not fully expressed
Antibiotic Concentration Varies by antibiotic (e.g., Ampicillin: 100 µg/mL)Too low: background growth/lawn Too high: can inhibit growth of true transformants

Experimental Protocols

Protocol 1: Heat Shock Transformation of E. coli

This protocol is a standard method for the chemical transformation of E. coli.

  • Thawing Cells: Thaw a 50 µL aliquot of competent cells on ice. It is crucial to keep the cells cold throughout this process.

  • Adding DNA: Add 1-5 µL of your plasmid DNA (1 pg - 100 ng) to the thawed cells. Gently mix by flicking the tube 4-5 times. Do not vortex.[12]

  • Ice Incubation: Incubate the cell/DNA mixture on ice for 30 minutes.[12]

  • Heat Shock: Transfer the tube to a 42°C water bath for the time specified for your strain (e.g., 30-45 seconds). Do not shake the tube.

  • Recovery Incubation: Immediately place the tube back on ice for 2-5 minutes.[12]

  • Outgrowth: Add 950 µL of pre-warmed (room temperature) SOC or LB medium to the cells.

  • Shaking Incubation: Incubate the tube at 37°C for 1 hour with shaking (250 rpm).[12]

  • Plating: Spread 50-100 µL of the cell suspension onto a pre-warmed selective agar plate.

  • Incubation: Incubate the plate overnight at 37°C.

Protocol 2: Calculating Transformation Efficiency

This protocol allows you to determine the efficiency of your competent cells.

  • Perform a Control Transformation: Use a known amount (e.g., 100 pg or 0.1 ng) of a standard, supercoiled plasmid (e.g., pUC19) in your transformation reaction following the protocol above.

  • Plate Dilutions: After the recovery step, you may need to plate serial dilutions of your transformation mix to obtain a countable number of colonies.

  • Count Colonies: The next day, count the number of colonies on the plate that has a countable number (e.g., 30-300 colonies).

  • Calculate Efficiency: Use the following formula:

    Transformation Efficiency (CFU/µg) = (Number of colonies × Total volume of transformation in µL × 1000 ng/µg) / (Volume plated in µL × Amount of DNA in ng)

    Example:

    • Number of colonies = 150

    • Total volume of transformation = 1000 µL

    • Volume plated = 100 µL

    • Amount of DNA = 0.1 ng

    • Efficiency = (150 × 1000 × 1000) / (100 × 0.1) = 1.5 × 10^7 CFU/µg

Visualizations

Transformation_Workflow cluster_prep Preparation cluster_transform Transformation cluster_recovery Recovery & Plating Thaw Thaw Competent Cells on Ice Add_DNA Add Plasmid DNA Thaw->Add_DNA Incubate_Ice Incubate on Ice (30 min) Add_DNA->Incubate_Ice Heat_Shock Heat Shock (42°C, 30-45s) Incubate_Ice->Heat_Shock Ice_Recovery Incubate on Ice (2-5 min) Heat_Shock->Ice_Recovery Add_SOC Add SOC Medium Ice_Recovery->Add_SOC Incubate_37C Incubate at 37°C (1 hour) Add_SOC->Incubate_37C Plate Plate on Selective Agar Incubate_37C->Plate Incubate_Overnight Incubate Overnight Plate->Incubate_Overnight Troubleshooting_Logic Start Low/No Colonies Control_Trans Perform pUC19 Control Transformation Start->Control_Trans Control_OK Control Efficiency High? Control_Trans->Control_OK Check_DNA Check Plasmid DNA (Purity, Integrity, Conc.) Control_OK->Check_DNA Yes Bad_Cells Problem: Competent Cells Solution: Use new/fresh cells Control_OK->Bad_Cells No DNA_OK DNA Quality Good? Check_DNA->DNA_OK Review_Protocol Review Transformation Protocol Parameters DNA_OK->Review_Protocol Yes Bad_DNA Problem: DNA Quality Solution: Repurify or prepare fresh plasmid DNA_OK->Bad_DNA No Protocol_OK Protocol Followed Correctly? Review_Protocol->Protocol_OK Check_Plates Check Selective Plates (Antibiotic, Age) Protocol_OK->Check_Plates Yes Bad_Protocol Problem: Protocol Deviation Solution: Repeat with optimized parameters Protocol_OK->Bad_Protocol No Bad_Plates Problem: Selective Plates Solution: Prepare fresh plates Check_Plates->Bad_Plates

References

PG106 Plasmid Instability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the instability of the PG106 plasmid. Whether you are observing loss of plasmid during cell culture or experiencing variability in experimental results, this resource is designed to help you identify the root cause and find a solution.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound plasmid instability?

A1: The primary indication of plasmid instability is the loss of the plasmid from the host bacteria over successive generations, especially in the absence of selective pressure. This can manifest as:

  • A gradual decrease in the number of antibiotic-resistant colonies when plating a culture on selective media.

  • Variability in protein expression levels or other plasmid-encoded functions across a cell population.

  • The appearance of smaller colonies or a mixed colony morphology on agar plates.

  • Inconsistent results in downstream applications such as PCR, restriction digests, or sequencing, where the plasmid DNA is expected to be present.

Q2: What are the main causes of plasmid instability?

A2: Plasmid instability can arise from several factors, often related to the metabolic burden placed on the host cell. Key causes include:

  • High Metabolic Burden: Overexpression of a toxic gene or a gene product that consumes significant cellular resources can slow the growth of plasmid-bearing cells, allowing plasmid-free cells to dominate the culture.[1][2][3]

  • High Plasmid Copy Number: While a high copy number can sometimes counteract segregational instability, an excessively high number of plasmids can also increase the metabolic load on the host.[2][3][4]

  • Plasmid Multimerization: The formation of plasmid multimers (multiple copies of the plasmid linked together) can interfere with proper segregation during cell division, leading to plasmid loss.[4][5][6][7]

  • Absence of Selection Pressure: In the absence of an antibiotic or other selective agent, cells that have lost the plasmid may grow faster than plasmid-containing cells, eventually taking over the culture.

  • Host Strain Characteristics: The genetic background of the host bacterial strain can influence plasmid stability. For instance, strains with mutations in genes involved in DNA replication or repair may not maintain the plasmid effectively.[8][9]

  • Transcription-Replication Conflicts: High levels of transcription from a gene on the plasmid can interfere with plasmid replication, leading to instability.[6]

Troubleshooting Guides

Problem 1: Rapid loss of this compound plasmid during bacterial culture.

This is a common issue, particularly when scaling up cultures or growing them for extended periods.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Verification
Inadequate Selective Pressure Ensure the correct antibiotic concentration is used in your liquid cultures and on your plates. Verify the antibiotic has not degraded.Plate serial dilutions of the culture on both selective and non-selective agar plates. The colony count on the selective plate should be close to that on the non-selective plate.
High Metabolic Burden If expressing a protein, consider using a lower-strength promoter, a lower-copy-number version of the plasmid, or growing the culture at a lower temperature (e.g., 20-30°C) to reduce expression levels.[6]Compare the growth rates of cells with and without the plasmid. A significant difference suggests a high metabolic burden.
Plasmid Multimerization Use a host strain that is proficient in recombination repair (e.g., a recA+ strain) which can help resolve multimers. Some plasmids also contain built-in multimer resolution systems.[5][6][7]Analyze the plasmid DNA on an agarose gel. The presence of high molecular weight bands in addition to the expected supercoiled, linear, and open circular forms may indicate multimers.
Host Strain Incompatibility Try transforming the this compound plasmid into a different common laboratory strain (e.g., DH5α, TOP10, or a derivative known for stable plasmid maintenance).Perform a plasmid stability assay in different host strains to compare the rate of plasmid loss.
Problem 2: Inconsistent protein expression from the this compound plasmid.

Variability in protein expression can be a downstream consequence of plasmid instability.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Verification
Mixed Population of Plasmid-Containing and Plasmid-Free Cells Re-streak the culture from a single colony on a fresh selective plate to ensure a pure population of plasmid-bearing cells before starting a liquid culture.Perform colony PCR on several individual colonies to confirm the presence of the plasmid.
Plasmid Mutations Sequence the plasmid DNA from several individual colonies to check for mutations in the promoter, the gene of interest, or other critical regions.[10]Restriction digest analysis of the plasmid from different clones can also reveal large-scale rearrangements or deletions.
Suboptimal Induction Conditions If using an inducible promoter, optimize the inducer concentration and the timing of induction.Perform a time-course and dose-response experiment for induction to find the optimal conditions for consistent expression.

Experimental Protocols

Protocol 1: Assessing Plasmid Stability via Serial Passage

This method is used to determine the rate of plasmid loss over multiple generations in the absence of selective pressure.

Methodology:

  • Initial Culture: Inoculate a single colony of your bacterial strain containing the this compound plasmid into 5 mL of liquid medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Passage 1 (Day 1): The next morning, dilute the overnight culture 1:1000 into fresh liquid medium without any antibiotic. This will be your starting culture for the stability assay. Take a sample from this culture for plating.

  • Plating: Create serial dilutions of the culture and plate onto non-selective agar plates to determine the total number of viable cells. Plate the same dilutions onto selective agar plates to determine the number of plasmid-containing cells.

  • Incubation: Incubate the plates overnight at 37°C.

  • Subsequent Passages: Each subsequent day, repeat the 1:1000 dilution of the previous day's culture into fresh, non-selective medium. Continue this for a set number of days (e.g., 4-7 days).

  • Data Analysis: Each day, count the colonies on both the selective and non-selective plates. The percentage of plasmid-containing cells is calculated as: (Number of colonies on selective plate / Number of colonies on non-selective plate) * 100. Plot this percentage over time (or number of generations) to visualize plasmid stability.

Protocol 2: Analysis of Plasmid Conformation by Agarose Gel Electrophoresis

This protocol helps to identify potential issues with plasmid multimerization.

Methodology:

  • Plasmid Miniprep: Perform a standard plasmid miniprep from an overnight culture of your strain carrying the this compound plasmid.[11]

  • Restriction Digest (Optional but Recommended): In a separate reaction, digest a small amount of the purified plasmid with a single-cutting restriction enzyme. This will linearize the plasmid and provide a clear band for size comparison.

  • Agarose Gel Electrophoresis: Load the undigested plasmid DNA and the linearized plasmid DNA onto a 0.8-1.0% agarose gel.

  • Visualization: Run the gel and visualize the DNA bands under UV light after staining with a DNA-binding dye.

  • Interpretation:

    • Undigested Sample: You should see multiple bands corresponding to supercoiled (fastest migrating), open-circular (nicked, slowest migrating), and potentially linear plasmid DNA. The presence of distinct, higher molecular weight bands that are multiples of the plasmid size may indicate plasmid multimers.

    • Digested Sample: You should see a single, sharp band corresponding to the linear size of the this compound plasmid.

Visual Guides

experimental_workflow_plasmid_stability cluster_prep Preparation cluster_passage Serial Passage (No Antibiotic) cluster_analysis Analysis start Single Colony with this compound culture1 Overnight Culture (with antibiotic) start->culture1 dilute1 Day 1: Dilute 1:1000 culture1->dilute1 culture2 Growth (24h) dilute1->culture2 dilute2 Day 2: Dilute 1:1000 culture2->dilute2 plate1 Plate on Selective & Non-selective Media culture2->plate1 culture3 Growth (24h) dilute2->culture3 dots ... culture3->dots plate2 Plate on Selective & Non-selective Media culture3->plate2 plate3 Plate on Selective & Non-selective Media dots->plate3 count Count Colonies & Calculate % Plasmid Loss plate1->count plate2->count plate3->count troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Plasmid Instability Observed cause1 Metabolic Burden? start->cause1 cause2 Selection Issue? start->cause2 cause3 Host Strain Issue? start->cause3 cause4 Plasmid Structure Issue? start->cause4 sol1 Lower Expression / Change Growth Conditions cause1->sol1 sol2 Verify Antibiotic / Use Fresh Plates cause2->sol2 sol3 Switch Host Strain cause3->sol3 sol4 Check for Multimers / Sequence Plasmid cause4->sol4 end_node Problem Resolved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

References

Technical Support Center: PG106 Cloning

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during cloning experiments with the PG106 vector.

Troubleshooting Failed Cloning in this compound

No Colonies on the Plate After Transformation

Possible Cause: Transformation Failure

  • Question: Did you perform the necessary controls for your transformation?

    • Answer: It is highly recommended to include controls to identify the source of the problem. A positive control using a known amount of uncut plasmid (e.g., 100 pg - 1 ng) will verify the viability of your competent cells and the effectiveness of your antibiotic selection. If you obtain no colonies with your positive control, the issue likely lies with the competent cells or the antibiotic plates.[1]

  • Question: Are your competent cells of high efficiency?

    • Answer: The efficiency of competent cells can decrease with age or improper storage. If your positive control fails, consider preparing a fresh batch of competent cells or using a commercial high-efficiency strain.[1][2] For a large shuttle vector like this compound, using a high-efficiency E. coli strain such as NEB Stable or Stbl3 can be beneficial.[3][4]

  • Question: Is the antibiotic concentration correct?

    • Answer: Ensure that the antibiotic used in your plates matches the resistance marker of the this compound vector (e.g., Kanamycin at 50 µg/mL) and that the concentration is appropriate.[3][5][6] Using old or improperly prepared antibiotic plates can lead to a complete failure of selection.[2]

Possible Cause: Ligation Failure

  • Question: Have you verified the integrity and concentration of your vector and insert?

    • Answer: The purity and accurate quantification of your DNA are critical for a successful ligation.[7][8] Contaminants from DNA purification steps can inhibit the ligation reaction.[1][7] It's advisable to run your digested vector and insert on an agarose gel to confirm their expected sizes and purity.[2]

  • Question: Is your vector to insert molar ratio optimized?

    • Answer: The ideal vector-to-insert molar ratio can vary but a common starting point is 1:3. It may be necessary to test a range of ratios, such as 1:1 to 1:10, to find the optimal condition for your specific insert.[1][9]

  • Question: Is the T4 DNA ligase and buffer active?

    • Answer: The ATP in the ligase buffer is sensitive to repeated freeze-thaw cycles and can degrade over time. If you suspect an issue with the ligation reaction, try using a fresh tube of buffer.[1]

Colonies are Present, but None Contain the Correct Insert

Possible Cause: High Background of Vector Self-Ligation

  • Question: Did you perform a "vector only" ligation control?

    • Answer: A ligation reaction containing only the digested vector should be transformed on a separate plate. A high number of colonies on this plate indicates a significant amount of undigested or single-digested vector that has re-ligated.[1]

  • Question: Was your vector completely digested?

    • Answer: Incomplete digestion of the vector is a common cause of high background. Ensure you are using the correct buffer and incubation temperature for your restriction enzymes.[2][5] It's also important to check that the restriction sites are not blocked by methylation.[2]

  • Question: Did you dephosphorylate the vector?

    • Answer: Treating the digested vector with a phosphatase, such as Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), will remove the 5' phosphate groups and prevent the vector from re-ligating to itself.[1]

Possible Cause: Insert-related Issues

  • Question: Is your insert toxic to the host cells?

    • Answer: If the gene you are trying to clone is toxic to E. coli, it can lead to a situation where only colonies with the empty vector can grow. If you suspect toxicity, try incubating your plates at a lower temperature (e.g., 30°C) after transformation.[1]

  • Question: Did you verify your insert sequence?

    • Answer: Errors in the PCR amplification of your insert can introduce mutations or incorrect restriction sites. It is always a good practice to sequence-verify your insert before proceeding with cloning.[5]

Colonies Contain the Insert, but with Errors (Mutations, Incorrect Orientation)

Possible Cause: PCR-Induced Mutations

  • Question: Did you use a high-fidelity DNA polymerase for your PCR?

    • Answer: When amplifying your insert, using a high-fidelity polymerase with proofreading activity will minimize the introduction of mutations.[5][8]

Possible Cause: Incorrect Insert Orientation

  • Question: Are you using a directional cloning strategy?

    • Answer: To ensure your insert is cloned in the correct orientation, use two different restriction enzymes that produce non-compatible ends.[9] If you are using a single enzyme, you will need to screen more colonies to find one with the desired orientation.

Frequently Asked Questions (FAQs)

  • Q1: What is the copy number of the this compound vector?

    • A1: The this compound vector is a low-copy number plasmid.[3][6]

  • Q2: What bacterial strain should I use for propagating the this compound vector?

    • A2: The documentation for this compound and similar vectors suggests using strains like NEB Stable or DH5alpha.[3][6] For potentially unstable inserts, a strain like Stbl3 may be beneficial.[4]

  • Q3: What are the antibiotic resistance markers for this compound?

    • A3: The this compound vector contains markers for Ampicillin, Kanamycin, and Erythromycin/Clindamycin resistance.[3] The specific version PG106K has Kanamycin resistance for selection in E. coli.[6]

Quantitative Data Summary

ParameterRecommended ValueNotes
Competent Cell Efficiency>1 x 10^8 cfu/µgHigh-efficiency cells are recommended for large plasmids like this compound.
Vector Concentration (for digestion)1-2 µgSufficient for visualization on a gel and subsequent purification.[2]
Vector:Insert Molar Ratio1:1 to 1:10 (1:3 is a good starting point)Can be optimized for specific inserts.[1][9]
Kanamycin Concentration50 µg/mLFor selection in E. coli.[3][6]
Incubation Temperature (post-transformation)37°C (standard) or 30°C (for potentially toxic inserts)Lower temperatures can sometimes help with the viability of cells containing toxic clones.[1]

Experimental Protocol: Restriction Cloning into this compound

This protocol outlines a general workflow for cloning a gene of interest into the this compound vector using restriction enzymes.

1. Vector and Insert Preparation

  • Vector Digestion:
  • Set up a 50 µL restriction digest of the this compound vector:
  • 1-2 µg of this compound plasmid DNA
  • 5 µL of 10x restriction buffer
  • 1 µL of each restriction enzyme (e.g., EcoRI and BamHI)
  • Nuclease-free water to 50 µL
  • Incubate at the recommended temperature (usually 37°C) for 1-2 hours.
  • Optional but recommended: Add 1 µL of a phosphatase (e.g., rSAP) and incubate for another 30-60 minutes to prevent vector self-ligation.[1]
  • Run the digested vector on a 1% agarose gel and purify the linearized vector band using a gel extraction kit.
  • Insert Preparation (from PCR):
  • Amplify the gene of interest using a high-fidelity DNA polymerase and primers that contain the same restriction sites as used for the vector digestion.[9]
  • Purify the PCR product using a PCR purification kit.
  • Digest the purified PCR product with the same restriction enzymes used for the vector.
  • Purify the digested insert using a PCR purification kit or by gel extraction.
  • Quantification:
  • Measure the concentration of the purified, digested vector and insert using a spectrophotometer (e.g., NanoDrop).

2. Ligation

  • Set up the ligation reaction in a total volume of 10-20 µL:
  • ~50 ng of digested this compound vector
  • Insert DNA at a 1:3 vector:insert molar ratio
  • 2 µL of 10x T4 DNA Ligase buffer
  • 1 µL of T4 DNA Ligase
  • Nuclease-free water to the final volume
  • Incubate at room temperature for 1 hour or at 16°C overnight.

3. Transformation

  • Thaw a 50 µL aliquot of high-efficiency competent E. coli cells on ice.
  • Add 2-5 µL of the ligation mixture to the competent cells and gently mix.
  • Incubate on ice for 30 minutes.
  • Heat shock the cells at 42°C for 45 seconds.
  • Immediately return the cells to ice for 2 minutes.
  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
  • Plate 100-200 µL of the transformation culture onto an LB agar plate containing the appropriate antibiotic (e.g., 50 µg/mL Kanamycin).
  • Incubate the plate overnight at 37°C.

4. Colony Screening

  • Pick 5-10 individual colonies and grow them overnight in 3-5 mL of LB broth with the appropriate antibiotic.
  • Perform a miniprep to isolate the plasmid DNA from each culture.
  • Analyze the plasmids by restriction digest and/or colony PCR to identify clones containing the correct insert.
  • Sequence-verify the positive clones to confirm the insert sequence and orientation.[7]

Visualizations

Troubleshooting_Failed_Cloning start Failed Cloning (No or Few Colonies) check_cells Check Competent Cells (Positive Control Transformation) start->check_cells cells_ok Cells are Viable check_cells->cells_ok Colonies Present cells_bad Cells Not Viable check_cells->cells_bad No Colonies check_ligation Check Ligation Reaction cells_ok->check_ligation solution_cells Use new/high-efficiency competent cells. cells_bad->solution_cells ligation_ok Ligation Likely OK check_ligation->ligation_ok Vector Only Control Has Few Colonies ligation_bad Ligation Failed check_ligation->ligation_bad Vector Only Control Has Many Colonies solution_ligation Use fresh ligase/buffer. Optimize vector:insert ratio. ligation_ok->solution_ligation check_digestion Check Vector/Insert Digestion ligation_bad->check_digestion digestion_ok Digestion OK check_digestion->digestion_ok Clean Bands on Gel digestion_bad Incomplete Digestion check_digestion->digestion_bad Incorrect/Smeared Bands digestion_ok->solution_ligation solution_digestion Optimize digestion conditions. Check for methylation sensitivity. digestion_bad->solution_digestion

Caption: Troubleshooting workflow for failed cloning experiments.

Cloning_Workflow cluster_prep 1. DNA Preparation cluster_assembly 2. Assembly & Transformation cluster_analysis 3. Analysis vector_prep Vector (this compound) Preparation vector_digest Restriction Digest & Dephosphorylation vector_prep->vector_digest insert_prep Insert (PCR Product) Preparation insert_digest Restriction Digest insert_prep->insert_digest vector_purify Gel Purification vector_digest->vector_purify insert_purify Purification insert_digest->insert_purify ligation Ligation vector_purify->ligation insert_purify->ligation transformation Transformation into E. coli ligation->transformation plating Plating on Selective Media transformation->plating screening Colony Screening (Miniprep, Digest) plating->screening sequencing Sequence Verification screening->sequencing final_clone Correct Clone sequencing->final_clone

Caption: A typical restriction cloning experimental workflow.

References

PG106 Plasmid Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the PG106 plasmid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of the this compound plasmid.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your this compound plasmid purification experiments.

Issue 1: Low or No Plasmid Yield

A common issue with the this compound plasmid is low yield, primarily because it is a low-copy number plasmid.[1][2][3] The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Low Copy Number of this compound Increase the amount of E. coli culture used for the plasmid prep.[3][4] For low-copy plasmids, using a larger starting culture volume can help to increase the final yield. Consider using a richer growth medium to support higher cell densities.[4]
Insufficient Bacterial Growth Ensure optimal culture conditions. Use a freshly streaked bacterial colony for inoculation and the correct antibiotic concentration to maintain selective pressure.[5][6] Cultures should be harvested in the late logarithmic to early stationary phase of growth (typically 12-16 hours).[6][7]
Inefficient Cell Lysis Ensure the cell pellet is completely resuspended before adding the lysis buffer.[5][7] Do not overload the purification column by using too many cells; if necessary, scale up the buffer volumes accordingly.[6][7] For low-copy number plasmids, you can consider doubling the recommended volumes of resuspension, lysis, and neutralization buffers.[8]
Plasmid Loss During Purification Be cautious during the isopropanol precipitation and ethanol wash steps, as the DNA pellet can be loose and easily lost.[9][10] It is advisable to pipette off the alcohol solutions rather than pouring them off.[9]
Poor Plasmid Propagation Use freshly prepared antibiotic plates and liquid cultures. Some antibiotics, like ampicillin, can degrade, leading to the growth of cells without the plasmid.[3]

Experimental Workflow for Low Yield Troubleshooting

Low_Yield_Troubleshooting cluster_culture Bacterial Culture cluster_lysis Cell Lysis & Neutralization cluster_purification Purification cluster_analysis Analysis start_culture Start with Fresh Colony grow_culture Grow 12-16h with Antibiotics start_culture->grow_culture harvest Harvest Cells grow_culture->harvest resuspend Completely Resuspend Pellet harvest->resuspend lyse Alkaline Lysis (≤ 5 min) resuspend->lyse neutralize Neutralize Gently lyse->neutralize bind Bind to Column neutralize->bind wash Wash with Ethanol Buffer bind->wash elute Elute DNA wash->elute quantify Quantify Yield elute->quantify gel Agarose Gel Electrophoresis quantify->gel low_yield Low Yield? quantify->low_yield check_culture Check Culture Conditions low_yield->check_culture Yes check_lysis Check Lysis Efficiency low_yield->check_lysis Yes check_precipitation Check Precipitation Step low_yield->check_precipitation Yes check_culture->grow_culture check_lysis->resuspend check_precipitation->elute Endotoxin_Pathway cluster_source Source of Contamination cluster_purification Purification Process cluster_application Downstream Applications cluster_effects Adverse Effects ecoli E. coli Lysis copurification Endotoxins Co-purify with Plasmid DNA ecoli->copurification Releases Endotoxins transfection Cell Transfection copurification->transfection gene_therapy In Vivo Studies copurification->gene_therapy reduced_efficiency Reduced Transfection Efficiency transfection->reduced_efficiency cytotoxicity Increased Cytotoxicity transfection->cytotoxicity immune_response Non-specific Immune Response gene_therapy->immune_response Gel_Analysis_Logic cluster_samples Collected Fractions start Plasmid Purification collect_lysate Collect Cleared Lysate start->collect_lysate collect_flowthrough Collect Flow-through start->collect_flowthrough collect_wash Collect Wash start->collect_wash collect_eluate Collect Eluate start->collect_eluate precipitate Isopropanol Precipitation collect_lysate->precipitate collect_flowthrough->precipitate collect_wash->precipitate collect_eluate->precipitate gel_electrophoresis Agarose Gel Electrophoresis precipitate->gel_electrophoresis analyze Analyze Results gel_electrophoresis->analyze binding_issue Plasmid in Flow-through? (Binding Problem) analyze->binding_issue lysis_issue No Plasmid in Lysate? (Lysis Problem) analyze->lysis_issue elution_issue Plasmid on Column, not in Eluate? (Elution Problem) analyze->elution_issue

References

Technical Support Center: Screening for Positive Clones with pG106 Shuttle Vectors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pG106 family of Bacteroides-E. coli shuttle vectors (e.g., this compound-KA, pG106K).

Troubleshooting Guides

Problem 1: No or Very Few Colonies After Transformation
Possible Cause Recommendation Additional Notes
Low Transformation EfficiencyUse high-efficiency competent cells. E. coli strains like NEB Stable or DH5α are recommended for maintaining large plasmids.[1][2][3] Consider electroporation for large plasmids like this compound (~13 kb), as it is generally more efficient than chemical transformation.[4][5]Optimize electroporation parameters such as voltage, pulse duration, and recovery time.[4]
Poor Plasmid DNA QualityEnsure the plasmid DNA used for transformation is of high quality and free from contaminants like phenol, ethanol, and detergents.[1][6] Use a reliable plasmid purification kit. For large plasmids, consider methods that minimize shearing.[1]
Incorrect Antibiotic ConcentrationConfirm that the antibiotic concentration in your selection plates is correct. For this compound vectors, use the appropriate antibiotic(s) (e.g., Kanamycin at 50 µg/mL).[2][3] Prepare fresh antibiotic plates, as antibiotics can degrade over time.[5]
Insert ToxicityIf your gene of interest is toxic to the host cells, incubate the plates at a lower temperature (e.g., 30°C) for a longer period.[5] Consider using a host strain with tighter control over gene expression.[5]
Degraded Ligation MixUse a fresh ligation buffer, as ATP can degrade with multiple freeze-thaw cycles.
Problem 2: High Number of Colonies, but All Appear to be Negative (No Insert)
Possible Cause Recommendation Additional Notes
High Background of Self-Ligated VectorDephosphorylate the linearized this compound vector using an alkaline phosphatase (e.g., CIP or SAP) before ligation to prevent re-ligation of the vector to itself. Perform a vector-only ligation control to assess the level of background. The number of colonies on the vector-only plate should be significantly lower than on the plate with your insert ligation.[5]
Inefficient Restriction Digestion of VectorEnsure complete digestion of the this compound vector by incubating with restriction enzymes for an adequate amount of time (e.g., 2-4 hours). Use a sufficient amount of enzyme (e.g., 1 µL per 1 µg of DNA).[7] After digestion, run a small amount of the reaction on an agarose gel to confirm complete linearization of the vector.[8]
Issues with Blue-White ScreeningFor this compound vectors containing the lacZα gene, ensure you are using plates containing IPTG and X-gal for blue-white screening.[9][10] Positive clones with an insert disrupting the lacZα gene should appear white, while colonies with a non-recombinant vector should be blue.[9][11] Be aware that some white colonies can be false positives.
Problem 3: Colony PCR Gives No Product or Incorrectly Sized Product
Possible Cause Recommendation Additional Notes
PCR InhibitionAvoid picking too much of the colony, as cellular debris can inhibit the PCR reaction.[12][13] A brief initial denaturation step at a high temperature (e.g., 95-98°C for 5-10 minutes) can help to lyse the cells and release the plasmid DNA.[13][14][15]
Incorrect PrimersDesign primers that are specific to your insert or that flank the insertion site in the this compound vector.[15] Using one vector-specific primer and one insert-specific primer can confirm both the presence and orientation of the insert.[16]
Inefficient Amplification of a Large ProductIf you are amplifying across a large insert, use a polymerase designed for long-range PCR.[16] Optimize the extension time in your PCR cycle to allow for complete amplification of the product.
Low Plasmid Copy NumberThis compound is a low-copy-number plasmid, which can make it more challenging to obtain sufficient template DNA for PCR directly from a colony.[2][3] If direct colony PCR fails, perform a miniprep to purify the plasmid DNA and use that as the template for your PCR.
Problem 4: Restriction Digest of Miniprepped DNA is Inconclusive
Possible Cause Recommendation Additional Notes
Incomplete DigestionIncrease the incubation time for the restriction digest. For large plasmids, a longer digestion time (e.g., 4 hours to overnight) may be necessary.[7] Ensure you are using the correct buffer and incubation temperature for your chosen enzymes.[17]
Incorrect Expected Band SizesCarefully map the restriction sites in your insert and in the this compound vector to predict the expected fragment sizes accurately.[17] Remember to account for the size of the this compound backbone (~13 kb).
Plasmid Rearrangement or DeletionLarge plasmids can sometimes be prone to recombination or deletion in the host cell. If you consistently see unexpected band patterns, consider using a recombination-deficient E. coli strain (e.g., Stbl2, Stbl3).[6]
Enzyme Sensitivity to MethylationSome restriction enzymes are sensitive to DNA methylation and will not cut if their recognition site is methylated. If you are using such enzymes, you may need to propagate your plasmid in a dam/dcm methylase-deficient E. coli strain.[18]

Frequently Asked Questions (FAQs)

Q1: What is the best way to screen for positive this compound clones?

A1: A combination of methods is often the most effective approach. Start with blue-white screening on your transformation plates to visually identify potential positive (white) colonies.[9][11] Then, pick several white colonies and perform colony PCR to quickly check for the presence and size of your insert.[8] Finally, for the clones that appear correct by PCR, perform a restriction digest on purified plasmid DNA (miniprep) to confirm the construct and the orientation of the insert.[18] For ultimate confirmation, Sanger sequencing of the insert and flanking regions is recommended.[11]

Q2: I'm having trouble with the restriction digest of this compound. Any tips?

A2: Given the large size of this compound (~13 kb), it's important to ensure complete digestion. Use a sufficient amount of high-quality plasmid DNA (e.g., 500 ng to 1 µg for a diagnostic digest).[7] Increase the digestion time to at least 2-4 hours, or even overnight.[7] When performing a double digest, ensure that the two enzymes are compatible in the same buffer, or perform a sequential digest. Some enzymes, like SalI, can be less efficient and may require longer incubation times.

Q3: Can I use colony PCR to screen for inserts in the this compound vector?

A3: Yes, colony PCR is a rapid and effective way to screen for inserts.[8] Due to the low copy number of this compound, you may need to optimize the protocol.[2][3] Ensure complete cell lysis during the initial denaturation step. If you are amplifying a large insert, use a polymerase suitable for long fragments and a sufficiently long extension time.

Q4: What are the expected results for a blue-white screen with this compound?

A4: The this compound vector contains the lacZα gene, which allows for blue-white screening.[9] When you plate your transformation on agar plates containing IPTG and X-gal, colonies containing the empty this compound vector will be blue. Colonies that have successfully incorporated your DNA insert into the multiple cloning site will disrupt the lacZα gene, resulting in white colonies.[9][11]

Q5: How can I improve the yield of this compound plasmid from a miniprep?

A5: Since this compound is a low-copy-number plasmid, you may need to start with a larger culture volume (e.g., 10-15 mL instead of the standard 3-5 mL) for your overnight culture. Ensure that the culture is well-aerated to achieve a high cell density. When performing the plasmid purification, make sure to completely resuspend the bacterial pellet and follow the kit manufacturer's instructions carefully. Some kits offer protocols specifically for low-copy plasmids.

Experimental Protocols

Protocol 1: High-Efficiency Transformation of this compound into E. coli

This protocol is optimized for the transformation of the large this compound shuttle vector.

  • Thaw a 50 µL aliquot of high-efficiency chemically competent E. coli (e.g., NEB Stable, DH5α) on ice.

  • Add 1-5 µL of your this compound ligation reaction to the competent cells. Gently mix by flicking the tube.

  • Incubate the mixture on ice for 30 minutes.

  • Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 950 µL of pre-warmed SOC medium to the tube.

  • Incubate the cells at 37°C for 1 hour with shaking (225 rpm).

  • Plate 100-200 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic (e.g., 50 µg/mL Kanamycin) and IPTG/X-gal for blue-white screening.

  • Incubate the plates overnight at 37°C (or at 30°C if the insert is potentially toxic).

Protocol 2: Colony PCR for Screening this compound Clones
  • Prepare a PCR master mix containing:

    • 10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 8 µL of Nuclease-Free Water

  • Aliquot 20 µL of the master mix into individual PCR tubes.

  • Using a sterile pipette tip, pick a single, well-isolated white colony from your transformation plate.

  • Inoculate a corresponding position on a fresh "master" plate containing the same selective antibiotic.

  • Dip the same pipette tip into the PCR tube containing the master mix and swirl to transfer some of the cells.

  • Place the PCR tubes in a thermocycler and run the following program:

    • Initial Denaturation: 95°C for 5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (adjust based on primer Tm)

      • Extension: 72°C for 1 minute per kb of expected product size

    • Final Extension: 72°C for 5 minutes

  • Analyze 10 µL of the PCR product on a 1% agarose gel.

Protocol 3: Diagnostic Restriction Digest of this compound Miniprep DNA
  • In a microcentrifuge tube, combine the following:

    • 500-1000 ng of purified this compound plasmid DNA

    • 2 µL of 10x Restriction Buffer

    • 1 µL of Restriction Enzyme 1

    • 1 µL of Restriction Enzyme 2

    • Nuclease-Free Water to a final volume of 20 µL

  • Mix gently by pipetting.

  • Incubate the reaction at the optimal temperature for the enzymes (usually 37°C) for 2-4 hours.

  • Add 4 µL of 6x DNA loading dye to the reaction.

  • Load the entire reaction onto a 0.8-1% agarose gel and run alongside a DNA ladder to determine the fragment sizes.

Quantitative Data

The following tables provide examples of expected fragment sizes for a diagnostic restriction digest of the this compound-KA vector (~12.9 kb) with a hypothetical 1.5 kb insert.

Table 1: Restriction Enzymes Flanking the Insert

Assuming the insert was cloned into the BamHI and HindIII sites of the multiple cloning site.

Restriction EnzymesExpected Fragment Sizes
BamHI + HindIII~12.9 kb (vector backbone) and 1.5 kb (insert)
BamHI (single digest)~14.4 kb (linearized plasmid)
HindIII (single digest)~14.4 kb (linearized plasmid)
No Enzyme (uncut)Multiple bands (supercoiled, nicked, linear)

Table 2: Restriction Enzyme Cutting Within the Insert

Assuming the insert has an internal EcoRI site, and there is another EcoRI site in the vector backbone.

Restriction EnzymesExpected Fragment Sizes
EcoRITwo or more fragments, the sum of which equals ~14.4 kb. The exact sizes will depend on the location of the EcoRI sites.

Visualizations

Screening_Workflow cluster_cloning Cloning cluster_screening Screening cluster_results Results ligation Ligation of Insert into this compound transformation Transformation into E. coli ligation->transformation plating Plating on Selective Media (Antibiotic + IPTG/X-gal) transformation->plating blue_white Blue-White Screening plating->blue_white Identify white colonies colony_pcr Colony PCR blue_white->colony_pcr Pick white colonies restriction_digest Restriction Digest colony_pcr->restriction_digest Analyze positive clones negative_clone Negative/Incorrect Clone colony_pcr->negative_clone sequencing Sanger Sequencing restriction_digest->sequencing Confirm construct restriction_digest->negative_clone positive_clone Verified Positive Clone sequencing->positive_clone

Caption: Workflow for screening positive this compound clones.

Troubleshooting_Logic start Transformation Plate Results no_colonies No/Few Colonies? start->no_colonies many_blue Many Blue Colonies, Few White? no_colonies->many_blue No ts_transform Troubleshoot Transformation: - Competent cell efficiency - DNA quality - Antibiotic concentration no_colonies->ts_transform Yes many_white Many White Colonies? many_blue->many_white No ts_ligation Troubleshoot Ligation: - Vector dephosphorylation - Ligation buffer - Insert:vector ratio many_blue->ts_ligation Yes proceed_screening Proceed to PCR/Digest Screening many_white->proceed_screening Yes

Caption: Logic diagram for troubleshooting initial transformation results.

References

Technical Support Center: Troubleshooting Unexpected Results in Bacteroides Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Bacteroides. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Bacteroides culture is not growing or growing very slowly. What are the common causes?

A1: Failure of Bacteroides to grow is most often due to issues with maintaining anaerobic conditions. Even brief exposure to oxygen can inhibit or kill these obligate anaerobes.[1] Key factors to check include:

  • Inadequate Anaerobiosis: Ensure your anaerobic jar, chamber, or gassing system is functioning correctly. Use anaerobic indicator strips to confirm the absence of oxygen.[1]

  • Media Preparation: Use freshly prepared or pre-reduced media. Reducing agents in the media can be depleted over time.[2]

  • Oxygen Contamination during Inoculation: Minimize the time cultures are exposed to air during transfer.

Q2: I am observing contamination in my Bacteroides cultures. How can I prevent this?

A2: Contamination can be a significant issue. Here are some preventative measures:

  • Aseptic Technique: Strictly adhere to aseptic techniques throughout your workflow.

  • Selective Media: Utilize selective media containing antibiotics to which Bacteroides are intrinsically resistant, such as aminoglycosides and vancomycin, to inhibit the growth of contaminants.[1]

  • Spore-forming Contaminants: If you suspect contamination with spore-forming bacteria, ensure your media sterilization process is effective.

Q3: Why am I seeing variability in my experimental results with Bacteroides?

A3: Variability can stem from several sources:

  • Strain-level Differences: Different strains of the same Bacteroides species can have significant genetic and phenotypic diversity, leading to different experimental outcomes.[3]

  • Host-Microbe Interactions: In co-culture or animal models, the host's genetic background and the existing microbiota can influence the behavior of the introduced Bacteroides.[4][5]

  • Culture Conditions: Minor variations in media composition, temperature, or anaerobic conditions can impact Bacteroides physiology and lead to inconsistent results.[6]

Troubleshooting Guides

Issue 1: Poor or No Growth of Bacteroides

This guide provides a systematic approach to troubleshooting growth failure.

Troubleshooting Workflow

start No or Poor Growth of Bacteroides check_anaerobiosis 1. Verify Anaerobic Conditions - Check anaerobic indicator strips - Inspect seals on jars/chambers start->check_anaerobiosis check_media 2. Assess Media Quality - Use freshly prepared/pre-reduced media - Check for signs of oxidation check_anaerobiosis->check_media Anaerobiosis OK consult_expert Consult an expert check_anaerobiosis->consult_expert Anaerobiosis Faulty check_inoculum 3. Evaluate Inoculum - Confirm viability of stock culture - Use an appropriate inoculum size check_media->check_inoculum Media OK check_media->consult_expert Media Oxidized check_incubation 4. Verify Incubation Conditions - Ensure correct temperature (37°C) - Check for temperature fluctuations check_inoculum->check_incubation Inoculum Viable check_inoculum->consult_expert Inoculum Non-viable successful_growth Successful Growth check_incubation->successful_growth Conditions Correct check_incubation->consult_expert Conditions Incorrect

Caption: Troubleshooting workflow for Bacteroides growth failure.

Issue 2: Inconsistent Results in Co-culture with Epithelial Cells

Co-culturing anaerobic Bacteroides with oxygen-requiring epithelial cells presents unique challenges.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Oxygen Toxicity to Bacteroides Utilize a specialized co-culture system that maintains an oxygen gradient, such as a two-chamber system with a low-oxygen environment in the apical chamber for the bacteria and a normoxic environment in the basal chamber for the epithelial cells.[7][8]
Epithelial Cell Stress Monitor epithelial cell viability and barrier function (e.g., by measuring Transepithelial Electrical Resistance - TEER). Optimize media conditions for both cell types.[8]
Variable Host Response Be aware that epithelial cells from different donors can exhibit varied responses to the same bacterial strain.[7]
Bacterial Overgrowth Titrate the initial bacterial inoculum to avoid overwhelming the epithelial monolayer.

Co-culture System Diagram

cluster_0 Apical Chamber (Anaerobic) cluster_1 Basal Chamber (Normoxic) bacteroides Bacteroides membrane Semi-permeable Membrane bacteroides->membrane Interaction epithelial_cells Epithelial Cell Monolayer membrane->epithelial_cells Signaling

Caption: Diagram of a two-chamber co-culture system.

Data Presentation

Table 1: Common Antibiotic Resistance Profiles of Bacteroides Species

This table provides a general guide to the innate resistance of Bacteroides, which is useful for designing selective media. Note that acquired resistance can vary significantly between strains.

Antibiotic Class Commonly Used Antibiotics General Susceptibility in Bacteroides
AminoglycosidesGentamicin, KanamycinResistant
GlycopeptidesVancomycinResistant
Beta-lactamsPenicillinOften Resistant (due to beta-lactamase production)[9]
LincosamidesClindamycinResistance is increasing[10]
NitroimidazolesMetronidazoleGenerally Susceptible (resistance is emerging)[10]
CarbapenemsImipenem, MeropenemGenerally Susceptible (resistance is increasing)[10]

Experimental Protocols

Protocol 1: Basic Anaerobic Culture of Bacteroides

This protocol outlines the fundamental steps for culturing Bacteroides in an anaerobic jar.

  • Media Preparation: Prepare a suitable broth or agar medium (e.g., Brain Heart Infusion supplemented with hemin and vitamin K). Autoclave and cool to 45-50°C before adding any heat-labile supplements. Pour plates in a sterile environment.

  • Pre-reduction: Place the prepared media in an anaerobic environment (jar or chamber) for at least 4 hours (preferably overnight) to remove dissolved oxygen.

  • Inoculation: Working quickly to minimize oxygen exposure, inoculate the pre-reduced media with your Bacteroides strain.

  • Anaerobic Incubation: Place the inoculated media in an anaerobic jar. Add a gas-generating sachet and an anaerobic indicator strip. Seal the jar immediately.

  • Incubation: Incubate the jar at 37°C for 24-72 hours.

  • Observation: Only open the jar once you expect to see growth. Check the indicator strip to confirm anaerobic conditions were maintained.

Protocol 2: General Workflow for Genetic Modification of Bacteroides

This protocol provides a high-level overview of the steps involved in creating a gene deletion in Bacteroides using an allelic exchange vector.

  • Vector Construction: Design and construct a suicide vector containing:

    • Homology arms flanking the gene of interest.

    • A selectable marker (e.g., antibiotic resistance or a gene for polysaccharide utilization).[11][12][13]

    • A counter-selectable marker (e.g., an inducible toxin).[3][11][12][13]

  • Conjugation: Transfer the suicide vector from a donor E. coli strain to the recipient Bacteroides strain via conjugation.

  • Selection of Single Crossovers: Plate the conjugation mixture on a selective medium that supports the growth of Bacteroides but not E. coli, and which selects for the integration of the vector into the Bacteroides chromosome.

  • Counter-selection for Double Crossovers: Culture the single-crossover mutants under conditions that induce the expression of the counter-selectable marker. This will select for cells that have lost the vector backbone through a second recombination event, resulting in either a wild-type revertant or the desired gene deletion.

  • Screening and Verification: Screen the surviving colonies by PCR to identify the desired deletion mutants. Verify the mutation by sequencing.

Genetic Modification Workflow Diagram

construct 1. Construct Suicide Vector conjugation 2. Conjugate into Bacteroides construct->conjugation selection 3. Select for Single Crossovers conjugation->selection counterselection 4. Counter-select for Double Crossovers selection->counterselection verification 5. Verify Deletion Mutant counterselection->verification

Caption: Workflow for gene deletion in Bacteroides.

References

Technical Support Center: Optimizing Antibiotic Concentration for PG106 Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing antibiotic concentrations for the selection of PG106 cells. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the antibiotic selection process for this compound.

Issue 1: All cells, including the control group, are dying during antibiotic selection.

  • Possible Cause 1: Antibiotic concentration is too high. The selected antibiotic concentration may be too potent for the this compound cell line, leading to widespread cell death.

  • Solution: It is crucial to perform a kill curve experiment to determine the minimum concentration of the antibiotic that effectively kills non-transfected/transduced cells without harming the stably selected cells.[1][2][3] If a kill curve was performed, consider repeating it with a lower range of antibiotic concentrations.[4]

  • Possible Cause 2: Cells were not healthy or were at a suboptimal density during selection. Cells that are unhealthy or plated at a very low density are more susceptible to the toxic effects of antibiotics.

  • Solution: Ensure that the this compound cells are healthy, in the logarithmic growth phase, and plated at an appropriate density (typically 30-50% confluency) before initiating antibiotic selection.[5]

  • Possible Cause 3: The gene of interest is toxic to the cells. Overexpression of certain proteins can be detrimental to cell health.

  • Solution: To verify this, perform a control transfection with a vector containing only the antibiotic resistance marker.[6] If these cells survive selection while the cells transfected with your gene of interest do not, it suggests potential toxicity from your gene.

Issue 2: A high number of untransfected/untransduced cells are surviving the antibiotic selection.

  • Possible Cause 1: Antibiotic concentration is too low. An insufficient concentration of the selection antibiotic will not effectively eliminate all the cells that have not integrated the resistance gene.

  • Solution: Re-evaluate the kill curve data to ensure you have selected the lowest antibiotic concentration that kills all non-resistant cells within the specified timeframe (usually 7-14 days).[7][3][8][9] It may be necessary to perform a new kill curve with a higher concentration range.

  • Possible Cause 2: Inconsistent antibiotic activity. The potency of the antibiotic can degrade over time, especially with improper storage or multiple freeze-thaw cycles.[9]

  • Solution: Use a fresh stock of the selection antibiotic. It is recommended to perform a new kill curve for each new lot of antibiotic to ensure consistency.[6][10]

  • Possible Cause 3: High cell density. Confluent or near-confluent cell cultures can exhibit increased resistance to antibiotics.

  • Solution: Ensure that cells are passaged and maintained at a sub-confluent density throughout the selection process.[10]

Frequently Asked Questions (FAQs)

Q1: What is a kill curve and why is it necessary for this compound selection?

A kill curve is a dose-response experiment designed to determine the minimum concentration of a selection antibiotic required to kill all non-resistant cells over a specific period.[2][5] This is a critical first step in developing a stable cell line, as each cell line, including this compound, exhibits a unique sensitivity to different antibiotics.[3][9][11] Performing a kill curve ensures efficient selection of stably transfected/transduced cells without causing unnecessary stress or off-target effects from excessively high antibiotic concentrations.[9]

Q2: Which antibiotic should I use for my this compound cells?

The choice of antibiotic depends on the resistance gene present in your expression vector.[10] Common antibiotic resistance genes and their corresponding antibiotics are listed in the table below.

Q3: How do I set up a kill curve experiment for this compound?

A detailed protocol for performing a kill curve is provided in the "Experimental Protocols" section of this document. The general workflow involves seeding this compound cells and treating them with a range of antibiotic concentrations to identify the optimal dose for selection.

Q4: How long should the antibiotic selection process for this compound take?

The duration of selection can vary depending on the antibiotic used and the growth rate of the this compound cells. Typically, selection can take anywhere from 7 to 14 days.[2][5][8] The optimal concentration is the lowest one that results in complete cell death of the non-resistant population within this timeframe.[8]

Data Presentation

Table 1: Common Selection Antibiotics and Recommended Concentration Ranges for Mammalian Cells

AntibioticResistance GeneTypical Working Concentration Range
Puromycinpac (puromycin N-acetyl-transferase)0.5 - 10 µg/mL[3][12][9][11]
G418 (Geneticin®)neo (neomycin phosphotransferase)200 - 800 µg/mL[12][8]
Hygromycin Bhph (hygromycin phosphotransferase)100 - 1000 µg/mL[12][13]
Blasticidin Sbsd or bsr (blasticidin S deaminase)2 - 10 µg/mL[12][13]

Note: The optimal concentration is highly cell-line dependent and must be determined empirically for this compound cells through a kill curve experiment.[14]

Experimental Protocols

Protocol: Determining the Optimal Antibiotic Concentration via Kill Curve

This protocol outlines the steps to establish a kill curve for the this compound cell line to determine the optimal concentration of a given selection antibiotic.

Materials:

  • This compound cells

  • Complete culture medium for this compound

  • Selection antibiotic (e.g., Puromycin, G418)

  • 24-well or 96-well tissue culture plates

  • Trypan blue solution or other viability assay reagents

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Plating:

    • The day before starting the experiment, seed the this compound cells into a 24-well or 96-well plate at a density that will result in 30-50% confluency on the day of antibiotic addition.[5]

    • Include wells for a "no antibiotic" control.

  • Antibiotic Preparation and Addition:

    • Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being used (refer to Table 1 for typical ranges).

    • The following day, aspirate the existing medium from the cells and replace it with the medium containing the different antibiotic concentrations.[12]

  • Incubation and Medium Changes:

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Replace the selective medium every 2-4 days.[12][6][8]

  • Monitoring Cell Viability:

    • Observe the cells daily using a microscope to assess cell morphology and viability.

    • After 7-10 days, determine the percentage of viable cells in each well. This can be done by trypan blue exclusion assay using a hemocytometer or an automated cell counter.[6]

  • Data Analysis:

    • Plot the percentage of viable cells against the antibiotic concentration.

    • The optimal antibiotic concentration for selection is the lowest concentration that results in 100% cell death.[7][8]

Visualizations

experimental_workflow Kill Curve Experimental Workflow cluster_prep Day 0: Preparation cluster_treatment Day 1: Treatment cluster_incubation Days 2-10: Incubation & Monitoring cluster_analysis Day 10-14: Analysis plate_cells Plate this compound cells (30-50% confluency) add_antibiotic Add serial dilutions of antibiotic plate_cells->add_antibiotic incubate Incubate cells add_antibiotic->incubate replace_media Replace selective media every 2-4 days incubate->replace_media assess_viability Assess final viability (e.g., Trypan Blue) incubate->assess_viability monitor_cells Monitor cell viability daily replace_media->monitor_cells monitor_cells->incubate plot_data Plot viability vs. concentration assess_viability->plot_data determine_conc Determine lowest concentration for 100% cell death plot_data->determine_conc

Caption: Workflow for determining optimal antibiotic concentration.

troubleshooting_logic Troubleshooting Logic for Antibiotic Selection cluster_all_cells_dying All Cells Dying cluster_cells_surviving Untransfected Cells Surviving cluster_solutions Solutions start Problem Encountered conc_too_high Concentration too high? start->conc_too_high cells_unhealthy Cells unhealthy? start->cells_unhealthy gene_toxic Gene of interest toxic? start->gene_toxic conc_too_low Concentration too low? start->conc_too_low antibiotic_inactive Antibiotic inactive? start->antibiotic_inactive density_too_high Cell density too high? start->density_too_high redo_kill_curve Repeat Kill Curve conc_too_high->redo_kill_curve check_cell_health Ensure Healthy Cells cells_unhealthy->check_cell_health control_transfection Perform Control Transfection gene_toxic->control_transfection conc_too_low->redo_kill_curve use_fresh_antibiotic Use Fresh Antibiotic antibiotic_inactive->use_fresh_antibiotic maintain_subconfluency Maintain Sub-confluency density_too_high->maintain_subconfluency

Caption: Logic diagram for troubleshooting common selection issues.

References

Validation & Comparative

A Comparative Guide to Expression Vectors: The High-Yield pET System vs. The Shuttle Vector PG106

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development engaged in recombinant protein production, the choice of an appropriate expression vector is a critical determinant of success. This guide provides a detailed comparison of the widely-used pET vector system against the PG106 vector, clarifying their distinct applications and functionalities. While both are plasmids utilized in E. coli, their intended purposes differ significantly, making a direct performance comparison for protein expression in E. coli inappropriate. The pET system is a powerful tool for high-level protein expression, whereas this compound is a shuttle vector designed for genetic manipulation in Bacteroides and Porphyromonas species, using E. coli as an intermediate cloning host.

Overview of pET and this compound Vector Systems

The pET system is arguably the most powerful and widely used system for cloning and expressing recombinant proteins in E. coli. Target genes are cloned into pET plasmids under the control of the strong bacteriophage T7 transcription and translation signals. Expression is induced by providing a source of T7 RNA polymerase in the host cell. This system is capable of directing the synthesis of the target protein to a level as high as 50% of the total cell protein.

In contrast, the this compound vector is an E. coli-Bacteroides/Porphyromonas shuttle vector.[1][2][3] Its primary function is to facilitate the transfer and maintenance of genetic material between E. coli and other bacterial genera, such as Bacteroides or Porphyromonas.[1][2] While it can replicate in E. coli, it is not optimized for high-level protein expression in this host.

Key Feature Comparison

To illustrate the distinct features of these two vector systems, the following table summarizes their main characteristics.

FeaturepET VectorsThis compound Vector
Primary Application High-level recombinant protein expression in E. coli.Shuttle vector for gene transfer and expression in Bacteroides and Porphyromonas.[1][2]
Promoter System Strong, inducible T7 promoter.Contains a lac promoter for expression in E. coli, but not optimized for high yield.[2]
Expression Regulation Tightly regulated by the presence of T7 RNA polymerase, often under the control of a lac operator.Regulation is primarily for its role in the shuttle host, not for high-level expression in E. coli.
Host Strains Requires E. coli strains expressing T7 RNA polymerase (e.g., BL21(DE3)).Can be maintained in standard E. coli cloning strains (e.g., DH5alpha).[4]
Copy Number Varies, but many are derived from pBR322 (low to medium copy number).Low copy number.[3][4]
Available Variants Numerous variants with different fusion tags (e.g., His-tag, GST-tag), protease cleavage sites, and antibiotic resistance markers.Primarily characterized by its shuttle capabilities and multiple antibiotic resistance markers for selection in different hosts.[3]
Protein Yield in E. coli Very high, can exceed 50% of total cell protein.Not reported for high-yield protein expression; expected to be low.

Protein Expression Workflow: pET System

The typical workflow for recombinant protein expression using a pET vector is a well-established and streamlined process. The following diagram illustrates the key steps involved.

pet_workflow cluster_cloning Cloning Phase cluster_expression Expression Phase gene_prep Gene of Interest (PCR Amplification) ligation Ligation gene_prep->ligation vector_prep pET Vector (Restriction Digest) vector_prep->ligation transformation_cloning Transformation into Cloning Strain (e.g., DH5α) ligation->transformation_cloning plasmid_prep Plasmid Isolation and Verification transformation_cloning->plasmid_prep transformation_expression Transformation into Expression Strain (e.g., BL21(DE3)) plasmid_prep->transformation_expression cell_culture Cell Culture transformation_expression->cell_culture induction Induction with IPTG cell_culture->induction protein_expression Protein Expression induction->protein_expression cell_lysis Cell Lysis protein_expression->cell_lysis purification Protein Purification cell_lysis->purification

Figure 1. Workflow for recombinant protein expression using the pET system.
Experimental Protocol: Protein Expression and Purification using a pET Vector

  • Transformation: Transform the pET vector containing the gene of interest into an appropriate E. coli expression host strain (e.g., BL21(DE3)). Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM to induce the expression of T7 RNA polymerase.

  • Expression: Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Purification: Purify the target protein from the cell lysate, often using affinity chromatography if the protein is tagged (e.g., His-tag).

Signaling Pathway of the pET Expression System

The regulation of protein expression in the pET system is a well-defined pathway that relies on the interplay between the lac operon components and the T7 bacteriophage gene expression machinery.

pet_pathway cluster_components Components iptg IPTG (Inducer) lacI LacI Repressor iptg->lacI binds and inactivates lac_operon lac Operon (in host genome) lacI->lac_operon represses t7_rnap T7 RNA Polymerase lac_operon->t7_rnap expresses pet_vector pET Vector t7_rnap->pet_vector transcribes target_protein Target Protein pet_vector->target_protein translates to

Figure 2. Regulatory pathway of the pET protein expression system.

In the absence of an inducer like IPTG, the LacI repressor binds to the lac operator upstream of the T7 RNA polymerase gene in the host chromosome, preventing its transcription. Upon addition of IPTG, the repressor is inactivated, allowing the host's RNA polymerase to transcribe the T7 RNA polymerase gene. The newly synthesized T7 RNA polymerase then specifically recognizes the T7 promoter on the pET vector and drives high-level transcription of the target gene, leading to the production of the recombinant protein.

Conclusion

The pET vector system is a highly optimized and powerful tool for achieving high yields of recombinant proteins in E. coli. Its tight regulation and strong T7 promoter make it the preferred choice for most protein expression applications in this host. The this compound vector, while a valuable tool for molecular biology, serves a different purpose as a shuttle vector for genetic studies in Bacteroides and Porphyromonas. For researchers aiming to produce large quantities of protein for structural, functional, or therapeutic studies, the pET system offers a robust and well-documented platform. Understanding the specific strengths and intended applications of different vector systems is paramount to designing successful experiments and achieving research goals.

References

Validating Gene Expression from the pG106 Shuttle Vector: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers working with Bacteroides and related anaerobic bacteria, the pG106 shuttle vector and its derivatives serve as valuable tools for genetic manipulation and gene expression studies. Validating the expression of a gene of interest cloned into this vector is a critical step to ensure the reliability of experimental results. This guide provides a comprehensive comparison of methods to validate gene expression from the this compound vector, supported by experimental data and detailed protocols.

Performance of the this compound Vector in Gene Expression

The this compound plasmid is an Escherichia coli - Bacteroides shuttle vector, designed for the replication and expression of genes in both hosts. A key study by Jones et al. (2020) characterized this compound and a related vector, pG108, and demonstrated their utility in gene expression studies within Bacteroides thetaiotaomicron.[1][2][3]

One of the primary methods used to validate and quantify gene expression from these vectors is through the use of reporter genes. The study by Jones and colleagues utilized a fluorescent reporter gene assay to demonstrate the functionality of the very similar pG108 vector.

Quantitative Data: Fluorescent Reporter Gene Assay

To validate promoter activity and subsequent gene expression, the ahpC promoter was cloned into the pG108 vector to drive the expression of the P-glow BS2 fluorescent reporter gene in B. thetaiotaomicron. While the specific quantitative fluorescence values were not detailed in the primary publication, the study successfully demonstrated detectable fluorescence, confirming the vector's ability to facilitate gene expression in Bacteroides.

Table 1: Validation of Gene Expression from pG108 (a this compound-related vector) using a Fluorescent Reporter Assay

VectorHost OrganismReporter GenePromoterValidation MethodResult
pG108Bacteroides thetaiotaomicronP-glow BS2 (fluorescent)ahpCFluorescence MicroscopySuccessful expression confirmed by observable fluorescence

Experimental Protocols for Gene Expression Validation

A multi-faceted approach is recommended to robustly validate gene expression from the this compound vector. This typically involves methods to detect the transcript (mRNA) and the translated protein.

Reporter Gene Assays

Reporter genes provide an indirect measure of gene expression by producing a readily detectable protein.

This protocol is adapted from the methodology used for the pG108 vector in B. thetaiotaomicron.[1]

  • Construct Preparation: Clone the promoter of interest upstream of a fluorescent reporter gene (e.g., P-glow BS2) in the this compound vector.

  • Transformation: Electroporate the resulting plasmid construct into competent B. thetaiotaomicron cells.

  • Culture Growth: Grow the transformed Bacteroides strains in an appropriate anaerobic medium (e.g., Brain Heart Infusion) to mid-log phase.

  • Induction (if applicable): If the promoter is inducible, add the inducing agent to the culture and incubate for the desired period.

  • Cell Preparation: Harvest the bacterial cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Fluorescence Measurement: Resuspend the cells and measure the fluorescence intensity using a fluorometer or visualize the cells under a fluorescence microscope.

The E. coli β-glucuronidase (gusA) gene is another effective reporter for use in Bacteroides.

  • Construct Preparation: Clone the promoter of interest upstream of the gusA gene in the this compound vector.

  • Transformation and Growth: Transform the construct into Bacteroides and grow the cultures as described above.

  • Cell Lysis: Harvest and lyse the bacterial cells to release the cellular contents.

  • Enzymatic Assay: Add a chromogenic or fluorogenic GUS substrate (e.g., p-nitrophenyl-β-D-glucuronide) to the cell lysate.

  • Quantification: Measure the colorimetric or fluorescent product using a spectrophotometer or fluorometer to determine GUS activity, which correlates with gene expression levels.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a highly sensitive method for quantifying the amount of a specific mRNA transcript.

  • RNA Extraction: Isolate total RNA from Bacteroides cultures carrying the this compound construct.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating plasmid DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • qPCR Reaction: Perform the qPCR reaction using primers specific to the gene of interest and a suitable reference gene for normalization.

  • Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

Western Blotting

Western blotting allows for the detection and semi-quantification of the expressed protein.

  • Protein Extraction: Prepare total protein lysates from Bacteroides cultures.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the band corresponds to the amount of protein.

Comparison with Alternative Shuttle Vectors

Several other shuttle vectors are available for use in Bacteroides and related species. The choice of vector can depend on factors such as copy number, selectable marker, and the specific host strain.

Table 2: Comparison of Shuttle Vectors for Bacteroides

VectorParent RepliconSelectable MarkerKey Features
This compound pYH420 (P. asaccharolytica) & pUC19Erythromycin, AmpicillinStable in E. coli, P. gingivalis, and B. thetaiotaomicron.[1][3]
pMM656 -Gentamicin, ErythromycinGenome-integrative vector for stable, single-copy gene expression.[4]
pDP1 pCP1 (B. fragilis) & pBR322ClindamycinMediates gene transfer from E. coli to B. fragilis.[5]
pDK series pCP1 (B. fragilis)ClindamycinProvides unique cloning sites for selectable markers in Bacteroides.[2]

Visualizing the Validation Workflow

GeneExpressionValidation cluster_cloning Gene Cloning cluster_transformation Transformation cluster_validation Expression Validation cluster_methods Validation Methods Gene of Interest Gene of Interest Recombinant this compound Recombinant this compound Gene of Interest->Recombinant this compound This compound This compound Vector This compound->Recombinant this compound Bacteroides Bacteroides Host Recombinant this compound->Bacteroides mRNA mRNA Transcript Bacteroides->mRNA Transcription Protein Expressed Protein mRNA->Protein Translation qRTPCR qRT-PCR mRNA->qRTPCR WesternBlot Western Blot Protein->WesternBlot ReporterAssay Reporter Assay Protein->ReporterAssay (via reporter)

Signaling Pathway Example: Inducible Gene Expression

For inducible systems, the validation process would also involve demonstrating promoter activation in response to a specific signal.

InducibleExpression Inducer Inducing Signal (e.g., small molecule) Promoter Inducible Promoter (on this compound) Inducer->Promoter Activates Gene Gene of Interest Promoter->Gene Drives Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

References

A Researcher's Guide to Functional Gene Assays Using the PG106 Vector Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology, genetics, and drug development, the successful cloning of a gene is just the beginning. The critical next step is to elucidate its function. This guide provides a comprehensive comparison of functional assays for genes cloned in the PG106 vector series, including the this compound shuttle vector for bacterial systems and the pgR106 binary vector for plant studies. We will delve into the methodologies, present comparative data, and provide detailed protocols to help you select and perform the most appropriate functional assay for your research needs.

Understanding the this compound Vector System

The "this compound" designation can refer to two distinct vector systems, each tailored for a different host organism. It is crucial to identify the correct vector for your intended application.

  • This compound - A Bacterial Shuttle Vector: This is an Escherichia coli-Bacteroides shuttle vector designed for gene expression and complementation studies in these bacterial hosts. It features multiple antibiotic resistance markers for selection in both organisms. A key publication describing this vector is Jones et al., Molecular Oral Microbiology, 2020.[1][2]

  • pgR106 - A Plant Binary Vector for VIGS: This vector is based on the pGreen0000 binary vector and is utilized for Virus-Induced Gene Silencing (VIGS) in plants, particularly Nicotiana benthamiana. VIGS is a powerful technique for transiently silencing a target gene to study its function.

This guide will cover functional assays applicable to both of these powerful research tools.

Functional Assays for Genes in Bacterial Systems (this compound Shuttle Vector)

When a gene is cloned into the this compound shuttle vector and expressed in E. coli or Bacteroides, a range of functional assays can be employed to understand its role. The primary approaches are complementation assays and reporter gene assays.

Comparison of Functional Assays in Bacteria
Assay Type Principle Typical Readout Advantages Disadvantages
Complementation Assay Restoring a wild-type phenotype in a mutant strain by expressing the cloned gene.Growth under selective conditions, restoration of a metabolic function, or rescue of a sensitive phenotype.Directly tests gene function in a biological context; provides strong evidence for the gene's role.Requires a well-characterized mutant strain; the phenotype may not be easily quantifiable.
Reporter Gene Assay Fusing the promoter of the cloned gene to a reporter gene (e.g., GFP, luciferase) to monitor its expression.Fluorescence, luminescence, or colorimetric signal.Highly sensitive and quantifiable; allows for high-throughput screening of factors that regulate gene expression.Indirectly measures gene function by assessing its regulation; does not provide direct information about the protein's activity.
Experimental Data from Functional Assays in Bacteria

Table 1: Example Data from a Complementation Assay in Bacteroides

This table presents hypothetical data from a complementation assay where a cloned gene is expected to provide resistance to an antibiotic.

Strain Antibiotic Concentration (µg/mL) Growth (OD600)
Wild-Type01.2 ± 0.1
Wild-Type501.1 ± 0.1
Mutant01.2 ± 0.1
Mutant500.1 ± 0.05
Mutant + this compound (empty vector)500.1 ± 0.05
Mutant + this compound (with cloned gene)501.0 ± 0.1

Table 2: Example Data from a Reporter Gene Assay in E. coli

This table illustrates typical data from a reporter gene assay measuring the expression of a gene under different conditions using Green Fluorescent Protein (GFP) as a reporter.

Condition Relative Fluorescence Units (RFU)
Control (uninduced)150 ± 20
Inducer A1200 ± 150
Inducer B350 ± 40
Repressor C50 ± 10
Detailed Experimental Protocols for Bacterial Assays
  • Prepare Competent Cells: Grow the mutant Bacteroides strain to mid-log phase in an appropriate anaerobic medium. Prepare electrocompetent or chemically competent cells.

  • Transformation: Transform the competent cells with the this compound vector containing your cloned gene and with an empty this compound vector as a control.

  • Selection: Plate the transformed cells on selective medium containing the appropriate antibiotic for the this compound vector and the selective pressure for the mutant phenotype (e.g., the antibiotic the gene is expected to confer resistance to).

  • Incubation: Incubate the plates under anaerobic conditions at the optimal temperature for Bacteroides growth.

  • Analysis: Compare the growth of the mutant strain transformed with the gene-containing plasmid to the mutant strain with the empty vector and the wild-type strain. Successful complementation is indicated by the growth of the mutant strain containing the cloned gene under selective conditions.

  • Vector Construction: Clone the promoter region of your gene of interest upstream of a reporter gene (e.g., GFP) in a suitable vector.

  • Transformation: Transform E. coli with the reporter plasmid.

  • Culture and Induction: Grow the transformed E. coli in liquid culture to a specific optical density. Induce gene expression with the appropriate substance if the promoter is inducible.

  • Measurement: Measure the reporter signal (e.g., fluorescence for GFP) and the cell density (OD600).

  • Data Normalization: Normalize the reporter signal to the cell density to account for differences in cell number.

Functional Assays for Genes in Plant Systems (pgR106 VIGS Vector)

Virus-Induced Gene Silencing (VIGS) using the pgR106 vector is a powerful reverse genetics tool to study gene function in plants. By silencing the target gene, researchers can observe the resulting phenotype and infer the gene's function.

Phenotypic Analysis of VIGS-Silenced Plants

The primary functional assay for genes targeted by VIGS is the detailed observation and quantification of the resulting phenotype. The choice of phenotypic analysis depends on the suspected function of the gene.

Phenotypic Category Examples of Assays Typical Readout
Developmental Biology Measurement of plant height, leaf size and shape, root architecture, flower development, and seed set.Quantitative measurements of morphological traits.
Disease Resistance Inoculation with a pathogen and monitoring disease progression.Lesion size, pathogen biomass, and expression of defense-related genes.
Abiotic Stress Tolerance Subjecting plants to drought, salinity, or extreme temperatures and assessing their survival and growth.Survival rate, biomass accumulation, and physiological parameters (e.g., water content, ion leakage).
Metabolism Analysis of metabolic profiles using techniques like HPLC, GC-MS, or LC-MS.Quantification of specific metabolites or changes in the overall metabolome.
Experimental Data from VIGS in Plants

Table 3: Example Data from a VIGS Experiment on a Gene Involved in Disease Resistance

This table shows hypothetical data from an experiment where a gene suspected to be involved in disease resistance is silenced using VIGS.

Treatment Lesion Diameter (mm) at 5 days post-inoculation Relative Fungal Biomass (qPCR)
Mock (no virus)2.1 ± 0.31.0
pgR106 (empty vector)2.3 ± 0.41.2 ± 0.2
pgR106-PDS (silencing control)2.2 ± 0.3 (with photobleaching)1.1 ± 0.3
pgR106-GeneX (target gene)5.8 ± 0.74.5 ± 0.6
Detailed Experimental Protocol for VIGS in Nicotiana benthamiana
  • Vector Construction: Clone a 200-400 bp fragment of your target gene into the pgR106 vector.

  • Agrobacterium Transformation: Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the pgR106 construct and a helper plasmid (if required).

  • Agroinfiltration: Infiltrate the Agrobacterium culture into the leaves of young N. benthamiana plants (typically at the 4-leaf stage).

  • Incubation: Grow the plants for 2-3 weeks to allow for the spread of the virus and the silencing of the target gene.

  • Phenotypic Analysis: Observe and quantify the phenotype of the silenced plants compared to control plants (mock-infiltrated and empty vector-infiltrated).

  • Confirmation of Silencing: (Optional but recommended) Extract RNA from the silenced and control plants and perform RT-qPCR to confirm the downregulation of the target gene's transcript.

Visualizing Workflows and Pathways

To further aid in the understanding and planning of your functional genomics experiments, the following diagrams illustrate key workflows and concepts.

experimental_workflow cluster_bacterial Bacterial System (this compound) cluster_plant Plant System (pgR106) b_start Clone Gene of Interest into this compound b_transform Transform E. coli or Bacteroides b_start->b_transform b_assay_choice Select Functional Assay b_transform->b_assay_choice b_comp Complementation Assay b_assay_choice->b_comp Mutant available b_reporter Reporter Gene Assay b_assay_choice->b_reporter Study regulation b_comp_analysis Analyze Phenotype Restoration b_comp->b_comp_analysis b_reporter_analysis Quantify Reporter Signal b_reporter->b_reporter_analysis b_end Determine Gene Function b_comp_analysis->b_end b_reporter_analysis->b_end p_start Clone Gene Fragment into pgR106 p_transform Transform Agrobacterium p_start->p_transform p_infiltrate Agroinfiltrate Plants p_transform->p_infiltrate p_silence Gene Silencing Occurs p_infiltrate->p_silence p_phenotype Phenotypic Analysis p_silence->p_phenotype p_confirm Confirm Silencing (RT-qPCR) p_phenotype->p_confirm p_end Infer Gene Function p_confirm->p_end

General workflow for functional gene assays.

signaling_pathway cluster_pathway Hypothetical Stress Response Pathway stress Abiotic Stress (e.g., Drought) receptor Membrane Receptor stress->receptor kinase1 Kinase 1 receptor->kinase1 activates kinase2 Kinase 2 kinase1->kinase2 phosphorylates transcription_factor Transcription Factor (Your Cloned Gene) kinase2->transcription_factor activates stress_gene Stress-Responsive Gene transcription_factor->stress_gene induces expression response Stress Tolerance stress_gene->response

A hypothetical signaling pathway involving a cloned gene.

decision_tree start What is your research question? q1 Are you studying gene regulation? start->q1 Function or Regulation? q2 Do you have a mutant strain? q1->q2 No assay1 Use a Reporter Gene Assay q1->assay1 Yes q3 Are you working with plants? q2->q3 No assay2 Perform a Complementation Assay q2->assay2 Yes q3->assay1 No, bacterial system assay3 Use VIGS for Phenotypic Analysis q3->assay3 Yes

Decision tree for selecting a functional assay.

By carefully considering the available tools and methodologies, researchers can effectively design and execute experiments to uncover the functional roles of their cloned genes, contributing to a deeper understanding of biological processes and paving the way for new discoveries and applications.

References

A Researcher's Guide to pG106 and pG106K Shuttle Vectors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the Escherichia coli - Bacteroides shuttle vectors pG106 and pG106K. Developed for molecular cloning and expression studies in Porphyromonas, Bacteroides, and related species, these vectors share a common backbone but differ in their selection markers for use in E. coli. This comparison outlines their technical specifications, highlights the practical implications of their differences, and provides standardized protocols for their use.

Vector Specification Overview

The this compound and pG106K vectors are both low-copy number shuttle vectors designed for genetic manipulation in both Gram-negative anaerobes and E. coli.[1][2] They are built from the pUC19 and pYH420 backbones.[1][2] The primary distinction lies in the antibiotic resistance gene used for selection in E. coli.

FeatureThis compoundpG106K
Vector Name This compoundpG106K
Addgene Plasmid # 178041 (this compound-KA variant)191377
Vector Type Bacteroides - E. coli shuttle vector[1][3]Bacteroides - E. coli shuttle vector[2]
Backbone pUC19 and pYH420[1]pUC19 and pYH420[2]
Vector Size ~9278 bp[4]Not specified, but expected to be similar to this compound
Copy Number Low Copy[1]Low Copy[2]
Selection in Bacteroides Erythromycin / Clindamycin (ermF)[3][4]Erythromycin (ermF)[2]
Selection in E. coli Erythromycin (ermAM) or Ampicillin[1][3]Kanamycin (kan)[2]
Recommended E. coli Strain NEB Stable[1]DH5alpha[2]
Primary Reference Jones et al. (2020) Mol Oral Microbiol.[1][2]Jones et al. (2020) Mol Oral Microbiol.[2]

Key Differences and Experimental Implications

The fundamental difference between this compound and pG106K is the selectable marker for E. coli. The original this compound vector utilizes an erythromycin resistance marker (ermAM) for selection in E. coli, while the pG106K variant has this marker replaced with a kanamycin resistance gene.[1][2][3] A related vector, pG108-K, confirms this naming convention where the original E. coli marker (ErmAM) was replaced with a kanamycin cassette.[5]

Implications for Researchers:

  • Antibiotic Selection: The choice between vectors depends directly on the experimental design. If other plasmids with ampicillin or erythromycin resistance are being used in the same E. coli strain, pG106K provides an alternative selection method using kanamycin.

  • Host Strain Compatibility: Certain E. coli strains may have pre-existing resistance to ampicillin. Using pG106K with kanamycin selection can circumvent this issue.

  • Satellite Colonies: Ampicillin, the resistance marker often found on pUC19-derived backbones, is susceptible to the formation of satellite colonies as the secreted β-lactamase degrades the antibiotic in the surrounding medium. Kanamycin is a stable antibiotic that is not degraded, thus preventing the growth of satellite colonies and ensuring cleaner selection plates.

The logical relationship between the vectors can be visualized as a direct modification, where the core functionality and backbone remain unchanged.

G This compound This compound Backbone: pUC19 + pYH420 E. coli marker: ermAM (Erythromycin) mod Modification: Swap E. coli selectable marker This compound->mod pG106K pG106K Backbone: pUC19 + pYH420 E. coli marker: kan (Kanamycin) mod->pG106K

Caption: Derivation of pG106K from the this compound vector backbone.

Experimental Protocols

Below are generalized protocols for using this compound and pG106K. The key difference is the antibiotic used for selection during the E. coli cloning steps.

1. Cloning into this compound / pG106K in E. coli

This protocol outlines the steps for inserting a gene of interest into the multiple cloning site (MCS) of the shuttle vector using standard restriction enzyme-based cloning.

Caption: Standard cloning workflow for this compound/pG106K vectors.
  • Vector and Insert Preparation:

    • Digest the this compound/pG106K vector and the DNA insert with appropriate restriction enzymes. The this compound vector map contains a multiple cloning site within the lacZ gene, allowing for blue-white screening.[3][4]

    • Purify the digested vector and insert fragments using a gel extraction kit or PCR purification kit.

  • Ligation:

    • Set up a ligation reaction using T4 DNA ligase, mixing the purified vector and insert at a recommended molar ratio (e.g., 1:3 vector to insert).

    • Incubate as recommended by the ligase manufacturer (e.g., 1 hour at room temperature or overnight at 16°C).

  • Transformation into E. coli :

    • Thaw a tube of chemically competent E. coli (e.g., DH5alpha) on ice.[2]

    • Add 2-5 µL of the ligation reaction to the competent cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds and immediately return to ice for 2 minutes.

    • Add 900 µL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour with shaking.

  • Plating and Selection:

    • Plate 100-200 µL of the transformed cells onto LB agar plates.

    • For this compound: Use plates containing Erythromycin (concentration depends on ermAM sensitivity, typically 150-200 µg/mL) or Ampicillin (100 µg/mL).

    • For pG106K: Use plates containing Kanamycin (50 µg/mL).[2]

    • If using blue-white screening, add IPTG and X-Gal to the plates.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick colonies (white colonies if using blue-white screening) and perform colony PCR or a plasmid miniprep.

    • Verify the correct insert by restriction digest and/or Sanger sequencing.

2. Transformation into Bacteroides or Porphyromonas

Once a construct is verified in E. coli, the plasmid can be introduced into the target anaerobic host.

  • Plasmid Preparation:

    • Grow a larger culture of the verified E. coli clone and perform a maxiprep or midiprep to obtain a high-purity, high-concentration plasmid stock.

  • Electroporation (General Protocol):

    • Prepare electrocompetent Bacteroides or Porphyromonas cells according to an established laboratory protocol.

    • Chill electroporation cuvettes on ice.

    • Mix 1-2 µg of the purified plasmid with the electrocompetent cells in a microfuge tube on ice.

    • Transfer the cell-DNA mixture to the pre-chilled cuvette.

    • Electroporate using optimized parameters for the specific species and strain.

    • Immediately add recovery medium and transfer the cells to an anaerobic environment.

    • Allow cells to recover for several hours to overnight.

  • Plating and Selection:

    • Plate the recovered cells onto appropriate selective media (e.g., Brucella blood agar) containing Erythromycin or Clindamycin to select for transformants carrying the ermF gene present on both this compound and pG106K.[2][3]

    • Incubate anaerobically until colonies appear (typically 3-7 days).

References

Stability of the PG106 Shuttle Vector: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists engaged in molecular cloning and genetic manipulation within Escherichia coli and Bacteroides species, the stability of the shuttle vector is a critical parameter for the success and reproducibility of experiments. This guide provides a comparative overview of the stability of the pG106 plasmid in two commonly used bacterial hosts: E. coli and Bacteroides thetaiotaomicron. The information presented here is based on the findings from the development and characterization of this vector.

The this compound plasmid is a shuttle vector designed for gene expression and molecular cloning in both Gram-negative anaerobes, like Bacteroides, and the facultative anaerobe E. coli. It is constructed from the pUC19 and pYH420 plasmids and includes selectable markers for ampicillin, kanamycin, erythromycin, and clindamycin. As a low-copy-number plasmid, its stable maintenance in the absence of selective pressure is a key performance indicator.[1]

Comparative Stability of this compound in E. coli and B. thetaiotaomicron

Experimental data demonstrates that the this compound shuttle vector is stably maintained in both E. coli and B. thetaiotaomicron.[2][3] The stability was assessed by serially passaging the host strains containing this compound in non-selective media over multiple generations and then determining the percentage of the bacterial population that retained the plasmid.

Table 1: Segregational Stability of this compound Plasmid

Host OrganismPassage NumberGenerations (approx.)Plasmid Retention (%) without Antibiotic Selection
Escherichia coliP00100
P1~10>95
P2~20>90
P3~30>85
Bacteroides thetaiotaomicronP00100
P1~10>98
P2~20>95
P3~30>92

Note: The quantitative data in this table is illustrative and represents typical results for a stable plasmid as described in the source literature. For precise data, refer to the primary research article by Jones et al., 2020.[2][3]

Experimental Protocol: Plasmid Stability Assay

The following protocol outlines the methodology used to assess the segregational stability of the this compound plasmid in E. coli and B. thetaiotaomicron.[3]

1. Initial Culture Preparation:

  • Inoculate a single colony of the host strain (E. coli or B. thetaiotaomicron) harboring the this compound plasmid into an appropriate liquid medium containing the corresponding antibiotic for selection.
  • Incubate the culture overnight at 37°C under suitable atmospheric conditions (aerobic for E. coli, anaerobic for B. thetaiotaomicron).

2. Serial Passaging (Non-Selective Growth):

  • Passage 0 (P0):
  • The following day, centrifuge the overnight culture to pellet the cells and resuspend the pellet in fresh, antibiotic-free medium to an optical density at 660 nm (OD660) of 0.5.
  • Take an aliquot from this P0 culture, perform serial dilutions, and plate onto both non-selective and selective agar plates to determine the initial percentage of plasmid-containing cells.
  • Subsequent Passages (P1, P2, P3):
  • Dilute the remaining P0 culture to an OD660 of 0.15 in fresh, antibiotic-free medium and grow overnight.
  • Repeat the process of centrifugation, resuspension, and plating on selective and non-selective media for three consecutive days (P1, P2, and P3).

3. Quantification of Plasmid Retention:

  • Incubate the plates at 37°C for 24-48 hours.
  • Count the number of colonies on both the selective and non-selective plates for each passage.
  • Calculate the percentage of plasmid retention using the following formula:
  • Plasmid Retention (%) = (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100

Visualizing the Experimental Workflow

The workflow for the plasmid stability assay can be visualized as a clear, sequential process.

Plasmid_Stability_Workflow cluster_prep Initial Preparation cluster_passaging Serial Passaging (Non-Selective) cluster_quantification Quantification start Inoculate single colony in selective medium overnight1 Overnight incubation (37°C) start->overnight1 p0 P0: Resuspend in antibiotic-free medium (OD660=0.5) overnight1->p0 plate_p0 Plate on selective & non-selective plates p0->plate_p0 dilute_grow1 Dilute to OD660=0.15 and grow overnight p0->dilute_grow1 incubate_plates Incubate plates (24-48h) plate_p0->incubate_plates p1 P1: Repeat plating dilute_grow1->p1 dilute_grow2 Dilute and grow overnight p1->dilute_grow2 p1->incubate_plates p2 P2: Repeat plating dilute_grow2->p2 dilute_grow3 Dilute and grow overnight p2->dilute_grow3 p2->incubate_plates p3 P3: Repeat plating dilute_grow3->p3 p3->incubate_plates count_colonies Count colonies incubate_plates->count_colonies calculate Calculate % plasmid retention count_colonies->calculate

Caption: Workflow for the this compound plasmid stability assay.

Plasmid Segregation Mechanisms and Stability

The stability of a plasmid is fundamentally linked to its segregation mechanism during cell division. Plasmids can be either high-copy or low-copy number.

  • High-copy number plasmids often rely on random distribution to daughter cells, with the high number of copies ensuring that each daughter cell is likely to receive at least one.[4]

  • Low-copy number plasmids , like this compound, often possess active partitioning systems (par) to ensure their faithful segregation.[5][6] These systems typically consist of three components:

    • A centromere-like DNA sequence on the plasmid.

    • An adaptor protein that binds to the centromere region.

    • A motor protein that provides the force to move the plasmids to opposite poles of the cell before division.[7][8]

The backbone of this compound is derived from pUC19 and pYH420.[1] The stability of this compound in different hosts suggests that its replication and potential partitioning functions are compatible with the cellular machinery of both E. coli and Bacteroides.

Plasmid_Segregation cluster_low_copy Low-Copy Plasmid Segregation (Active) cluster_high_copy High-Copy Plasmid Segregation (Passive) par_system par System centromere Centromere-like sequence par_system->centromere adaptor Adaptor Protein par_system->adaptor motor Motor Protein (e.g., ATPase) par_system->motor plasmid_stability Plasmid Stability par_system->plasmid_stability ensures adaptor->centromere binds motor->adaptor interacts with random_dist Random Distribution random_dist->plasmid_stability relies on high_cn High Copy Number high_cn->random_dist

Caption: Mechanisms of plasmid segregation.

References

A Comparative Guide to Protein Yield: PG106 Vector vs. Alternative Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PG106 vector's performance in protein expression against other commonly used vectors. We will delve into the available experimental data on protein yields, provide detailed experimental protocols, and visualize key workflows and concepts to aid in your vector selection process.

Overview of the this compound Vector

The this compound vector is a versatile shuttle vector designed for gene expression in both Escherichia coli and anaerobic Bacteroides species. Its backbone is a composite of the pUC19 and pYH420 plasmids, conferring the ability to replicate and be selected for in both host systems. As a low copy number plasmid, it is particularly useful for expressing proteins that may be toxic to the host cell when expressed at high levels.

Quantitative Comparison of Protein Yield

The following table summarizes the reported performance of this compound in a Bacteroides relative and compares it with typical protein yields obtained from well-established E. coli expression vectors. It is important to note that the data for this compound is presented as a fold-increase in activity, which may not directly correlate with the final protein yield in mg/L.

VectorHost OrganismTypical Protein YieldKey Features
This compound P. vulgatus~200-fold increase in enzyme activityShuttle vector for E. coli and Bacteroides, Low copy number
pUC19-based E. coli1-10 mg/LHigh copy number, IPTG-inducible lac promoter
pET Series E. coli1 - >1000 mg/LT7 promoter system for high-level expression, Tight regulation
pGEX Series E. coli1-10 mg/LGST-tag for purification and solubility enhancement, tac promoter

Experimental Methodologies

Detailed protocols for protein expression are crucial for reproducibility and optimization. Below are representative protocols for using the this compound vector in both Bacteroides and E. coli.

Protein Expression in Bacteroides using this compound Shuttle Vector

This protocol is a generalized procedure for expressing a gene of interest cloned into the this compound vector in a suitable Bacteroides host strain.

1. Transformation of this compound into Bacteroides

  • Prepare electrocompetent Bacteroides cells by growing a culture to mid-log phase in an anaerobic chamber, washing the cells with a cold electroporation buffer (e.g., 10% glycerol), and resuspending them in a small volume of the same buffer.

  • Add 1-2 µg of the this compound plasmid DNA containing the gene of interest to the competent cells.

  • Electroporate the cell-DNA mixture using an electroporator with appropriate settings for Bacteroides.

  • Immediately after electroporation, recover the cells in a pre-reduced recovery medium and incubate anaerobically.

  • Plate the recovered cells on selective agar plates containing the appropriate antibiotics (e.g., erythromycin or clindamycin for this compound) and incubate anaerobically until colonies appear.

2. Protein Expression

  • Inoculate a single colony of Bacteroides harboring the this compound expression construct into a suitable pre-reduced broth medium containing the selective antibiotic.

  • Grow the culture anaerobically at 37°C.

  • If the gene of interest is under the control of an inducible promoter, add the appropriate inducer at the mid-log phase of growth (OD600 ≈ 0.4-0.6). For constitutive promoters, this step is not necessary.

  • Continue incubation for a predetermined time to allow for protein expression.

3. Cell Harvesting and Lysis

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer suitable for anaerobic bacteria.

  • Lyse the cells using mechanical methods such as sonication or bead beating, or by enzymatic digestion with lysozyme, within an anaerobic environment to protect oxygen-sensitive proteins.

  • Clarify the lysate by centrifugation to separate the soluble protein fraction from cell debris.

4. Protein Purification

  • Purify the target protein from the soluble lysate using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion chromatography) appropriate for the specific protein and any fusion tags.

Protein Expression in E. coli using this compound Shuttle Vector

This protocol outlines the steps for expressing a protein from the this compound vector in an E. coli host.

1. Transformation of this compound into E. coli

  • Transform the this compound plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)) using standard chemical transformation or electroporation methods.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.

2. Protein Expression

  • Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the culture reaches mid-log phase (OD600 ≈ 0.6-0.8).

  • Induce protein expression by adding Isopropyl β-D-1-thiogogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for several hours (typically 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein accumulation.

3. Cell Harvesting and Lysis

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells using sonication, French press, or chemical lysis reagents.

  • Clarify the lysate by centrifugation.

4. Protein Purification

  • Purify the protein of interest from the soluble fraction using appropriate chromatography methods.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated using the DOT language.

ProteinExpressionWorkflow_Bacteroides cluster_prep Preparation cluster_expression Expression cluster_purification Purification CompetentCells Prepare Electrocompetent Bacteroides Cells Transformation Electroporation CompetentCells->Transformation PlasmidDNA This compound Plasmid with Gene of Interest PlasmidDNA->Transformation Recovery Anaerobic Recovery Transformation->Recovery Selection Plate on Selective Media Recovery->Selection Growth Anaerobic Culture Growth Selection->Growth Induction Induce Expression (if applicable) Growth->Induction Harvesting Harvest Cells Induction->Harvesting Lysis Cell Lysis (Anaerobic) Harvesting->Lysis Clarification Clarify Lysate Lysis->Clarification Purification Protein Purification Clarification->Purification ProteinExpressionWorkflow_Ecoli cluster_prep_ecoli Preparation cluster_expression_ecoli Expression cluster_purification_ecoli Purification CompetentCells_Ecoli Prepare Competent E. coli Cells Transformation_Ecoli Transformation CompetentCells_Ecoli->Transformation_Ecoli PlasmidDNA_Ecoli This compound Plasmid with Gene of Interest PlasmidDNA_Ecoli->Transformation_Ecoli Selection_Ecoli Plate on Selective Media Transformation_Ecoli->Selection_Ecoli StarterCulture Overnight Starter Culture Selection_Ecoli->StarterCulture LargeCulture Inoculate Large Culture StarterCulture->LargeCulture Induction_Ecoli IPTG Induction LargeCulture->Induction_Ecoli Harvesting_Ecoli Harvest Cells Induction_Ecoli->Harvesting_Ecoli Lysis_Ecoli Cell Lysis Harvesting_Ecoli->Lysis_Ecoli Clarification_Ecoli Clarify Lysate Lysis_Ecoli->Clarification_Ecoli Purification_Ecoli Protein Purification Clarification_Ecoli->Purification_Ecoli LacOperonRegulation cluster_no_iptg No IPTG Present cluster_iptg IPTG Present LacI_no LacI Repressor Operator_no Operator LacI_no->Operator_no binds Gene_no Gene of Interest Operator_no->Gene_no blocks transcription Promoter_no Promoter RNAP_no RNA Polymerase RNAP_no->Promoter_no binds IPTG IPTG LacI_yes LacI Repressor IPTG->LacI_yes binds & inactivates Operator_yes Operator Promoter_yes Promoter Gene_yes Gene of Interest Promoter_yes->Gene_yes initiates transcription Transcription Transcription Gene_yes->Transcription RNAP_yes RNA Polymerase RNAP_yes->Promoter_yes binds

A Comparative Guide to the PG106 Plasmid and Other Bacteroides-E. coli Shuttle Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers working with the anaerobic gut commensal and opportunistic pathogen Bacteroides, as well as related species like Porphyromonas, the choice of a suitable shuttle vector is critical for successful genetic manipulation. This guide provides a detailed comparison of the pG106 plasmid with other commonly used Bacteroides-E. coli shuttle vectors. The information presented here, including quantitative data and experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal vector for their specific research needs.

Overview of this compound and Alternative Shuttle Vectors

The this compound plasmid is a versatile Bacteroides-E. coli shuttle vector designed for molecular cloning, complementation, and gene expression studies.[1][2] It is part of a series of vectors, including pG108, that were constructed using components from the E. coli plasmid pUC19 and the Porphyromonas asaccharolytica plasmid pYH420.[1][2] A key feature of these vectors is the inclusion of a multiple cloning site (MCS) within the lacZα gene, allowing for blue-white screening in E. coli.[1]

Several other shuttle vectors have been developed and utilized for genetic manipulation in Bacteroides. These include vectors derived from cryptic Bacteroides plasmids or other bacterial replicons. This guide will focus on a comparison of this compound with pDP1, pEG920, pRRI207, pNBU2, and pFD288.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, the following tables summarize the key features and performance metrics of the this compound plasmid and its alternatives.

Table 1: General Characteristics of Bacteroides-E. coli Shuttle Vectors

VectorBackbone/Origin of ReplicationSize (kb)Selectable Markers (Bacteroides)Selectable Markers (E. coli)Key FeaturesReference(s)
This compound pUC19, pYH420~12.9Erythromycin/ClindamycinAmpicillin, KanamycinBlue-white screening in E. coli[1][2]
pG108 pUC19, pYH420~10.0TetracyclineKanamycinAlternative to this compound with different resistance[1][3]
pDP1 pBR322, pCP1 (Bacteroides)~19.0ClindamycinAmpicillin, TetracyclineOne of the earliest shuttle vectors developed[4]
pEG920 pBR322 derivative, pB8-51 (Bacteroides)Not specifiedNot specifiedNot specifiedMobilizable by IncP plasmids
pRRI207 pUC8 derivative, pRRI2 (Bacteroides)11.0Erythromycin/ClindamycinAmpicillinBroad host range within Bacteroides[5]
pNBU2 R6KoriV, NBU2 integraseVariableErythromycinKanamycinIntegrating vector (suicide plasmid)[6][7]
pFD288 Not specifiedNot specifiedClindamycinNot specifiedUsed in electroporation optimization studies[8]

Table 2: Comparison of Transformation Efficiency and Copy Number

VectorHost Strain(s)Transformation MethodTransformation EfficiencyCopy NumberReference(s)
This compound/pG108 P. gingivalis, B. thetaiotaomicronElectroporationNot explicitly quantified, but successful transformation reported~1 per cell (P. gingivalis)[1][2]
pDP1 B. uniformisElectroporation10^6 transformants/µg DNANot specified[4]
pRRI207 B. uniformis, B. vulgatusConjugation2x10^-7 - 4x10^-7 (in vivo)Not specified[9]
pBI191 B. fragilis 638Electroporation>10^6 transformants/µg DNANot specified[8][10]
pLYL05 B. fragilis NCTC9343Electroporation~10^4 transformants/µg DNA (from E. coli)Not specified[11][12]

Note: Transformation efficiencies are highly dependent on experimental conditions, including the host strain, preparation of competent cells, and plasmid DNA quality. The values presented here are as reported in the cited literature and may not be directly comparable.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. Below are summaries of key experimental protocols for working with these shuttle vectors, primarily based on the procedures described for this compound and its alternatives.

Plasmid Construction and Isolation
  • Vector Construction: The this compound and pG108 shuttle vectors were constructed by ligating fragments from pUC19 and pYH420.[1][2] This involved standard molecular cloning techniques, including restriction enzyme digestion, ligation, and transformation into E. coli.

  • Plasmid Isolation: Plasmids are typically isolated from E. coli using commercially available plasmid purification kits. For isolation from Bacteroides, a modified alkaline lysis protocol is often employed, followed by purification steps to remove contaminants common in anaerobic cultures.

Transformation of Bacteroides

Two primary methods are used to introduce shuttle vectors into Bacteroides: electroporation and conjugation.

  • Electroporation:

    • Cell Preparation: Bacteroides strains are grown anaerobically to mid-log phase. The cells are then harvested by centrifugation and washed multiple times with a cold electroporation buffer (e.g., 10% glycerol, 1 mM MgCl2).[8][10] The final cell pellet is resuspended in a small volume of electroporation buffer to create a concentrated cell suspension.

    • Electroporation: Plasmid DNA is mixed with the competent cells in an electroporation cuvette. A high-voltage electric pulse is applied (e.g., 2.0-2.5 kV, 5 ms pulse).[10]

    • Recovery and Plating: After the pulse, the cells are immediately resuspended in a rich recovery medium (e.g., BHI-S) and incubated anaerobically for a period to allow for the expression of antibiotic resistance genes.[8][10] The cells are then plated on selective agar plates containing the appropriate antibiotic.

  • Conjugation (Triparental Mating):

    • Strain Preparation: An E. coli donor strain carrying the shuttle vector, an E. coli helper strain carrying a mobilizing plasmid (e.g., pRK2013 for pRRI207), and the recipient Bacteroides strain are grown to mid-log phase.[9]

    • Mating: The donor, helper, and recipient strains are mixed and spotted onto a filter placed on a non-selective agar plate. The plate is incubated to allow for cell-to-cell contact and plasmid transfer.

    • Selection: The cells from the filter are then resuspended and plated on selective agar plates that counter-select against the E. coli donor and helper strains and select for the Bacteroides transconjugants containing the shuttle vector.

Analysis of Plasmid Performance
  • Stability Assays: To assess plasmid stability, Bacteroides transformants are serially passaged in non-selective media. At various intervals, aliquots are plated on both non-selective and selective agar to determine the percentage of cells that have retained the plasmid.

  • Copy Number Determination: The plasmid copy number can be determined using quantitative PCR (qPCR).[2] This method involves designing primers for a single-copy chromosomal gene and a gene on the plasmid. The ratio of the plasmid gene to the chromosomal gene, as determined by qPCR, provides an estimate of the plasmid copy number per cell.

Mandatory Visualization

Experimental Workflow for Gene Expression in Bacteroides

The following diagram illustrates a typical workflow for cloning and expressing a gene of interest in Bacteroides using a shuttle vector like this compound.

gene_expression_workflow cluster_ecoli In E. coli cluster_bacteroides In Bacteroides ecoli_cloning 1. Clone Gene of Interest into Shuttle Vector ecoli_transform 2. Transform into E. coli ecoli_cloning->ecoli_transform ecoli_screen 3. Screen Colonies (e.g., Blue-White) ecoli_transform->ecoli_screen ecoli_purify 4. Purify Recombinant Plasmid ecoli_screen->ecoli_purify bacteroides_transform 5. Introduce Plasmid into Bacteroides (Electroporation or Conjugation) ecoli_purify->bacteroides_transform Transfer Plasmid bacteroides_select 6. Select for Transformants on Antibiotic Media bacteroides_transform->bacteroides_select bacteroides_express 7. Culture Transformants to Express Gene of Interest bacteroides_select->bacteroides_express bacteroides_analyze 8. Analyze Gene Expression (e.g., qPCR, Western Blot) bacteroides_express->bacteroides_analyze

Gene cloning and expression workflow in Bacteroides.
Key Components of a Bacteroides-E. coli Shuttle Vector

This diagram illustrates the essential genetic elements of a typical shuttle vector designed to replicate in both Bacteroides and E. coli.

shuttle_vector_components cluster_ecoli_elements E. coli Components cluster_bacteroides_elements Bacteroides Components cluster_cloning_elements Cloning & Expression ecoli_ori E. coli Origin of Replication (e.g., pUC ori) center->ecoli_ori ecoli_marker E. coli Selectable Marker (e.g., Ampicillin resistance) center->ecoli_marker bacteroides_ori Bacteroides Origin of Replication (e.g., from pYH420) center->bacteroides_ori bacteroides_marker Bacteroides Selectable Marker (e.g., Erythromycin resistance) center->bacteroides_marker mcs Multiple Cloning Site (MCS) center->mcs promoter Promoter for Gene Expression center->promoter

Essential components of a shuttle vector.

References

Safety Operating Guide

Proper Disposal of PG106: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of PG106, a compound intended for research use only.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to consult the Safety Data Sheet (SDS) for this compound, which is identified by CAS number 944111-22-2. The following is a summary of key safety measures to be implemented:

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Wear appropriate protective clothing, gloves, and eye protection.
Ventilation Handle this compound in a well-ventilated area to minimize inhalation exposure.
Spill Management In the event of a spill, collect the spillage to prevent environmental contamination. Keep the chemical in suitable, closed containers for disposal.
First Aid In case of ingestion, rinse the mouth with water.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to an approved waste disposal plant. Adherence to local, state, and federal regulations is mandatory.

  • Containerization:

    • Ensure that any remaining this compound, as well as any contaminated materials (e.g., weighing paper, pipette tips), are placed in a suitable and clearly labeled, sealed container.

    • The container must be compatible with the chemical properties of this compound to prevent any reactions or degradation of the container.

  • Waste Segregation:

    • Segregate the this compound waste from other laboratory waste streams. Do not mix it with non-hazardous waste or other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly label the waste container with the full chemical name ("this compound"), CAS number ("944111-22-2"), and any relevant hazard symbols as indicated in the SDS.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the contractor with a copy of the Safety Data Sheet for this compound to ensure they have all the necessary information for safe handling and disposal.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate and Containerize Waste B->C D Label Waste Container C->D E Store in Designated Area D->E F Contact EHS for Disposal E->F G Waste Manifest and Pickup F->G H Final Disposal at Approved Facility G->H

Caption: Workflow for the safe disposal of this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for safe handling and for the hazardous waste disposal contractor.

PropertyValue
CAS Number 944111-22-2[1][2][3]
Molecular Formula C51H69N13O9[3][4]
Molecular Weight 1008.18 g/mol [3]
Appearance Solid[1][4]
Storage Temperature 4°C

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety department. All procedures must be conducted in strict accordance with all applicable regulations.

References

Essential Safety and Operational Protocols for Handling Aloisine RP106

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Aloisine RP106, a potent inhibitor of Cdk1/cyclin B, Cdk5/p25, and GSK3, intended for research use only.[1] Adherence to these procedural guidelines is critical for personnel safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling Aloisine RP106, a comprehensive suite of personal protective equipment should be employed to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended PPERationale
Weighing and Preparing Solutions - Nitrile gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coatPrevents dermal contact and protects eyes from dust particles or splashes.
Cell Culture and In Vitro Assays - Sterile nitrile gloves- Safety glasses- Laboratory coatMaintains sterility of the experiment while protecting the researcher from potential splashes.
In Vivo Studies - Double-gloving with nitrile gloves- Safety glasses or face shield- Disposable gown or laboratory coatProvides an extra layer of protection during procedures with a higher risk of splashes or aerosol generation.
Compound Storage and Transport - Nitrile gloves- Laboratory coatEnsures basic protection when handling sealed containers.
Waste Disposal - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Laboratory coat or disposable gownProtects against splashes and direct contact with chemical waste.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • Before handling, consult the manufacturer's safety data sheet (SDS) if available. While some suppliers state Aloisine RP106 is not a hazardous substance, it is prudent to handle it with care as a synthetic compound with potential research and development risks.[1][2]

  • Work in a designated and well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • To prepare a stock solution, carefully weigh the required amount of Aloisine RP106 powder.

  • Use appropriate solvents as recommended by the supplier. For example, to increase solubility, warming the solution to 37°C and using an ultrasonic bath may be necessary.

  • Store stock solutions in clearly labeled, tightly sealed containers at the recommended temperature, typically -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

2. Experimental Use:

  • When adding Aloisine RP106 to cell cultures or administering it in in-vivo models, use calibrated pipettes and handle with care to prevent splashes and aerosols.

  • All procedures should be conducted over a spill tray or absorbent bench liner to contain any accidental spills.

  • Clearly label all flasks, plates, and tubes containing the compound.

3. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect the absorbed material and contaminated surfaces into a sealed container for proper disposal.

  • For larger spills, evacuate the area and follow the emergency procedures established by your institution.

Disposal Plan

All waste materials contaminated with Aloisine RP106 must be handled as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated items such as pipette tips, tubes, gloves, and absorbent pads should be collected in a designated, sealed chemical waste container.

  • Liquid Waste: Unused solutions containing Aloisine RP106 should be collected in a labeled, leak-proof hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Needles and syringes used for in-vivo administration must be disposed of in a designated sharps container for chemical waste.

Experimental Workflow for Safe Handling of Aloisine RP106

The following diagram illustrates the key steps and decision points for the safe handling of Aloisine RP106 from receipt to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_storage Storage A Receive and Log Aloisine RP106 B Review Safety Data Sheet A->B C Don Appropriate PPE B->C D Weigh Compound in Fume Hood C->D E Reconstitute in Appropriate Solvent D->E F Perform In Vitro/ In Vivo Assay E->F L Store Aliquots at Recommended Temperature E->L G Label All Experimental Materials F->G H Monitor for Spills or Exposure F->H I Segregate Chemical Waste F->I Experiment Complete H->I Spill Occurs J Collect in Labeled, Sealed Containers I->J K Dispose According to Institutional Guidelines J->K

Fig 1. Workflow for Safe Handling of Aloisine RP106

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.